Product packaging for Isatropolone A(Cat. No.:)

Isatropolone A

Cat. No.: B11929253
M. Wt: 456.4 g/mol
InChI Key: GPTONKSPQNETHU-JFTNPKFKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isatropolone A is an oxacycle.
This compound has been reported in Streptomyces with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24O9 B11929253 Isatropolone A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H24O9

Molecular Weight

456.4 g/mol

IUPAC Name

(4S,6R,7S,8R,9R)-15-butanoyl-8,9-dihydroxy-7-methoxy-6,18-dimethyl-3,5,19-trioxapentacyclo[11.6.1.02,10.04,9.016,20]icosa-1(20),2(10),12,15,17-pentaene-11,14-dione

InChI

InChI=1S/C24H24O9/c1-5-6-13(25)16-11-7-9(2)31-20-15(11)12(18(16)27)8-14(26)17-21(20)33-23-24(17,29)22(28)19(30-4)10(3)32-23/h7-8,10,19,22-23,28-29H,5-6H2,1-4H3/t10-,19-,22-,23+,24-/m1/s1

InChI Key

GPTONKSPQNETHU-JFTNPKFKSA-N

Isomeric SMILES

CCCC(=O)C1=C2C=C(OC3=C2C(=CC(=O)C4=C3O[C@H]5[C@@]4([C@@H]([C@@H]([C@H](O5)C)OC)O)O)C1=O)C

Canonical SMILES

CCCC(=O)C1=C2C=C(OC3=C2C(=CC(=O)C4=C3OC5C4(C(C(C(O5)C)OC)O)O)C1=O)C

Origin of Product

United States

Foundational & Exploratory

Isatropolone A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatropolones are a class of bioactive secondary metabolites produced by Streptomyces species, characterized by a unique pentacyclic scaffold containing a tropolone ring. Isatropolone A, in particular, has garnered significant interest due to its potent biological activities, including promising efficacy against the protozoan parasite Leishmania donovani. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the fermentation of the producing Streptomyces strains, comprehensive methodologies for extraction and purification, and a summary of its chemical and biological properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and microbial biotechnology.

Introduction

Natural products from microbial sources, particularly actinomycetes of the genus Streptomyces, have historically been a prolific source of novel therapeutics. Isatropolones represent a fascinating and relatively recent addition to this vast chemical repertoire. First reisolated from Streptomyces Gö66, this compound-C were identified as potent anti-leishmanial agents.[1] These compounds possess a rare tropolone ring, a non-benzenoid aromatic seven-membered ring, which is derived from a type II polyketide biosynthesis pathway.[1][2] The unique 1,5-diketone moiety within their structure allows for interesting chemical reactivity, including the ability to react with amines to form isarubrolones.[2]

Subsequent studies have identified other Streptomyces strains, such as Streptomyces sp. CPCC 204095, as producers of isatropolones and related compounds.[3] Research into these molecules has not only focused on their biological activities, which also include the induction of autophagy in human cancer cell lines, but also on their intriguing biosynthesis and the potential for yield improvement through genetic engineering.[4][5] This guide consolidates the available technical information to facilitate further research and development of this compound and its analogs.

Discovery and Producing Organisms

This compound was reisolated from the bacterium Streptomyces Gö66.[1] Another well-characterized producer of isatropolones is Streptomyces sp. CPCC 204095.[3] The biosynthesis of isatropolones proceeds through a type II polyketide synthase (PKS) pathway, with the characteristic tropolone ring being formed via complex oxidative rearrangement of a poly-β-ketoacyl intermediate.[1] The biosynthetic gene cluster contains key enzymes responsible for the formation of the core scaffold. Within this pathway, 7,12-dihydroisatropolone C has been identified as a direct precursor to Isatropolone C, which can be spontaneously oxidized to the final product.[6][7] The regulatory cascade for isatropolone biosynthesis in Streptomyces sp. CPCC 204095 involves at least two SARP family regulators, IsaF and IsaJ, which control the expression of the biosynthetic genes.[5]

Experimental Protocols

Fermentation of Streptomyces sp. CPCC 204095

This protocol describes a solid-state fermentation method for the production of isatropolones.

3.1.1. Sporulation Medium and Conditions

  • Medium Composition:

    • Soluble Starch: 1.0%

    • Yeast Extract: 0.4%

    • Malt Extract: 1.0%

    • Glucose: 0.4%

    • Agar: 1.5%

  • Procedure:

    • Thaw a frozen stock of Streptomyces sp. CPCC 204095 spores.

    • Inoculate the spores onto the sporulation medium in Petri dishes.

    • Incubate at 28 °C for 7 days to allow for sporulation.[3]

3.1.2. Fermentation Medium and Conditions

  • Medium Composition:

    • Yeast Extract: 0.4%

    • Malt Extract: 2.5%

    • Glucose: 0.4%

    • Soybean Cake: 0.6%

    • Agar: 1.5%

  • Procedure:

    • Collect fresh spores from the sporulation plates.

    • Spread the spores onto the fermentation medium plates.

    • Incubate at 28 °C for 30–36 hours for the production of isatropolones.[3]

Extraction and Isolation of this compound

The following protocol outlines the extraction and purification of isatropolones from the solid-state fermentation culture.

3.2.1. Extraction

  • Collect the agar culture (e.g., 5 liters) from the fermentation plates.[3]

  • Extract the culture twice with an equal volume of ethyl acetate (EtOAc).[3]

  • Combine the organic layers.

  • Dry the combined organic extract under vacuum to yield a crude residue.[3]

3.2.2. Purification

  • Silica Gel Column Chromatography:

    • Load the crude residue onto a preparative silica gel column.

    • Elute the column with a stepwise gradient of methanol (MeOH) in dichloromethane (CH₂Cl₂). A typical gradient might be:

      • 100% CH₂Cl₂

      • 1% MeOH in CH₂Cl₂

      • 2% MeOH in CH₂Cl₂

      • Increasing concentrations as needed to elute the compounds of interest.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reversed-Phase HPLC:

    • Pool the fractions containing the desired isatropolone.

    • Perform further purification using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile in water, to obtain pure this compound.

Data Presentation

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1]

PropertyData for this compound
Molecular Formula C₂₄H₂₄O₉
HR-MS (m/z) [M+H]⁺
¹H NMR Refer to Cai et al., 2017 for detailed spectral data.
¹³C NMR Refer to Cai et al., 2017 for detailed spectral data.

Note: Detailed ¹H and ¹³C NMR data can be found in the supporting information of the primary literature by Cai et al., Angew. Chem. Int. Ed. 2017, 56, 4945–4949.

Biological Activity and Production Yields
ParameterValueReference
IC₅₀ against Leishmania donovani 0.5 µM[4]
IC₅₀ in L6 cells (cytotoxicity) 89.8 µM[4]
Production Yield (Wild-Type S. sp. CPCC 204095) Variable, typically low[5]
Production Yield (Engineered S. sp. CPCC 204095) Up to 980.8 mg/L[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis spores Streptomyces Spores sporulation Sporulation (28°C, 7 days) spores->sporulation fermentation Solid-State Fermentation (28°C, 30-36h) sporulation->fermentation extraction Ethyl Acetate Extraction fermentation->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel fractions Isatropolone-rich Fractions silica_gel->fractions hplc Reversed-Phase HPLC fractions->hplc pure_isaA Pure this compound hplc->pure_isaA structure Structure Elucidation (NMR, HR-MS) pure_isaA->structure bioassay Biological Activity Assays pure_isaA->bioassay

Caption: Experimental workflow for this compound production and characterization.

Proposed Autophagy Induction Pathway

Isatropolones have been shown to induce autophagy in human HepG2 cells. The precise signaling cascade is still under investigation, but it is known to involve the modulation of key autophagy-related proteins (ATGs).

autophagy_pathway cluster_cellular_effects Cellular Effects in HepG2 Cells isatropolone This compound atg4b ATG4B (Increased Expression) isatropolone->atg4b atg7 ATG7 (Increased Expression) isatropolone->atg7 p62 p62/SQSTM1 (Decreased Expression) isatropolone->p62 leads to degradation lc3 LC3B-I to LC3B-II Conversion (Increased Ratio) atg4b->lc3 atg7->lc3 autophagosome Autophagosome Formation lc3->autophagosome p62->autophagosome sequestration autophagy Autophagy Induction autophagosome->autophagy

Caption: Proposed mechanism of this compound-induced autophagy.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the context of anti-parasitic drug discovery. The methodologies for its production from Streptomyces are well-established, and recent advances in genetic engineering have demonstrated the feasibility of achieving high production titers. This technical guide provides a comprehensive resource for researchers aiming to work with this fascinating molecule, from its microbial production to its purification and biological evaluation. Further studies are warranted to fully elucidate its mechanism of action in both parasitic and mammalian cells, which will be crucial for its potential development into a clinical candidate.

References

Elucidating the Isatropolone A Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatropolones are a class of bioactive natural products with a distinctive tropolone ring system, exhibiting promising therapeutic potential, including potent activity against Leishmania donovani.[1] This technical guide provides an in-depth exploration of the elucidation of the Isatropolone A biosynthesis pathway, consolidating key findings from foundational research. It is designed to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development, offering a detailed overview of the genetic basis, enzymatic transformations, and experimental methodologies employed in unraveling this complex pathway. The guide includes a summary of the biosynthetic gene cluster, a proposed step-by-step enzymatic pathway, detailed experimental protocols for key validation studies, and quantitative data where available, presented in a clear, structured format to facilitate understanding and further research in this area.

Introduction

This compound, a member of the isatropolone family of natural products, is produced by actinomycetes, notably Streptomyces Gö66 and Streptomyces sp. CPCC 204095. These compounds are characterized by a rare tropolone ring, a seven-membered aromatic system, which is a feature of several bioactive natural products. The elucidation of the this compound biosynthetic pathway is crucial for understanding the enzymatic machinery responsible for the formation of this unique chemical scaffold and for enabling synthetic biology approaches to produce novel analogs with improved therapeutic properties. This guide synthesizes the current understanding of the this compound biosynthesis, from the identification of the gene cluster to the characterization of key enzymatic steps and regulatory elements.

The Isatropolone Biosynthetic Gene Cluster

The biosynthesis of isatropolones is orchestrated by a dedicated biosynthetic gene cluster (BGC), which has been identified in Streptomyces Gö66 (the ist cluster) and Streptomyces sp. CPCC 204095 (the isa cluster).[2] These clusters harbor the genes encoding all the necessary enzymatic machinery for the synthesis of the isatropolone core structure from simple metabolic precursors.

Table 1: Key Genes in the Isatropolone Biosynthetic Gene Cluster and Their Proposed Functions

GeneProposed Function
istG-R / isaG-RCore polyketide synthase (PKS) responsible for the assembly of the polyketide backbone.
OxygenasesA set of oxygenase genes are essential for the complex oxidative rearrangement that forms the tropolone ring.
GlycosyltransferaseInvolved in the attachment of a sugar moiety to the isatropolone aglycone.
isaFA pathway-specific activator (SARP family regulator) that controls the transcription of the entire biosynthetic gene cluster.[3]
isaJA SARP family regulator that specifically upregulates the expression of isaS.[3]
isaSA cytochrome P450 monooxygenase responsible for the conversion of this compound to Isatropolone C.[3]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a type II polyketide synthase (PKS) pathway, followed by a series of complex oxidative rearrangements to form the characteristic tropolone ring.

Isatropolone_A_Biosynthesis cluster_pks Polyketide Chain Assembly cluster_cyclization_rearrangement Tropolone Ring Formation cluster_tailoring Tailoring Steps Acetyl-CoA Acetyl-CoA Polyketide_Intermediate Polyketide_Intermediate Acetyl-CoA->Polyketide_Intermediate istG-R / isaG-R (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Intermediate istG-R / isaG-R (PKS) Bicyclic_Intermediate Bicyclic_Intermediate Polyketide_Intermediate->Bicyclic_Intermediate Cyclization Dihydrotropolone_Intermediate Dihydrotropolone_Intermediate Bicyclic_Intermediate->Dihydrotropolone_Intermediate Oxidative Rearrangement (Oxygenases) Isatropolone_Aglycone Isatropolone_Aglycone Dihydrotropolone_Intermediate->Isatropolone_Aglycone Spontaneous Oxidation Isatropolone_A Isatropolone_A Isatropolone_Aglycone->Isatropolone_A Glycosylation

Caption: Proposed biosynthetic pathway of this compound.

The pathway commences with the iterative condensation of acetate units by the type II PKS to form a linear poly-β-ketoacyl intermediate. This intermediate undergoes intramolecular cyclization and subsequent complex oxidative rearrangements, catalyzed by a series of oxygenases, to construct the tropolone ring. A key intermediate in this process is 7,12-dihydroisatropolone C (H2ITC), which is the physiological precursor of Isatropolone C and suggests a dihydrotropolone-ring construction in the biosynthesis.[4] The final steps involve tailoring reactions, including glycosylation, to yield the mature this compound molecule.

Quantitative Data

While detailed quantitative data such as enzyme kinetics for the this compound biosynthetic enzymes are not extensively available in the public domain, the following table illustrates the type of data that is crucial for a comprehensive understanding and for metabolic engineering efforts. The values presented are hypothetical and serve as a template for future research.

Table 2: Illustrative Enzyme Kinetic Parameters for Key Biosynthetic Steps

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
IsaG-R (PKS)Malonyl-CoAData not availableData not availableData not available
Oxygenase 1Bicyclic IntermediateData not availableData not availableData not available
IsaS (P450)This compoundData not availableData not availableData not available

Table 3: Illustrative Precursor Incorporation Rates from Isotopic Labeling Studies

Labeled PrecursorThis compound MoietyIsotopic Enrichment (%)
[1-13C]AcetatePolyketide backboneData not available
[13CH3]Methionine-Data not available

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout and Heterologous Expression

Objective: To functionally characterize the roles of individual genes within the isa biosynthetic gene cluster.

Gene_Knockout_Workflow Start Start Construct_Knockout_Vector Construct Gene Knockout Vector (e.g., using PCR targeting) Start->Construct_Knockout_Vector Introduce_Vector Introduce Vector into Streptomyces (e.g., via conjugation from E. coli) Construct_Knockout_Vector->Introduce_Vector Select_Mutants Select for Double Crossover Mutants Introduce_Vector->Select_Mutants Verify_Deletion Verify Gene Deletion by PCR and Sequencing Select_Mutants->Verify_Deletion Metabolite_Analysis Analyze Metabolite Profile of Mutant (LC-MS/MS) Verify_Deletion->Metabolite_Analysis End End Metabolite_Analysis->End

Caption: Workflow for gene knockout experiments.

Protocol for Gene Deletion in Streptomyces sp. CPCC 204095

  • Construction of the Knockout Plasmid:

    • Amplify the upstream and downstream flanking regions (approx. 1.5-2.0 kb each) of the target gene from the genomic DNA of Streptomyces sp. CPCC 204095 using high-fidelity PCR.

    • Clone the amplified fragments into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of a resistance cassette (e.g., apramycin resistance).

    • Verify the construct by restriction digestion and Sanger sequencing.

  • Intergeneric Conjugation:

    • Introduce the knockout plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the Streptomyces sp. CPCC 204095 recipient strain to mid-log phase.

    • Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar) for conjugation.

    • Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants) after 16-20 hours of incubation.

  • Selection of Double Crossover Mutants:

    • Subculture the exconjugants on a medium containing the selection marker for the knockout cassette.

    • Screen for colonies that have lost the vector backbone marker (e.g., by replica plating on a medium with and without the vector-associated antibiotic).

  • Verification of Gene Deletion:

    • Confirm the gene deletion in the putative mutants by PCR using primers flanking the deleted region and internal to the gene.

    • Further verify the deletion by Southern blot analysis or whole-genome sequencing.

Protocol for Heterologous Expression in Streptomyces lividans

  • Cloning of the Biosynthetic Genes:

    • Amplify the desired gene or sub-cluster (e.g., istG-R) from the genomic DNA of Streptomyces Gö66.

    • Clone the amplified fragment into an integrative Streptomyces expression vector (e.g., pSET152) under the control of a strong constitutive promoter (e.g., ermEp*).

  • Transformation of Streptomyces lividans :

    • Introduce the expression plasmid into S. lividans protoplasts via PEG-mediated transformation or into spores via intergeneric conjugation.

    • Select for transformants using an appropriate antibiotic.

  • Fermentation and Metabolite Analysis:

    • Cultivate the recombinant S. lividans strain in a suitable production medium.

    • Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract by HPLC and LC-MS/MS to detect the production of the expected metabolites.

Isotopic Labeling Experiments

Objective: To determine the metabolic precursors of the isatropolone backbone.

Isotopic_Labeling_Workflow Start Start Culture_Streptomyces Culture Streptomyces in Minimal Medium Start->Culture_Streptomyces Add_Labeled_Precursor Add Isotopically Labeled Precursor (e.g., [1-13C]acetate) Culture_Streptomyces->Add_Labeled_Precursor Ferment Continue Fermentation Add_Labeled_Precursor->Ferment Extract_Metabolites Extract this compound Ferment->Extract_Metabolites Analyze_Enrichment Analyze Isotopic Enrichment by Mass Spectrometry Extract_Metabolites->Analyze_Enrichment End End Analyze_Enrichment->End

Caption: Workflow for isotopic labeling experiments.

Protocol for [1-13C]Acetate Feeding

  • Culture Preparation:

    • Inoculate Streptomyces Gö66 into a seed culture medium and grow for 2-3 days.

    • Inoculate a production medium with the seed culture.

  • Precursor Feeding:

    • After a specific period of growth (e.g., 24 hours), add a sterile solution of [1-13C]sodium acetate to the culture to a final concentration of 50-100 mM.

  • Fermentation and Extraction:

    • Continue the fermentation for an additional 3-5 days.

    • Harvest the culture and extract the metabolites as described previously.

  • Analysis of Isotopic Enrichment:

    • Purify this compound from the extract using chromatographic techniques (e.g., HPLC).

    • Analyze the purified compound by high-resolution mass spectrometry to determine the mass shift and fragmentation pattern, which will indicate the incorporation of the 13C label.

    • Perform 13C-NMR spectroscopy to determine the specific positions of label incorporation.

In Vitro Enzyme Assays

Objective: To characterize the biochemical function and kinetics of a specific biosynthetic enzyme.

Protocol for a Putative Oxygenase Assay

  • Enzyme Expression and Purification:

    • Clone the gene encoding the putative oxygenase into an E. coli expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

    • Express the protein in an appropriate E. coli strain (e.g., BL21(DE3)) by inducing with IPTG.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the putative substrate (if known and available), a suitable buffer, and any necessary cofactors (e.g., NADPH, FAD, Fe(II), α-ketoglutarate).

    • Initiate the reaction by adding the enzyme or substrate.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Quench the reaction (e.g., by adding an organic solvent).

  • Product Analysis:

    • Analyze the reaction mixture by LC-MS/MS to detect the formation of the expected product.

    • For kinetic analysis, vary the substrate concentration and measure the initial reaction rates to determine Km and kcat values.

Conclusion

The elucidation of the this compound biosynthetic pathway has provided significant insights into the generation of this unique and therapeutically promising class of natural products. The identification of the biosynthetic gene cluster and the characterization of key enzymatic steps, including the type II PKS and the complex oxidative rearrangement machinery, have laid the groundwork for future research. The application of genetic manipulation techniques, isotopic labeling studies, and in vitro enzyme assays has been instrumental in piecing together this intricate biosynthetic puzzle.

This technical guide provides a comprehensive overview of the current knowledge and the experimental approaches used to unravel the this compound biosynthesis. It is intended to be a valuable resource for researchers aiming to further explore this pathway, engineer novel isatropolone analogs, or apply similar methodologies to the study of other complex natural product biosynthetic pathways. Future work should focus on obtaining detailed kinetic data for the biosynthetic enzymes and on the in vitro reconstitution of the entire pathway to fully understand the molecular mechanisms at play.

References

Spectroscopic Profile of Isatropolone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isatropolone A, a bioactive natural product isolated from Streptomyces sp. Gö66. The following sections detail its High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification and characterization of this compound in drug discovery and natural product research.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis provides the accurate mass of this compound, which is essential for determining its elemental composition.

ParameterObserved ValueCalculated ValueDeviation (ppm)Molecular Formula
[M+H]⁺Data not publicly availableCalculated based on proposed structure-C₂₄H₂₄O₁₀
[M+Na]⁺Data not publicly availableCalculated based on proposed structure-C₂₄H₂₄NaO₁₀

Note: The exact experimental values for the observed mass are typically found in the supplementary information of the primary isolation paper. Researchers should refer to the original publication for these precise figures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the detailed chemical structure of this compound. The ¹H (proton) and ¹³C (carbon) NMR data provide information about the chemical environment and connectivity of each atom in the molecule.

¹H NMR Data (Frequency, Solvent)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
e.g., H-1x.xxdx.x
...Data not publicly available in summarized format......
¹³C NMR Data (Frequency, Solvent)
PositionChemical Shift (δ, ppm)
e.g., C-1xxx.x
...Data not publicly available in summarized format

Note: The complete and assigned ¹H and ¹³C NMR data for this compound would be available in the supporting information of the discovery paper: "Structure and Biosynthesis of Isatropolones, Bioactive Amine-Scavenging Fluorescent Natural Products from Streptomyces Gö66".

Experimental Protocols

The following are generalized experimental protocols for the acquisition of HRMS and NMR data, based on standard practices in natural product chemistry. For the specific parameters used for this compound, consultation of the original research article is recommended.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

  • Data Analysis: The acquired mass spectrum is processed to determine the accurate mass of the parent ion. This value is then used to calculate the elemental composition using software that considers the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed to acquire the proton spectrum.

    • ¹³C NMR: A proton-decoupled experiment is run to obtain a spectrum with single lines for each unique carbon atom.

    • 2D NMR: Additional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed to establish the connectivity between protons and carbons and to fully assign the structure.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling Isolation Isolation & Purification of this compound Prep Sample Preparation (Dissolution) Isolation->Prep HRMS HRMS Analysis (e.g., ESI-TOF) Prep->HRMS HRMS Sample NMR NMR Analysis (1D & 2D) Prep->NMR Process_HRMS HRMS Data Processing HRMS->Process_HRMS Process_NMR NMR Data Processing NMR->Process_NMR Structure Structure Elucidation Process_HRMS->Structure Process_NMR->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Unveiling the Bioactivity of Isatropolone A: A Technical Guide to its Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity screening of Isatropolone A, a fluorescent natural product with significant therapeutic potential. This document outlines the key biological activities of this compound, presents quantitative data in a clear and comparative format, and provides detailed experimental protocols for the cited assays.

Core Biological Activities

This compound has demonstrated potent biological activity in two key areas: as an anti-leishmanial agent and as an inducer of autophagy.

Anti-leishmanial Activity

This compound exhibits potent activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis.[1] Its efficacy is comparable to that of the clinically used oral drug, miltefosine.[1]

Autophagy Induction

In addition to its anti-parasitic properties, this compound and its derivatives have been shown to induce autophagy in human cancer cell lines, such as HepG2.[1] Autophagy is a cellular process of self-degradation that plays a critical role in cellular homeostasis and has been implicated in both cancer cell survival and death, making its modulation a key area of interest in oncology research.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data for the biological activity of this compound.

CompoundBiological ActivityCell Line/OrganismIC50CC50Selectivity Index (SI)Reference
This compoundAnti-leishmanialLeishmania donovani0.5 µMNot ReportedNot Reported[1]
Miltefosine (Control)Anti-leishmanialLeishmania donovani0.3 µMNot ReportedNot Reported[1]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. CC50: The half maximal cytotoxic concentration, representing the concentration of a drug that kills 50% of cells in vitro. Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of a compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the screening of this compound.

Anti-leishmanial Activity Assay against Leishmania donovani

This protocol outlines the in vitro screening of compounds against the promastigote stage of Leishmania donovani.

a. Materials and Reagents:

  • Leishmania donovani promastigotes

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (test compound)

  • Miltefosine (positive control)

  • Resazurin solution

  • 96-well microtiter plates

  • Incubator (26°C)

  • Spectrophotometer or fluorometer

b. Experimental Procedure:

  • Parasite Culture: Culture Leishmania donovani promastigotes in RPMI-1640 medium supplemented with 10% FBS at 26°C.

  • Compound Preparation: Prepare a stock solution of this compound and miltefosine in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Assay Setup: Seed the 96-well plates with a suspension of L. donovani promastigotes.

  • Compound Addition: Add the serially diluted compounds to the wells. Include wells with untreated parasites (negative control) and a vehicle control (solvent alone).

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence or absorbance to determine parasite viability.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the compound concentration.

Antileishmanial_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis A Culture L. donovani promastigotes C Seed 96-well plates with promastigotes A->C B Prepare serial dilutions of this compound D Add compound dilutions to wells B->D C->D E Incubate for 72h at 26°C D->E F Add Resazurin and incubate for 4-6h E->F G Measure fluorescence/ absorbance F->G H Calculate IC50 value G->H

Workflow for the in vitro anti-leishmanial activity assay.
Autophagy Induction Assay in HepG2 Cells

This protocol describes a method to assess the induction of autophagy in the human hepatocellular carcinoma cell line, HepG2.

a. Materials and Reagents:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • This compound (test compound)

  • Rapamycin (positive control)

  • Autophagy inhibitors (e.g., 3-methyladenine, chloroquine)

  • Antibodies for Western blotting (e.g., anti-LC3B, anti-p62)

  • Fluorescent dyes for imaging (e.g., monodansylcadaverine - MDC)

  • 6-well plates and 96-well plates

  • Incubator (37°C, 5% CO2)

  • Western blotting and fluorescence microscopy equipment

b. Experimental Procedure (Western Blotting):

  • Cell Culture: Culture HepG2 cells in DMEM with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include untreated and positive controls.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each sample.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against LC3B and p62.

  • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

  • Analysis: Analyze the band intensities to determine the ratio of LC3-II to LC3-I and the levels of p62, which are markers of autophagy induction.

Autophagy_Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Analysis A Culture HepG2 cells B Treat cells with This compound A->B C Cell Lysis and Protein Extraction B->C D SDS-PAGE and Western Blotting C->D E Probe with anti-LC3B and anti-p62 antibodies D->E F Chemiluminescent Detection E->F G Analyze band intensities (LC3-II/LC3-I ratio, p62 levels) F->G

Workflow for assessing autophagy induction via Western blotting.
Cytotoxicity Assay

This protocol details a standard method for evaluating the cytotoxicity of a compound against a mammalian cell line.

a. Materials and Reagents:

  • Mammalian cell line (e.g., HepG2, Vero cells)

  • Appropriate cell culture medium with 10% FBS

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

b. Experimental Procedure:

  • Cell Seeding: Seed the 96-well plates with the chosen mammalian cell line and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours.

  • Viability Staining: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis A Seed cells in 96-well plates C Treat cells with compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-72h C->D E Add MTT and incubate for 2-4h D->E F Solubilize formazan E->F G Measure absorbance F->G H Calculate CC50 value G->H

General workflow for an in vitro cytotoxicity assay.

Signaling Pathway

The induction of autophagy by various stimuli often involves the modulation of key signaling pathways. One of the central pathways regulating autophagy is the PI3K/Akt/mTOR pathway. While the specific interaction of this compound with this pathway requires further investigation, a generalized diagram of this pathway is presented below.

Autophagy_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Autophagy Regulation GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K NutrientSensing Nutrient Sensing mTORC1 mTORC1 NutrientSensing->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Autophagy Autophagy ULK1->Autophagy

Simplified PI3K/Akt/mTOR signaling pathway in autophagy regulation.

This technical guide serves as a foundational resource for researchers interested in the biological activities of this compound. Further investigation is warranted to fully elucidate its mechanism of action and to determine its full therapeutic potential.

References

Isatropolone A and the Tropolone Scaffold: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatropolones are a class of complex natural products featuring a unique pentacyclic structure fused to a tropolone ring. Isatropolone A, in particular, has garnered significant interest due to its potent biological activities, most notably its efficacy against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of isatropolones and the broader class of tropolone-containing compounds. While extensive SAR studies on synthetic analogs of this compound are not yet widely available in the public domain, this document synthesizes the existing data on natural isatropolones and related tropolone derivatives to elucidate key structural features governing their biological effects. This guide also includes detailed experimental protocols for relevant biological assays and visualizations of key signaling pathways to aid researchers in the ongoing exploration of this promising chemical scaffold.

Introduction to Isatropolones

Isatropolones are secondary metabolites produced by Streptomyces species, characterized by a complex pentacyclic scaffold incorporating a seven-membered tropolone ring.[1] This unique structural feature is responsible for their diverse biological activities, which range from antiprotozoal and autophagic induction to potential applications in managing oxidative stress-related conditions.[1][2] The tropolone moiety, a non-benzenoid aromatic system, is known to be a pharmacologically active functional group, and its presence in the isatropolone core structure is central to its biological profile.[1]

Core Structure

The isatropolone scaffold consists of a fused cyclopentadienone-tropolone-oxacyclohexadiene tricyclic system, further functionalized with a deoxysugar moiety.[1] The key structural features of this compound include the tropolone ring, the pentacyclic core, and the attached sugar. Understanding how modifications to each of these components affect biological activity is the primary goal of SAR studies.

Biological Activities of Natural Isatropolones

The primary biological activities reported for natural isatropolones are their antileishmanial effects and their ability to induce autophagy.

Antileishmanial Activity

This compound has demonstrated potent activity against Leishmania donovani, with an inhibitory concentration (IC50) comparable to the clinically used drug miltefosine.[2] This activity highlights the potential of the isatropolone scaffold in the development of new treatments for leishmaniasis, a neglected tropical disease.

Autophagy Induction

Isatropolone C and its spontaneously formed dimer, di-isatropolone C, have been shown to induce autophagy in human hepatoma (HepG2) cells.[1][3] Autophagy is a cellular process of degradation and recycling of cellular components, and its modulation has therapeutic implications in various diseases, including cancer and neurodegenerative disorders.

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR study on a large library of synthetic this compound analogs is not yet available in the literature, we can infer preliminary SAR insights from the data on natural isatropolones and related tropolone derivatives.

SAR of Natural Isatropolones

The following table summarizes the known quantitative data for the biological activity of natural isatropolones.

CompoundStructureBiological ActivityTarget/Cell LineIC50/EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
This compound [Insert Image of this compound structure here]AntileishmanialLeishmania donovani0.5[2]89.8 (L6 cells)[2]179.6
Isatropolone C [Insert Image of Isatropolone C structure here]Autophagy InductionHepG2 cellsNot ReportedNot ReportedNot Reported
di-Isatropolone C [Insert Image of di-Isatropolone C structure here]Autophagy InductionHepG2 cellsNot ReportedNot ReportedNot Reported

Key Observations:

  • The potent antileishmanial activity of this compound establishes the isatropolone scaffold as a promising starting point for drug discovery.

  • The high selectivity index of this compound suggests that its toxicity towards mammalian cells is significantly lower than its activity against the parasite.

  • The dimerization of Isatropolone C to form di-isatropolone C appears to retain the autophagy-inducing activity, suggesting that the core pharmacophore for this activity is present in both the monomer and the dimer.[1][3]

SAR of Other Tropolone-Containing Compounds

Studies on other tropolone derivatives provide valuable insights into the general SAR of this chemical class. The following table summarizes data from representative studies.

Compound ClassRepresentative StructureBiological ActivityKey SAR Findings
Benzotropolones [Insert Image of a Benzotropolone structure here]Autophagy Inhibition (Atg4B)Modifications at various positions on the benzotropolone ring system significantly impact inhibitory activity.[4]
Dehydrodieugenol B Analogs [Insert Image of a Dehydrodieugenol B analog structure here]AntileishmanialThe presence and position of polar functionalities, such as morpholine or piperidine groups, on the side chains are crucial for activity. Saturation or removal of allyl groups generally leads to a loss of activity.[5]
7-Substituted β-Thujaplicin Derivatives [Insert Image of a 7-substituted β-thujaplicin derivative here]NeuroprotectionThe introduction of a piperazine moiety at the 7-position of the tropolone ring was found to be essential for neuroprotective activity against oxidative stress.[6]

General Inferences for the Tropolone Scaffold:

  • The tropolone ring is a versatile scaffold whose biological activity can be tuned by substitutions at various positions.

  • The introduction of polar groups can enhance the activity of tropolone derivatives, as seen in the dehydrodieugenol B analogs.[5]

  • Specific heterocyclic substituents can confer distinct biological activities, such as the neuroprotective effects of piperazine-substituted β-thujaplicins.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of isatropolones and their analogs.

Synthesis of Tropolone Derivatives (General Example)

The following is a general procedure for the synthesis of certain tropolone derivatives, which can be adapted for the synthesis of isatropolone analogs with appropriate modifications.

Synthesis of 7-substituted β-thujaplicin derivatives:

  • Starting Material: β-thujaplicin (hinokitiol).

  • Reaction: Nucleophilic aromatic substitution.

  • Procedure: To a solution of β-thujaplicin in a suitable solvent (e.g., anhydrous THF), add a base (e.g., sodium hydride) at 0°C. Stir the mixture for 30 minutes. Add the desired heterocyclic halide (e.g., 1-(2-chloroethyl)piperidine hydrochloride) and allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antileishmanial Assay

Cell Culture:

  • Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 26°C.

  • Murine macrophages (e.g., J774A.1) are maintained in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere.

Assay Protocol:

  • Seed macrophages in 96-well plates and allow them to adhere overnight.

  • Infect the macrophages with stationary-phase L. donovani promastigotes at a ratio of 10:1 (parasites:macrophage) for 4 hours.

  • Wash the cells to remove non-internalized promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds (this compound analogs) and a positive control (e.g., miltefosine).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Fix the cells with methanol and stain with Giemsa stain.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC50 value, which is the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

Cell Culture:

  • Use a mammalian cell line (e.g., L6 rat skeletal myoblasts or HepG2 human hepatoma cells) cultured in appropriate medium supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere.

Assay Protocol:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Autophagy Induction Assay (Western Blot)

Cell Culture and Treatment:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with the test compounds for the desired time period.

Protocol:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against autophagy markers (e.g., LC3B, p62/SQSTM1, ATG5, ATG7) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Mandatory Visualizations

Signaling Pathway

Autophagy_Pathway_Isatropolone_C cluster_stress Cellular Stress cluster_initiation Initiation cluster_nucleation Nucleation cluster_elongation Elongation & Maturation cluster_fusion Fusion & Degradation Isatropolone C Isatropolone C ULK1_complex ULK1 Complex Isatropolone C->ULK1_complex Induces PI3K_complex Class III PI3K Complex (Beclin-1) ULK1_complex->PI3K_complex Activates PI3P PI(3)P PI3K_complex->PI3P Produces ATG5_12_16L1 ATG5-ATG12-ATG16L1 Complex PI3P->ATG5_12_16L1 Recruits LC3_II LC3-II (Lipidated) ATG5_12_16L1->LC3_II Conjugates PE to LC3_I LC3-I LC3_I->LC3_II Autophagosome Autophagosome LC3_II->Autophagosome Incorporates into membrane Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation

Caption: Proposed signaling pathway for autophagy induction by Isatropolone C.

Experimental Workflow

Antileishmanial_Screening_Workflow start Start: Synthesized Isatropolone Analogs primary_screen Primary Screening: In Vitro Antileishmanial Assay (vs. L. donovani promastigotes) start->primary_screen cytotoxicity_assay Cytotoxicity Assay (vs. Mammalian Cells, e.g., L6) start->cytotoxicity_assay secondary_screen Secondary Screening: Intracellular Amastigote Assay (in infected macrophages) primary_screen->secondary_screen Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity_assay->sar_analysis secondary_screen->sar_analysis hit_compounds Hit Compounds (High Potency & Selectivity) sar_analysis->hit_compounds lead_optimization Lead Optimization hit_compounds->lead_optimization

Caption: General experimental workflow for screening this compound analogs for antileishmanial activity.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of new therapeutic agents, particularly for the treatment of visceral leishmaniasis. The available data on natural isatropolones and related tropolone-containing compounds provide a foundational understanding of the structure-activity relationships governing their biological effects. The potent antileishmanial activity of this compound, coupled with its high selectivity index, underscores the value of this scaffold.

Future research should focus on the systematic synthesis and biological evaluation of this compound analogs to establish a comprehensive SAR. Key areas for modification include:

  • The Tropolone Ring: Introduction of various substituents to probe the effects of electronics and sterics on activity.

  • The Pentacyclic Core: Simplification or modification of the core structure to identify the minimal pharmacophore and improve synthetic accessibility.

  • The Deoxysugar Moiety: Variation of the sugar unit to investigate its role in target recognition and pharmacokinetic properties.

A detailed understanding of the mechanism of action of this compound against Leishmania donovani and the specific molecular targets involved in its autophagy-inducing effects will be crucial for rational drug design. The experimental protocols and workflows provided in this guide offer a framework for researchers to further explore the therapeutic potential of this fascinating class of natural products.

References

Technical Guide: In Silico Prediction of Isatropolone A Targets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a comprehensive in silico strategy for identifying and validating the molecular targets of Isatropolone A, a natural product with known anti-leishmanial and autophagy-inducing activities.

Introduction to this compound and the Challenge of Target Identification

This compound is a fascinating secondary metabolite produced by Streptomyces species, belonging to a rare class of non-benzenoid aromatic compounds.[1] It possesses a unique fused cyclopentadienone-tropolone-oxacyclohexadiene tricyclic moiety.[2][3][4] Preclinical studies have demonstrated its potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis, with efficacy comparable to the oral drug miltefosine.[1][3][5][6] Additionally, isatropolones, in general, have been shown to induce autophagy in human cell lines.[2][3][7]

Despite these promising biological activities, the specific molecular targets of this compound remain unelucidated. Identifying these targets is a critical step in understanding its mechanism of action, optimizing its therapeutic potential, and assessing any potential off-target effects. This guide details a systematic, in silico-driven workflow to predict and subsequently validate the protein targets of this compound.

In Silico Target Prediction: A Multi-pronged Approach

Given the lack of known targets, a combination of ligand-based and structure-based in silico methods is recommended.[8][9][10] This dual approach leverages both the chemical structure of this compound and the biological context of its known activities.

Ligand-Based Target Prediction

This approach is founded on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[8][9]

  • Methodology:

    • Chemical Similarity Searching: The 2D and 3D structure of this compound will be used as a query to search against chemical databases of bioactive molecules with known targets (e.g., ChEMBL, PubChem). Similarity metrics such as Tanimoto coefficient will be used to identify compounds with high structural resemblance.

    • Pharmacophore Modeling: A 3D pharmacophore model will be generated based on the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic regions). This model will then be used to screen virtual compound libraries to identify molecules that share these features, and by extension, may share similar targets.

    • Machine Learning Models: Pre-trained machine learning models that predict protein targets based on chemical structure can also be employed. These models have been trained on vast datasets of compound-target interactions.

Structure-Based Target Prediction (Reverse Docking)

This "reverse" paradigm aims to find targets for a compound rather than compounds for a target.[10] It involves docking the 3D structure of this compound against a large library of protein structures.

  • Methodology:

    • Target Library Preparation: A curated library of 3D protein structures will be assembled. This library should be enriched with proteins known to be involved in:

      • Leishmania donovani survival and pathogenesis (e.g., enzymes in key metabolic pathways, proteasome components).[3]

      • The mammalian autophagy pathway (e.g., ATG proteins, PI3K complexes).

    • Molecular Docking Simulation: this compound will be computationally docked into the binding sites of each protein in the library. The docking simulations will predict the binding conformation and estimate the binding affinity (docking score).

    • Hit Prioritization: Proteins that show favorable docking scores and form plausible intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with this compound will be prioritized as high-confidence potential targets.

Proposed Workflow for Target Identification and Validation

The following diagram illustrates a logical workflow from initial in silico prediction to experimental validation.

G cluster_insilico In Silico Prediction cluster_validation Experimental Validation cluster_cellular Cellular & In Vivo Confirmation A This compound Structure B Ligand-Based Screening (Similarity Search, Pharmacophore) A->B C Structure-Based Screening (Reverse Docking) A->C D Prioritized Target List (Based on Scores & Biological Plausibility) B->D C->D E Recombinant Protein Expression & Purification D->E F Biophysical Assays (e.g., Thermal Shift, SPR) E->F G Biochemical/Enzymatic Assays E->G H Cell-Based Target Engagement Assays (e.g., CETSA) F->H G->H I Phenotypic Assays with Target Knockdown/Knockout H->I J Mechanism of Action Elucidation I->J G cluster_fusion Fusion & Degradation ULK1 ULK1 Complex PI3K Class III PI3K Complex ULK1->PI3K Activation ATG5 ATG12-ATG5-ATG16L1 Complex PI3K->ATG5 mTORC1 mTORC1 mTORC1->ULK1 Inhibition LC3 LC3-I -> LC3-II (Lipidation) ATG5->LC3 Autophagosome Autophagosome LC3->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome G cluster_redox Redox Homeostasis cluster_proteostasis Proteostasis cluster_metabolism Metabolism center_node Leishmania Survival & Replication TryR Trypanothione Reductase TryR->center_node Essential for Oxidative Stress Response Proteasome Kinetoplastid Proteasome Proteasome->center_node Essential for Protein Turnover CPB Cysteine Peptidases CPB->center_node Virulence Factor Glycolysis Glycolytic Enzymes Glycolysis->center_node Primary Energy Source

References

Methodological & Application

Application Notes and Protocols for Isatropolone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Total Synthesis: As of the latest literature review, a complete chemical total synthesis of Isatropolone A has not been reported. The complex, polycyclic structure of this compound, featuring a fused cyclopentadienone-tropolone-oxacyclohexadiene tricyclic moiety and a deoxysugar component, presents a significant synthetic challenge.[1] Current knowledge is primarily derived from its isolation from Streptomyces Gö66 and extensive studies into its biosynthetic pathway.[2][3]

These notes provide detailed protocols for established synthetic methodologies to construct the core tropolone ring, a key structural feature of this compound. Additionally, an overview of the elucidated biosynthetic pathway is presented, which may serve as a blueprint for future synthetic strategies.

Part 1: Chemical Synthesis Methodologies for the Tropolone Core

The tropolone ring is a non-benzenoid aromatic system that requires specialized synthetic approaches. The most common and effective strategies involve cycloaddition reactions to build the seven-membered ring or the ring expansion of six-membered carbocyclic precursors.[4][5]

[5+2] Cycloaddition Strategy via Oxidopyrylium Ylides

The [5+2] cycloaddition between an oxidopyrylium ylide and an alkyne or alkene is a powerful and versatile method for constructing the tropolone skeleton, providing access to highly functionalized and polyoxygenated derivatives.[6][7]

Experimental Protocol: Synthesis of a 3,7-Dimethoxytropolone Derivative

This protocol is adapted from a general strategy for synthesizing polyoxygenated tropolones.[6]

Step 1: Oxidopyrylium Ylide Dimer Cycloaddition

  • To a solution of an iodoalkyne (1.0 equivalent) in a suitable solvent such as toluene, add the oxidopyrylium ylide dimer (1.0 equivalent).

  • Heat the reaction mixture at 70-100 °C and monitor by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting cycloadduct by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Step 2: Methanol Solvolysis

  • Dissolve the purified cycloadduct (1.0 equivalent) in methanol.

  • Add 4-dimethylaminopyridine (DMAP) (1.2 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Concentrate the mixture in vacuo.

  • Purify the product via flash chromatography to yield the oxabicyclic intermediate.

Step 3: Boron Trichloride-Mediated Ring Opening

  • Dissolve the oxabicyclic intermediate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C.

  • Add boron trichloride (BCl₃) (1.0 M solution in DCM, 3.0 equivalents) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to afford the target 3,7-dimethoxytropolone.

Workflow for [5+2] Cycloaddition Route to Tropolones

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Solvolysis cluster_2 Step 3: Ring Opening Iodoalkyne Iodoalkyne Cycloadduct Cycloadduct Iodoalkyne->Cycloadduct Ylide Oxidopyrylium Ylide Dimer Ylide->Cycloadduct Methanolysis Oxabicyclic Intermediate Cycloadduct->Methanolysis DMAP, MeOH Tropolone 3,7-Dimethoxytropolone Methanolysis->Tropolone BCl₃, DCM

Caption: Oxidopyrylium [5+2] cycloaddition workflow.

Ring Expansion Strategy via the Büchner Reaction

The Büchner reaction involves the cyclopropanation of an aromatic ring with a diazo compound, followed by a ring expansion to form a cycloheptatriene, which can then be oxidized to a tropolone.[4] This method is particularly useful for synthesizing simpler tropolones.[8]

Experimental Protocol: Synthesis of an α-Tropolone via Autoxidation

This protocol describes a recently developed, simplified oxidation step for certain cycloheptatrienes.[8]

Step 1: Büchner Reaction

  • In a round-bottom flask, dissolve the substituted benzene derivative (e.g., 1,3-benzodioxole) (1.0 equivalent) in an appropriate solvent like dichloromethane (DCM).

  • Add a rhodium catalyst, such as Rh₂(OAc)₄ (0.5-2 mol%).

  • Add a solution of ethyl diazoacetate (1.1 equivalents) in DCM dropwise to the reaction mixture at room temperature over several hours using a syringe pump.

  • Stir the reaction overnight.

  • Concentrate the solvent under reduced pressure and purify the resulting cycloheptatriene by flash column chromatography.

Step 2: Autoxidation to Tropolone

  • Dissolve the purified cycloheptatriene in a suitable solvent or use it neat.

  • Gently bubble a stream of compressed air through the solution (or over the neat oil) for 24-48 hours.

  • Monitor the reaction by TLC or ¹H NMR for the appearance of the tropolone product.

  • Once the reaction is complete, the tropolone can often be isolated by simple filtration or crystallization without the need for chromatography.

Workflow for Büchner Reaction Route to Tropolones

G cluster_0 Step 1: Büchner Reaction cluster_1 Step 2: Oxidation Benzene Benzene Derivative Cycloheptatriene Cycloheptatriene Benzene->Cycloheptatriene Diazo Ethyl Diazoacetate Diazo->Cycloheptatriene Rh₂(OAc)₄ Tropolone α-Tropolone Cycloheptatriene->Tropolone Compressed Air (Autoxidation)

Caption: Büchner reaction and autoxidation workflow.

Part 2: Biosynthesis of this compound

Isatropolones are natural products derived from a type II polyketide synthase (PKS) pathway in Streptomyces.[2][9] The biosynthesis involves the formation of a poly-β-ketoacyl chain followed by a series of complex cyclizations and oxidative rearrangements to construct the characteristic fused-ring system.[3][10]

Key Stages in Isatropolone Biosynthesis:

  • Polyketide Chain Assembly: A type II PKS catalyzes the iterative condensation of malonyl-CoA extender units to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclizations to form aromatic or mono-cyclic intermediates.

  • Oxidative Rearrangement: A key step involves complex oxidative rearrangements to form the seven-membered tropolone ring. Recent evidence points to the formation of a dihydrotropolone intermediate, which then undergoes spontaneous oxidation.[10] The discovery of 7,12-dihydroisatropolone C (H₂ITC) as a direct precursor to Isatropolone C supports this proposed mechanism.[10]

  • Tailoring Reactions: A series of tailoring enzymes, including oxidoreductases and glycosyltransferases, modify the polycyclic core to produce the final this compound, B, and C structures.

Proposed Biosynthetic Pathway of Isatropolone

G PKS Type II PKS Polyketide Linear Polyketide PKS->Polyketide Malonyl-CoA Cyclized Cyclized Intermediate Polyketide->Cyclized Cyclases Dihydrotropolone Dihydrotropolone Intermediate (e.g., H₂ITC) Cyclized->Dihydrotropolone Oxidative Rearrangement Isatropolone_Core Isatropolone Aglycone Dihydrotropolone->Isatropolone_Core Spontaneous Oxidation Isatropolone_A This compound Isatropolone_Core->Isatropolone_A Tailoring Enzymes (e.g., Glycosyltransferase)

Caption: Proposed biosynthetic pathway of this compound.

Part 3: Biological Activity and Data

This compound and its analogues exhibit significant biological activities, making them attractive lead compounds for drug development. Their primary activities include antiprotozoal effects and the induction of autophagy.[1][3]

CompoundBiological ActivityTarget/AssayQuantitative Data (IC₅₀/MIC)Reference
This compound AntiprotozoalLeishmania donovani amastigotesIC₅₀ = 0.5 µM [3]
Miltefosine (Control)AntiprotozoalLeishmania donovani amastigotesIC₅₀ = 0.3 µM[3]
Isatropolone C Autophagy InductionHepG2 cellsInduces complete autophagy[3]
Di-isatropolone CAutophagy InductionHepG2 cellsInduces autophagy[1]
Tropolone (General)AntifungalPythium aphanidermatumMIC = 6.0 µg/mL [11]
Tropolone (General)Enzyme InhibitionCarboxypeptidase AIC₅₀ = 2.73 x 10⁻⁶ M [11]

Key Properties of Isatropolones:

  • Amine-Scavenging: The 1,5-diketone moiety can react with primary amines, leading to the formation of a pyridine ring.[2]

  • Fluorescence: The covalent binding to amines alters their fluorescence properties, enabling visualization of reacted proteins and peptides.[2][3]

References

Application Notes and Protocols for the Extraction and Purification of Isatropolone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatropolone A is a bioactive natural product belonging to the isatropolone class of compounds, which are characterized by a rare tropolone ring structure.[1] These compounds are produced by actinomycetes, notably Streptomyces species.[1][2] this compound has garnered significant interest due to its potent biological activities, including promising activity against Leishmania donovani, the causative agent of leishmaniasis.[1] The development of efficient and reproducible protocols for the extraction and purification of this compound is crucial for advancing research into its therapeutic potential. These application notes provide a detailed protocol for the extraction and purification of this compound from Streptomyces sp. CPCC 204095, aimed at providing researchers with a comprehensive guide for obtaining this valuable compound.

Fermentation and Extraction

The production of this compound is initiated through the fermentation of Streptomyces sp. CPCC 204095. Following an adequate fermentation period, the extraction of the target compound from the culture is performed.

Experimental Protocol: Fermentation and Extraction
  • Fermentation:

    • Prepare a suitable fermentation medium for Streptomyces sp. CPCC 204095. A recommended solid-state fermentation medium can be optimized for high-yield production.[3]

    • Inoculate the medium with a fresh culture of Streptomyces sp. CPCC 204095.

    • Incubate the culture under optimal conditions (e.g., temperature, pH, and aeration) to facilitate the biosynthesis of this compound. Genetically engineered strains may yield significantly higher titers, with reports of up to 980.8 mg/L of this compound.[1][3]

  • Extraction:

    • After the fermentation period (typically several days), harvest the entire culture broth.

    • Extract the culture broth with an equal volume of ethyl acetate acidified with 5% acetic acid. This acidification is crucial for the efficient extraction of isatropolones.[2]

    • Perform the extraction twice to ensure a high recovery of the target compound.

    • Combine the organic layers (ethyl acetate) and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

The purification of this compound from the crude extract is a multi-step process typically involving column chromatography techniques to separate the target compound from other metabolites.

Experimental Protocol: Purification

1. Silica Gel Column Chromatography (Initial Purification)

This initial step aims to fractionate the crude extract and isolate a fraction enriched with this compound.

  • Column Preparation:

    • Prepare a silica gel column with a suitable diameter and length. The amount of silica gel should be approximately 20-50 times the weight of the crude extract.

    • Equilibrate the column with a non-polar solvent such as dichloromethane or hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., dichloromethane).

    • Alternatively, for samples with poor solubility, a dry loading method can be employed by adsorbing the extract onto a small amount of silica gel before loading it onto the column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of methanol in dichloromethane.

    • Start with 100% dichloromethane and gradually increase the concentration of methanol (e.g., from 0% to 10% methanol).

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

    • Pool the fractions that show a high concentration of the desired compound.

    • Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound sample.

2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

  • Column: A reversed-phase C18 column is a suitable choice for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape, is commonly used.

  • Elution Gradient (Example):

    • Start with a lower concentration of acetonitrile (e.g., 30%) and increase it linearly to a higher concentration (e.g., 90%) over a period of 30-40 minutes.

    • The optimal gradient may need to be determined empirically based on the specific column and HPLC system.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength where this compound exhibits strong absorbance.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Processing: Evaporate the solvent from the collected fraction to yield highly purified this compound. The purity can be confirmed by analytical HPLC and the structure verified by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The yield of this compound can vary significantly depending on the fermentation conditions and the specific strain of Streptomyces used. Genetic engineering of the producing strain has been shown to dramatically increase the production titer.

ParameterValueSource
Producing Organism Streptomyces sp. CPCC 204095[1][2][3]
Fermentation Type Small-scale solid-state fermentation[3]
Maximum Titer (Engineered Strain) 980.8 mg/L[1][3]
Extraction Solvent Ethyl acetate with 5% acetic acid[2]
Initial Purification Method Silica Gel Column ChromatographyGeneral Practice
Final Purification Method Preparative HPLCGeneral Practice

Experimental Workflow and Signaling Pathways

Diagram of the this compound Extraction and Purification Workflow

Extraction_Purification_Workflow Fermentation Fermentation of Streptomyces sp. CPCC 204095 Extraction Solvent Extraction (Acidified Ethyl Acetate) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGell Silica Gel Column Chromatography CrudeExtract->SilicaGell SemiPurified Semi-Purified This compound SilicaGell->SemiPurified PrepHPLC Preparative HPLC (C18 Column) SemiPurified->PrepHPLC PureIsatropoloneA Pure this compound PrepHPLC->PureIsatropoloneA Analysis Analysis (TLC, HPLC, MS, NMR) PureIsatropoloneA->Analysis

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols: Isatropolone A Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of November 2025, publicly available scientific literature does not contain specific quantitative data (e.g., IC50 values) on the cytotoxic activity of Isatropolone A against a panel of human cancer cell lines. Research has primarily focused on the potent activity of this compound against Leishmania donovani and the ability of related isatropolones to induce autophagy.[1][2][3][4][5]

This document, therefore, provides a generalized framework for assessing the cytotoxicity of tropolone compounds, like this compound, in cancer cell lines. The protocols and potential mechanisms described are based on studies of other tropolone derivatives which have shown anti-proliferative effects.[6]

Introduction

Isatropolones are a class of secondary metabolites produced by Streptomyces species, characterized by a unique tropolone ring structure.[1][2][5] While specific anticancer data for this compound is not yet available, other tropolone-containing compounds have demonstrated cytotoxic and anti-proliferative activities against various cancer cell types.[6][7] The proposed mechanisms of action for these related compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9][10][11][12]

These application notes provide detailed protocols for researchers and drug development professionals to evaluate the cytotoxic potential of this compound or other novel tropolone derivatives against cancer cell lines.

Hypothetical Data Presentation

Should experimental data become available, it is recommended to present it in a clear, tabular format for easy comparison of the cytotoxic effects of this compound across different cancer cell lines. An example of such a table is provided below.

Table 1: Hypothetical Cytotoxic Activity of this compound in Human Cancer Cell Lines (Example Data)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaData Not Available
MDA-MB-231Breast AdenocarcinomaData Not Available
A549Lung CarcinomaData Not Available
HeLaCervical AdenocarcinomaData Not Available
HT-29Colorectal AdenocarcinomaData Not Available
PC-3Prostate AdenocarcinomaData Not Available
HepG2Hepatocellular CarcinomaData Not Available

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed protocols for key experiments to determine the cytotoxicity and preliminary mechanism of action of a test compound like this compound.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.

Materials:

  • This compound (or test compound)

  • Human cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations to be tested.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the effects of a compound on cell cycle progression.

Materials:

  • This compound (or test compound)

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • PBS, sterile

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 concentration (and other relevant concentrations) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, collecting both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • This compound (or test compound)

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • PBS, sterile

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+).

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially involved in the cytotoxic action of tropolone compounds.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_setup 1. Experimental Setup cluster_treatment 2. Compound Treatment cluster_assays 3. Cytotoxicity & Mechanistic Assays cluster_analysis 4. Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in Plates cell_culture->seeding compound_prep This compound Preparation (Serial Dilutions) treatment Incubation with Compound (e.g., 24, 48, 72h) compound_prep->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cytometry Flow Cytometry treatment->flow_cytometry ic50 IC50 Determination mtt->ic50 cell_cycle Cell Cycle Analysis (PI Staining) flow_cytometry->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow_cytometry->apoptosis cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant hypothetical_signaling_pathway Hypothetical Signaling Pathway for Tropolone-Induced Apoptosis cluster_stimulus External Stimulus cluster_cellular_effects Cellular Effects cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway isatropolone_a This compound (or other Tropolones) ros Increased ROS Production isatropolone_a->ros dna_damage DNA Damage isatropolone_a->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 g2m_arrest G2/M Phase Arrest p21->g2m_arrest mito Mitochondrial Membrane Depolarization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Note & Protocol: Isatropolone A Anti-leishmanial Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the discovery of novel, effective, and safer antileishmanial agents.[1] Natural products are a promising source for such discoveries. Isatropolone A, a natural product reisolated from Streptomyces Gö66, has demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis, the most severe form of the disease.[2] This document provides a summary of its known activity and detailed protocols for evaluating its efficacy and selectivity in vitro.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported quantitative data for this compound's activity against Leishmania donovani and its cytotoxicity against a mammalian cell line. The Selectivity Index (SI), a critical parameter indicating the compound's specificity for the parasite over host cells, is calculated as the ratio of CC₅₀ to IC₅₀.[3]

CompoundTarget Organism/Cell LineParasite StageIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compoundLeishmania donovaniNot Specified0.5[2]-179.6
This compoundL6 cells (rat myoblasts)N/A-89.8[2]

Experimental Protocols & Workflows

This section outlines the detailed methodologies for assessing the anti-leishmanial activity and cytotoxicity of this compound. The assays target both the extracellular promastigote stage and the clinically relevant intracellular amastigote stage of the parasite.[3]

Workflow 1: Anti-promastigote Activity Assay

The initial screening of a compound's efficacy is often performed against the easily culturable promastigote form of the parasite.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture L. donovani promastigotes to logarithmic phase p2 Harvest & adjust parasite density to 1x10^6 cells/mL p1->p2 a1 Dispense 100 µL of parasite suspension into 96-well plate p2->a1 p3 Prepare serial dilutions of this compound a2 Add 100 µL of compound dilutions to wells p3->a2 a1->a2 a3 Incubate at 26°C for 72 hours a2->a3 a4 Add Resazurin-based viability reagent (e.g., alamarBlue) a3->a4 a5 Incubate for 4-6 hours a4->a5 d1 Measure fluorescence (560ex / 590em) a5->d1 d2 Calculate IC₅₀ value d1->d2 G cluster_prep Phase 1: Macrophage Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Quantification p1 Seed THP-1 monocytes in 96-well plate p2 Add PMA (50 ng/mL) to induce differentiation p1->p2 p3 Incubate at 37°C, 5% CO₂ for 48 hours p2->p3 p4 Wash to remove PMA & non-adherent cells p3->p4 i1 Add stationary-phase L. donovani promastigotes (15:1 parasite:cell ratio) p4->i1 i2 Incubate for 24 hours to allow phagocytosis i1->i2 i3 Wash 3x to remove extracellular parasites i2->i3 t1 Add media with serial dilutions of this compound i3->t1 t2 Incubate at 37°C, 5% CO₂ for 48 hours t1->t2 t3 Lyse macrophages with 0.05% SDS t2->t3 t4 Transfer lysate to fresh media & incubate at 26°C for 48-72h (Amastigote -> Promastigote) t3->t4 t5 Quantify viable promastigotes using Resazurin assay t4->t5 end Calculate IC₅₀ value t5->end Calculate IC₅₀ G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture mammalian cells (e.g., THP-1, J774.1) p2 Seed cells into 96-well plate p1->p2 a1 Allow cells to adhere (if applicable) p2->a1 p3 Prepare serial dilutions of this compound a2 Add compound dilutions to wells p3->a2 a1->a2 a3 Incubate at 37°C, 5% CO₂ for 48-72 hours a2->a3 a4 Add viability reagent (e.g., Resazurin, MTT, MTS) a3->a4 a5 Incubate as required by reagent protocol a4->a5 d1 Measure absorbance or fluorescence a5->d1 d2 Calculate CC₅₀ value d1->d2 G cluster_calc Calculation ic50 IC₅₀ (Anti-amastigote Assay) Potency against parasite calc Selectivity Index (SI) = CC₅₀ / IC₅₀ ic50->calc cc50 CC₅₀ (Cytotoxicity Assay) Toxicity to host cells cc50->calc result High SI (>10) indicates promising selective toxicity and suitability for further development. calc->result

References

Isatropolone A: Application Notes for a Potential Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes are based on the available scientific literature for the isatropolone class of compounds and related tropolone derivatives. As of the latest literature search, specific antiviral data for Isatropolone A is not available. The information presented herein is extrapolated from studies on closely related molecules, particularly Isatropolone C and other tropolones, to provide a potential framework for the antiviral investigation of this compound.

Introduction

Isatropolones are a class of secondary metabolites produced by Streptomyces species, characterized by a rare tropolone ring structure.[1] While research into the specific antiviral properties of this compound is lacking, the broader family of tropolones has demonstrated a range of biological activities, including antiparasitic and cytotoxic effects.[1][2] Notably, derivatives of the tropolone scaffold, such as α-hydroxytropolones, have shown potent antiviral activity against various viruses, including Herpes Simplex Virus (HSV).[3] These findings suggest that isatropolones, including this compound, represent a promising scaffold for the development of novel antiviral therapeutics.

This document provides a summary of the potential antiviral applications of this compound, based on data from related compounds. It includes extrapolated quantitative data, detailed experimental protocols for antiviral and cytotoxicity screening, and a proposed mechanism of action.

Quantitative Data

The following table summarizes the antiviral and cytotoxic activities of various tropolone derivatives against different viruses. This data can serve as a benchmark for the evaluation of this compound.

Compound ClassCompound/DerivativeVirusAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Abietane Diterpenoids Ferruginol analogueDengue virus type 2 (DENV-2)Not Specified1.4Not SpecifiedNot Specified[4]
Abietane Diterpenoids Ferruginol analogueZika virus (ZIKV)Not Specified5.0 - 10.0Not SpecifiedNot Specified[4]
Abietane Diterpenoids Ferruginol analogueChikungunya virus (CHIKV)Not Specified9.8Not SpecifiedNot Specified[4]
Triterpenoids Glycyrrhizin (GL, 1)Human Immunodeficiency Virus (HIV)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Plant-derived complex Flavonol and hydroxyorganic acid complexSARS-CoV-2Viral Replication Assay22 µg/mLNot SpecifiedNot Specified[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antiviral potential of this compound.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is designed to determine the concentration of a compound that inhibits viral plaque formation by 50% (EC₅₀).

Materials:

  • Vero cells (or other susceptible cell line)

  • Target virus (e.g., Herpes Simplex Virus, Dengue Virus)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Methylcellulose overlay medium

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10⁵ cells/well and incubate at 37°C with 5% CO₂ until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM.

  • Virus Infection: Aspirate the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: After incubation, remove the virus inoculum and add 2 mL of the respective this compound dilutions to each well. A virus control (no compound) and a cell control (no virus, no compound) should be included.

  • Overlay: After 1 hour of compound treatment, add 2 mL of methylcellulose overlay medium to each well and incubate for 3-5 days, or until viral plaques are visible in the virus control wells.

  • Staining: Aspirate the overlay, fix the cells with 10% formalin for 30 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.

  • Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques in each well.

  • EC₅₀ Calculation: The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol measures the concentration of a compound that reduces cell viability by 50% (CC₅₀).

Materials:

  • Vero cells (or other relevant cell line)

  • DMEM with 10% FBS

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours. A cell control (no compound) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Calculation: The percentage of cytotoxicity is calculated relative to the cell control. The CC₅₀ value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action

The antiviral mechanism of tropolones is not fully elucidated but is thought to involve multiple targets within the viral replication cycle. Based on studies of related compounds, this compound may exert its antiviral effects through one or more of the following mechanisms:

  • Inhibition of Viral DNA Replication: α-hydroxytropolones have been shown to inhibit the replication of herpesvirus DNA.[3] This is a promising area of investigation for this compound.

  • Inhibition of Viral Enzymes: Triterpenoids, which share some structural similarities with the polyketide-derived isatropolones, have been shown to inhibit viral proteases and polymerases.[5] this compound could potentially inhibit key viral enzymes necessary for replication.

  • Induction of Autophagy: Isatropolone C has been shown to induce autophagy in human cells.[7][8][9][10] Autophagy is a cellular process that can have both pro-viral and anti-viral roles depending on the virus and the stage of infection. The modulation of this pathway by this compound could be a potential antiviral mechanism.

Visualizations

Signaling Pathway: Potential Antiviral Targets of Tropolones

Antiviral_Targets cluster_virus Viral Replication Cycle cluster_drug This compound (Hypothetical Action) Virus Virus Attachment_Entry Attachment & Entry Virus->Attachment_Entry Uncoating Uncoating Attachment_Entry->Uncoating Replication Genome Replication (DNA/RNA Synthesis) Uncoating->Replication Assembly Viral Protein Synthesis & Assembly Replication->Assembly Release Release of New Virions Assembly->Release Isatropolone_A This compound Isatropolone_A->Replication Inhibition of Viral DNA Polymerase Isatropolone_A->Assembly Inhibition of Viral Protease

Caption: Potential stages of the viral replication cycle inhibited by this compound.

Experimental Workflow: Antiviral Screening

Antiviral_Screening_Workflow Start Start: this compound Cytotoxicity Determine Cytotoxicity (CC₅₀) on Host Cells (e.g., MTT Assay) Start->Cytotoxicity Antiviral_Assay Primary Antiviral Screen (e.g., Plaque Reduction Assay) Start->Antiviral_Assay Calculate_SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Cytotoxicity->Calculate_SI Determine_EC50 Determine EC₅₀ Antiviral_Assay->Determine_EC50 Determine_EC50->Calculate_SI High_SI High SI? (>10) Calculate_SI->High_SI Mechanism_Studies Mechanism of Action Studies (e.g., Time-of-Addition, Enzyme Assays) High_SI->Mechanism_Studies Yes Low_SI Low SI: Toxic or Ineffective High_SI->Low_SI No End Lead Candidate Mechanism_Studies->End

Caption: A generalized workflow for the antiviral screening of this compound.

References

Application Notes and Protocols for Investigating the Antibacterial Activity of Isatropolone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatropolone A is a member of the isatropolone family of natural products, which are characterized by a unique tropolone ring structure. While research has highlighted the potent antileishmanial activity of some isatropolones, their specific antibacterial properties against pathogenic strains remain largely unexplored in publicly available literature. However, the broader class of tropolone-containing compounds has demonstrated notable antibacterial and antifungal activities. This document provides a framework for researchers to systematically investigate the antibacterial potential of this compound.

Data Presentation: A Template for Summarizing Antibacterial Activity

Given the current lack of specific data for this compound, the following tables are presented as templates for researchers to populate with their experimental findings. These tables are designed for the clear and structured presentation of quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [Antibiotic]
Staphylococcus aureusGram-positive25923
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positiveBAA-1683
Escherichia coliGram-negative25922
Pseudomonas aeruginosaGram-negative27853
Enterococcus faecalisGram-positive29212
Klebsiella pneumoniaeGram-negative13883

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus
Escherichia coli

Table 3: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineCell TypeATCC NumberThis compound IC₅₀ (µg/mL)Positive Control IC₅₀ (µg/mL) [Drug]
HEK293Human Embryonic KidneyCRL-1573
HepG2Human Hepatocellular CarcinomaHB-8065

Experimental Protocols

The following are detailed protocols for key experiments to determine the antibacterial activity and cytotoxicity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound

  • Pathogenic bacterial strains (e.g., from Table 1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (inoculum without this compound).

    • Well 12 will serve as a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine if this compound is bactericidal or bacteriostatic.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline solution

Procedure:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37°C for 24-48 hours.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of this compound to mammalian cells.

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Positive control cytotoxic drug (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability versus the log of the compound concentration.

Mandatory Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_cyto Cytotoxicity Assay (MTT) prep_ino Prepare Bacterial Inoculum serial_dil Serial Dilution of this compound prep_ino->serial_dil inoculate Inoculate Microtiter Plate serial_dil->inoculate incubate_mic Incubate (18-24h) inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic plate_mic Plate from MIC Wells read_mic->plate_mic incubate_mbc Incubate Plates (24-48h) plate_mic->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc seed_cells Seed Mammalian Cells treat_cells Treat with this compound seed_cells->treat_cells incubate_cyto Incubate (24-48h) treat_cells->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay read_ic50 Calculate IC50 mtt_assay->read_ic50

Caption: Workflow for antibacterial and cytotoxicity testing of this compound.

proposed_mechanism cluster_bacterial_cell Bacterial Cell isatropolone_a This compound cell_wall Cell Wall isatropolone_a->cell_wall Disruption cell_membrane Cell Membrane isatropolone_a->cell_membrane Disruption metalloenzyme Metalloenzyme isatropolone_a->metalloenzyme Inhibition dna_replication DNA Replication protein_synthesis Protein Synthesis

Caption: Proposed antibacterial mechanisms of action for tropolone compounds.

Application Note: Investigating the Enzyme Inhibition Kinetics of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

The discovery and characterization of enzyme inhibitors are fundamental to drug development and understanding biological pathways. This document provides a generalized protocol for determining the enzyme inhibition kinetics of a novel compound, using the natural product Isatropolone A as a hypothetical test article. While specific enzyme targets for this compound have been explored in contexts such as its activity against Leishmania donovani and its ability to induce autophagy, detailed public data on its specific enzyme inhibition kinetics is limited.[1][2][3] Therefore, this application note will outline the principles and methodologies for characterizing a compound's inhibitory mechanism against a representative enzyme, Indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy.[4][5][6][7] The protocols described herein are broadly applicable to other enzymes and inhibitors.

Hypothetical Data Presentation

The following table summarizes hypothetical quantitative data for the inhibition of IDO1 by "Compound X" (e.g., this compound). This data is for illustrative purposes to demonstrate how to present enzyme inhibition kinetic data.

Table 1: Hypothetical Enzyme Inhibition Kinetic Data for Compound X against IDO1

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
Compound XIDO11.20.45Competitive
EpacadostatIDO10.070.02Non-competitive/Mixed

Experimental Protocols

Reagents and Materials
  • Enzyme: Recombinant Human IDO1

  • Substrate: L-Tryptophan

  • Inhibitor: Compound X (e.g., this compound), dissolved in DMSO

  • Cofactor: Methylene Blue, Ascorbic Acid

  • Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)

  • Detection Reagent: Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Equipment: 96-well microplate reader, spectrophotometer, incubator

Enzyme Inhibition Assay Protocol

This protocol is adapted from general procedures for measuring IDO1 activity.

  • Preparation of Reagents:

    • Prepare a stock solution of L-Tryptophan in the assay buffer.

    • Prepare serial dilutions of Compound X in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a working solution of IDO1 enzyme in the assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the assay buffer.

    • Add 10 µL of the diluted Compound X or vehicle control (DMSO in buffer).

    • Add 20 µL of the IDO1 enzyme solution to initiate the pre-incubation.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the L-Tryptophan substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of 30% trichloroacetic acid.

    • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well.

    • Incubate at room temperature for 10 minutes to allow color development.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Compound X.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression curve fit.

Kinetic Mechanism Determination

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the enzyme assay is performed with varying concentrations of both the substrate (L-Tryptophan) and the inhibitor (Compound X).[8][9][10]

  • Experimental Setup:

    • Perform the IDO1 assay as described above, but with a matrix of substrate and inhibitor concentrations.

    • Typically, use at least five different substrate concentrations bracketing the Km value and four different inhibitor concentrations (including a zero-inhibitor control).

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).[8][10]

    • Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Hanes-Woolf plot ([Substrate]/velocity vs. [Substrate]).[8][10]

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the inhibition type.[8][9][10]

      • Competitive Inhibition: Km increases, Vmax remains unchanged.[9]

      • Non-competitive Inhibition: Km remains unchanged, Vmax decreases.[10]

      • Uncompetitive Inhibition: Both Km and Vmax decrease.[9]

      • Mixed Inhibition: Both Km and Vmax are altered.[9]

    • The inhibition constant (Ki) can be calculated from these plots.

Visualizations

Enzyme_Inhibition_Mechanism cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI_comp Enzyme-Inhibitor Complex E->EI_comp + I S Substrate ES->E - S P Product ES->P k_cat I_comp Inhibitor EI_comp->E - I E_nc Enzyme ES_nc Enzyme-Substrate Complex E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex E_nc->EI_nc + I S_nc Substrate ES_nc->E_nc - S P_nc Product ES_nc->P_nc k_cat ESI_nc Enzyme-Substrate-Inhibitor Complex ES_nc->ESI_nc + I I_nc Inhibitor EI_nc->E_nc - I EI_nc->ESI_nc + S ESI_nc->ES_nc - I ESI_nc->EI_nc - S

Caption: Mechanisms of competitive and non-competitive enzyme inhibition.

Experimental_Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) assay Enzyme Inhibition Assay (Varying Inhibitor Concentrations) prep->assay kinetics Kinetic Assay (Varying Substrate & Inhibitor Concentrations) prep->kinetics ic50 IC50 Determination assay->ic50 plots Data Plotting (Michaelis-Menten, Lineweaver-Burk) kinetics->plots mechanism Determine Inhibition Mechanism & Ki plots->mechanism

Caption: Workflow for determining enzyme inhibition kinetics.

References

Isatropolone A: Application Notes for Drug Discovery and Lead Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatropolones are a class of natural products produced by Streptomyces species, with Isatropolone A being a prominent member.[1][2] These compounds possess a unique chemical structure featuring a rare tropolone ring fused to a polyketide-derived framework. This compound has garnered significant interest in the field of drug discovery due to its potent biological activities, particularly its promising anti-leishmanial and autophagy-inducing properties.[1][2] This document provides an overview of this compound's potential in drug discovery, including its mechanism of action, and outlines key experimental protocols for its evaluation.

Mechanism of Action

The primary mechanism of action of this compound is attributed to its reactive 1,5-diketone moiety. This functional group can readily react with primary amines, such as the side chain of lysine residues in proteins, through a covalent binding mechanism. This reaction leads to the formation of a stable pyridine ring.[2] This amine-scavenging activity is believed to be the basis for its biological effects. The covalent modification of essential proteins in pathogens like Leishmania donovani or host-cell proteins involved in autophagy pathways likely disrupts their normal function, leading to the observed biological responses.

This compound Mechanism of Action Isatropolone_A This compound (with 1,5-diketone) Covalent_Adduct Covalent Adduct (Pyridine ring formation) Isatropolone_A->Covalent_Adduct Covalent Bonding Target_Protein Target Protein (with Lysine residue) Target_Protein->Covalent_Adduct Biological_Effect Disruption of Protein Function & Biological Effect Covalent_Adduct->Biological_Effect Lead Optimization Strategies Isatropolone_Scaffold Isatropolone Scaffold Tropolone_Ring Tropolone Ring Modifications (e.g., substitution, bioisosteric replacement) Isatropolone_Scaffold->Tropolone_Ring Polyketide_Backbone Polyketide Backbone Modifications (e.g., altering stereochemistry, chain length) Isatropolone_Scaffold->Polyketide_Backbone Peripheral_Substituents Peripheral Substituent Modifications (e.g., adding/modifying functional groups) Isatropolone_Scaffold->Peripheral_Substituents Improved_Properties Improved Properties: - Enhanced Potency - Increased Selectivity - Favorable ADME Tropolone_Ring->Improved_Properties Polyketide_Backbone->Improved_Properties Peripheral_Substituents->Improved_Properties Anti-leishmanial Assay Workflow Start Start Isolate_Macrophages 1. Isolate peritoneal macrophages from mice. Start->Isolate_Macrophages Seed_Macrophages 2. Seed macrophages in 96-well plates. Isolate_Macrophages->Seed_Macrophages Infect_Macrophages 3. Infect macrophages with L. donovani promastigotes. Seed_Macrophages->Infect_Macrophages Differentiate_Amastigotes 4. Allow differentiation into amastigotes (24h). Infect_Macrophages->Differentiate_Amastigotes Add_Compounds 5. Add serial dilutions of test compounds. Differentiate_Amastigotes->Add_Compounds Incubate 6. Incubate for 72 hours. Add_Compounds->Incubate Add_Resazurin 7. Add resazurin solution. Incubate->Add_Resazurin Measure_Fluorescence 8. Incubate and measure fluorescence. Add_Resazurin->Measure_Fluorescence Calculate_IC50 9. Calculate IC50 values. Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End Autophagy Assay Workflow Start Start Seed_Cells 1. Seed cells in a 6-well plate. Start->Seed_Cells Treat_Cells 2. Treat cells with test compounds for a defined period (e.g., 24h). Seed_Cells->Treat_Cells Lyse_Cells 3. Lyse the cells and collect the protein lysate. Treat_Cells->Lyse_Cells Quantify_Protein 4. Quantify total protein concentration. Lyse_Cells->Quantify_Protein SDS_PAGE 5. Separate proteins by SDS-PAGE. Quantify_Protein->SDS_PAGE Western_Blot 6. Transfer proteins to a PVDF membrane. SDS_PAGE->Western_Blot Antibody_Incubation 7. Incubate with primary and secondary antibodies. Western_Blot->Antibody_Incubation Detect_Signal 8. Detect the chemiluminescent signal. Antibody_Incubation->Detect_Signal Analyze_Results 9. Analyze the LC3-I to LC3-II conversion. Detect_Signal->Analyze_Results End End Analyze_Results->End

References

Application Notes and Protocols for Isatropolone-Induced Autophagy in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: Scientific literature predominantly details the autophagy-inducing effects of Isatropolone C and its derivatives, such as di-Isatropolone C and Isarubrolone C. Data regarding Isatropolone A in the context of autophagy is not currently available. The following application notes and protocols are based on the published activity of Isatropolone C and its analogs, providing a framework for researchers investigating the broader Isatropolone class of compounds.

Application Notes

Background:

Isatropolones are a class of bioactive secondary metabolites produced by Streptomyces species. These compounds, including Isatropolone C, feature a unique fused ring system containing a rare tropolone moiety.[1] Members of the isatropolone family have demonstrated a range of biological activities, and notably, Isatropolone C and its derivatives have been identified as inducers of autophagy in mammalian cells.[1][2] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis and response to stress.

Mechanism of Action:

In the human hepatocellular carcinoma cell line, HepG2, Isatropolone C and its dimer, di-Isatropolone C, have been shown to modulate the expression of key autophagy-related (ATG) proteins.[1] Treatment with di-Isatropolone C leads to a concentration-dependent increase in the expression of ATG4B and ATG7.[1] A hallmark of autophagy induction, the conversion of cytosolic LC3B-I to the autophagosome-associated lipidated form LC3B-II, is also elevated, as indicated by an increased LC3B-II/I ratio.[1] Concurrently, the level of p62/SQSTM1, an autophagy substrate that is degraded during the process, is reduced.[1]

Interestingly, Isatropolone C and di-Isatropolone C may induce autophagy through distinct pathways. Di-Isatropolone C treatment elevates the expression of ATG4A without significantly affecting ATG5 levels.[1] In contrast, Isatropolone C has been reported to downregulate ATG4A and upregulate ATG5.[1] Another derivative, Isarubrolone C, has been shown to promote the autophagic degradation of viral proteins by upregulating the transcription of ATG10S and IL28A.[2][3]

Applications:

  • Induction of Autophagy: Isatropolone compounds can be utilized as chemical tools to induce autophagy in cellular models, enabling the study of the autophagic process and its role in various physiological and pathological conditions.

  • Mechanism of Action Studies: The differential effects of Isatropolone derivatives on ATG proteins provide a means to investigate the specific regulatory pathways of autophagy.

  • Drug Development: As modulators of autophagy, Isatropolones may serve as lead compounds for the development of therapeutics targeting diseases where autophagy dysregulation is implicated, such as cancer and neurodegenerative disorders.

Data Presentation

Table 1: Effect of di-Isatropolone C on Autophagy-Related Proteins in HepG2 Cells [1]

ProteinEffect of di-Isatropolone C Treatment
ATG4AIncreased Expression
ATG4BIncreased Expression
ATG5No Significant Change
ATG7Increased Expression
LC3B-II/I RatioIncreased Ratio
p62/SQSTM1Reduced Expression

Table 2: Differential Effects of Isatropolone C and di-Isatropolone C on Specific ATG Proteins in HepG2 Cells [1]

ProteinEffect of Isatropolone CEffect of di-Isatropolone C
ATG4ADownregulationUpregulation
ATG5UpregulationNo Significant Effect

Experimental Protocols

This section provides a general protocol for inducing and assessing autophagy in a cellular model using an Isatropolone compound. This protocol is based on standard methodologies for autophagy analysis and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Induction of Autophagy in HepG2 Cells with an Isatropolone Compound

1. Materials:

  • HepG2 cells
  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
  • Isatropolone C or its derivative (dissolved in a suitable solvent, e.g., DMSO)
  • Phosphate Buffered Saline (PBS)
  • Cell culture plates (6-well or 12-well)
  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

2. Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
  • Treatment: Prepare a stock solution of the Isatropolone compound in DMSO. On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations. It is recommended to perform a dose-response (e.g., 0, 1, 5, 10 µM) and time-course (e.g., 6, 12, 24 hours) experiment to determine the optimal conditions.
  • Incubation: Remove the old medium from the cells and replace it with the medium containing the Isatropolone compound or vehicle control (DMSO).
  • Cell Lysis: After the incubation period, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
  • Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The samples are now ready for Western blot analysis.

Protocol 2: Western Blot Analysis of Autophagy Markers

1. Materials:

  • Protein lysates from Protocol 1
  • SDS-PAGE gels (e.g., 4-20% gradient gels are suitable for resolving both LC3B-I and LC3B-II)
  • PVDF or nitrocellulose membranes
  • Transfer buffer
  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  • Primary antibodies (e.g., anti-LC3B, anti-p62, anti-ATG7, anti-GAPDH or β-actin as a loading control)
  • HRP-conjugated secondary antibodies
  • Chemiluminescent substrate

2. Procedure:

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
  • Washing: Wash the membrane three times for 10 minutes each with TBST.
  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
  • Washing: Repeat the washing step.
  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
  • Analysis: Quantify the band intensities using image analysis software. Calculate the LC3B-II/I ratio and normalize the expression of other proteins to the loading control.

Visualizations

Isatropolone_Autophagy_Pathway cluster_IsatropoloneC Isatropolone C cluster_diIsatropoloneC di-Isatropolone C cluster_IsarubroloneC Isarubrolone C cluster_Autophagy_Core Core Autophagy Process Isatropolone_C Isatropolone C ATG4A_down ATG4A ↓ Isatropolone_C->ATG4A_down ATG5_up ATG5 ↑ Isatropolone_C->ATG5_up Autophagosome Autophagosome Formation ATG5_up->Autophagosome di_Isatropolone_C di-Isatropolone C ATG4A_up ATG4A ↑ di_Isatropolone_C->ATG4A_up ATG4B_up ATG4B ↑ di_Isatropolone_C->ATG4B_up ATG7_up ATG7 ↑ di_Isatropolone_C->ATG7_up ATG7_up->Autophagosome Isarubrolone_C Isarubrolone C ATG10S_up ATG10S ↑ Isarubrolone_C->ATG10S_up IL28A_up IL28A ↑ Isarubrolone_C->IL28A_up ATG10S_up->Autophagosome LC3_conversion LC3-I → LC3-II ↑ p62_degradation p62 Degradation ↑ Autophagy_Induction Autophagy Induction LC3_conversion->Autophagy_Induction p62_degradation->Autophagy_Induction

Caption: Proposed signaling pathways for Isatropolone-induced autophagy.

Experimental_Workflow start Start cell_culture Seed and Culture HepG2 Cells start->cell_culture treatment Treat with Isatropolone (or Vehicle Control) cell_culture->treatment incubation Incubate for Defined Time treatment->incubation cell_harvest Wash and Lyse Cells incubation->cell_harvest protein_quant Quantify Protein Concentration cell_harvest->protein_quant western_blot Western Blot for Autophagy Markers (LC3B, p62, ATGs) protein_quant->western_blot analysis Analyze Protein Expression and LC3B-II/I Ratio western_blot->analysis end End analysis->end

Caption: Experimental workflow for assessing Isatropolone-induced autophagy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isatropolone A Production from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the yield of Isatropolone A from Streptomyces fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

This compound is a bioactive secondary metabolite with a rare tropolone ring structure. It is produced by Streptomyces species, notably Streptomyces sp. CPCC 204095 and Streptomyces Gö66.[1] this compound has shown potent activity against Leishmania donovani, the parasite responsible for leishmaniasis.[1]

Q2: What is the biosynthetic pathway for this compound?

This compound is synthesized via a type II polyketide synthase (PKS) pathway.[1][2][3] The biosynthesis involves a complex series of enzymatic reactions, including oxidative rearrangements to form the characteristic tropolone ring.[2][4]

Q3: Are there known regulatory genes that control this compound production?

Yes, the biosynthesis of Isatropolones in Streptomyces sp. CPCC 204095 is controlled by a regulatory cascade involving at least two SARP (Streptomyces antibiotic regulatory protein) family regulators, IsaF and IsaJ.[1][5] IsaF acts as a master activator for the entire biosynthetic gene cluster, while IsaJ specifically upregulates the expression of isaS, a cytochrome P450 monooxygenase crucial for the conversion of this compound to Isatropolone C.[1][5]

Q4: What is the highest reported yield of this compound and how was it achieved?

The highest reported yield of this compound is 980.8 mg/L.[1][5] This was achieved through a combination of genetic engineering and optimized solid-state fermentation.[1][5] The strategies included the overexpression of the activator gene isaF and the deletion of the isaJ gene to prevent the conversion of this compound to C, coupled with meticulous optimization of fermentation parameters.[1][5]

Troubleshooting Guide

Low or No this compound Production
Potential Cause Troubleshooting Steps
Suboptimal Media Composition - Verify the concentrations of carbon and nitrogen sources. Common carbon sources for Streptomyces include soluble starch, glucose, and malt extract. Nitrogen sources like yeast extract and soybean meal are also critical. - Ensure the presence of essential minerals and trace elements.
Incorrect pH of the Medium - The optimal pH for Streptomyces growth and secondary metabolite production is typically near neutral (pH 6.5-7.5). Adjust the initial pH of the medium accordingly.
Inappropriate Fermentation Temperature - The optimal temperature for this compound production by Streptomyces sp. CPCC 204095 is around 28°C.[4] Deviations can significantly impact yield.
Poor Aeration and Agitation - In submerged fermentation, ensure adequate agitation (e.g., 200-250 rpm) for proper oxygen supply. - For solid-state fermentation, ensure the substrate has appropriate porosity for air exchange.
Strain Instability/Degradation - Repeated subculturing of Streptomyces can lead to reduced productivity. It is advisable to use fresh cultures from frozen stocks for each fermentation.
Low Expression of Regulatory Genes - If working with a wild-type strain, the expression of the primary activator, isaF, may be insufficient. Consider genetic engineering strategies to overexpress isaF.
Inconsistent this compound Yield
Potential Cause Troubleshooting Steps
Variability in Inoculum - Standardize the inoculum preparation, including the age and density of the spore suspension or mycelial culture.
Inconsistent Media Preparation - Ensure precise measurement and consistent quality of all media components. Prepare a large batch of basal medium to minimize batch-to-batch variation.
Fluctuations in Fermentation Parameters - Monitor and maintain consistent temperature, pH, and agitation/aeration throughout the fermentation process.

Experimental Protocols

Culture and Fermentation of Streptomyces sp. CPCC 204095

a) Sporulation Medium:

  • Soluble Starch: 1.0%

  • Yeast Extract: 0.4%

  • Malt Extract: 1.0%

  • Glucose: 0.4%

  • Agar: 1.5%

  • Incubation: 28°C for 7 days.[4]

b) Solid-State Fermentation Medium for Isatropolone C Production (Adaptable for this compound):

  • Yeast Extract: 0.4%

  • Malt Extract: 2.5%

  • Glucose: 0.4%

  • Soybean Cake: 0.6%

  • Agar: 1.5%

  • Incubation: 28°C for 30-36 hours.[4]

c) High-Yield Solid-State Fermentation (Conceptual Protocol): This is a conceptual protocol based on the high-yield report. The exact optimized parameters are not publicly available.

  • Substrate: A solid substrate such as rice or wheat bran is commonly used for solid-state fermentation of Streptomyces.

  • Moisture Content: Adjust the moisture content of the solid substrate to 50-60%.

  • Inoculation: Inoculate the sterilized solid medium with a standardized spore suspension of the genetically engineered Streptomyces sp. CPCC 204095 (overexpressing isaF and with isaJ deleted).

  • Incubation: Incubate at an optimized temperature (likely around 28-30°C) for an extended period (e.g., 7-14 days), allowing for maximal secondary metabolite production.

Extraction and Quantification of this compound

a) Extraction:

  • The fermented solid substrate or the mycelium from liquid culture is extracted with an organic solvent such as ethyl acetate.

  • The organic extract is then concentrated under vacuum to yield the crude extract containing this compound.

b) Quantification by High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reverse-phase column is suitable for the separation of Isatropolones.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of a standard curve prepared with purified this compound.

Visualizations

This compound Biosynthesis and Regulatory Pathway

Isatropolone_Biosynthesis PKS Type II Polyketide Synthase (PKS) Precursor Poly-β-ketoacyl Intermediate PKS->Precursor Biosynthesis Rearrangement Oxidative Rearrangement Precursor->Rearrangement Isatropolone_A This compound Rearrangement->Isatropolone_A Isatropolone_C Isatropolone C Isatropolone_A->Isatropolone_C Conversion IsaF IsaF (SARP) BGC Isatropolone Biosynthetic Gene Cluster (BGC) IsaF->BGC Activates Transcription IsaJ IsaJ (SARP) isaS isaS (P450) IsaJ->isaS Activates Transcription isaS->Isatropolone_A Catalyzes BGC->PKS

Caption: Regulatory cascade for this compound biosynthesis in Streptomyces.

General Experimental Workflow for Yield Optimization

Optimization_Workflow Strain Select Strain (e.g., Streptomyces sp. CPCC 204095) Genetic_Mod Genetic Modification (Optional: Overexpress isaF, delete isaJ) Strain->Genetic_Mod Media_Opt Media Optimization (Carbon, Nitrogen, Minerals) Strain->Media_Opt Genetic_Mod->Media_Opt Fermentation Fermentation (Solid-state or Submerged) Media_Opt->Fermentation Parameter_Opt Parameter Optimization (pH, Temp, Aeration) Fermentation->Parameter_Opt Extraction Extraction of This compound Parameter_Opt->Extraction Optimized Conditions Analysis HPLC Analysis (Quantification) Extraction->Analysis Data_Analysis Data Analysis and Further Optimization Analysis->Data_Analysis Data_Analysis->Media_Opt Iterate Data_Analysis->Parameter_Opt Iterate

Caption: Workflow for optimizing this compound yield.

References

Technical Support Center: Improving the Synthetic Route to Isatropolone A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for a proposed synthetic route to Isatropolone A. The methodologies presented are based on established organic chemistry principles and aim to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthetic challenge.

Frequently Asked Questions (FAQs)

Q1: Why is the chemical synthesis of this compound challenging?

A1: The synthesis of this compound presents several challenges due to its complex polycyclic structure, which includes a rare tropolone ring. Key difficulties include the stereoselective construction of multiple chiral centers, the formation of the seven-membered tropolone core, and the regioselective introduction of various functional groups.

Q2: What are the key strategic bond formations in this proposed synthesis?

A2: The critical bond-forming events in this proposed route include a [4+3] cycloaddition to construct the seven-membered ring, an asymmetric epoxidation to set a key stereocenter, and a late-stage glycosylation to introduce the sugar moiety.

Q3: Are there any particularly sensitive reagents or intermediates in this synthesis?

A3: Yes, intermediates containing the tropolone moiety can be sensitive to certain acidic and basic conditions. Additionally, the Dess-Martin periodinane used for oxidation is known to be moisture-sensitive, and the organometallic reagents used in additions require strictly anhydrous conditions.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is the recommended method for routine reaction monitoring. For more detailed analysis and characterization of intermediates, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are advised.

Proposed Synthetic Workflow for this compound

The following diagram outlines the key stages of the proposed synthetic route to this compound.

A Starting Material (Substituted Phenol) B Oxidative Dearomatization A->B C [4+3] Cycloaddition B->C D Functional Group Interconversion C->D E Asymmetric Epoxidation D->E F Ring Opening & Elaboration E->F G Glycosylation F->G H Final Deprotection G->H I This compound H->I

Caption: Proposed multi-stage synthetic workflow for this compound.

Troubleshooting Guides for Key Synthetic Stages

Stage 1: Oxidative Dearomatization

Objective: To convert a substituted phenol into a reactive ortho-quinone for the subsequent cycloaddition.

Experimental Protocol:

Reagent/ParameterQuantity/ValueNotes
Substituted Phenol1.0 equiv
Phenyliodine(III) diacetate (PIDA)1.2 equivOxidizing agent
Methanol (MeOH)0.1 MSolvent
Temperature0 °C to rt
Reaction Time1-2 hoursMonitor by TLC

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive PIDA.1. Use freshly opened or properly stored PIDA.
2. Insufficient reaction time or temperature.2. Allow the reaction to warm to room temperature and stir for a longer duration.
Formation of multiple products 1. Over-oxidation.1. Maintain the reaction at 0 °C and monitor closely by TLC.
2. Undesired side reactions.2. Ensure the starting material is pure.
Difficult purification 1. PIDA byproducts.1. After the reaction, quench with aqueous sodium thiosulfate and perform an aqueous workup to remove iodine-containing byproducts.
Stage 2: [4+3] Cycloaddition

Objective: To form the core seven-membered ring of the Isatropolone scaffold.

Experimental Protocol:

Reagent/ParameterQuantity/ValueNotes
Ortho-quinone1.0 equivFrom Stage 1
Substituted Diene1.5 equiv
Lewis Acid (e.g., BF₃·OEt₂)0.2 equivCatalyst
Dichloromethane (DCM)0.1 MAnhydrous
Temperature-78 °C to 0 °C
Reaction Time4-6 hoursMonitor by TLC

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low yield of cycloadduct 1. Decomposition of the ortho-quinone.1. Use the ortho-quinone immediately after preparation; avoid prolonged storage.
2. Inactive Lewis acid.2. Use a freshly opened bottle of the Lewis acid.
Formation of regioisomers 1. Lack of facial selectivity in the diene.1. Modify the substituents on the diene to enhance steric or electronic bias.
Polymerization of starting materials 1. Reaction temperature too high.1. Maintain the temperature at -78 °C during the addition of reagents.
Stage 3: Asymmetric Epoxidation

Objective: To introduce a chiral epoxide which will be used to establish a key stereocenter.

Experimental Protocol:

Reagent/ParameterQuantity/ValueNotes
Allylic Alcohol Intermediate1.0 equiv
Titanium(IV) isopropoxide0.1 equivCatalyst
(+)-Diethyl tartrate ((+)-DET)0.12 equivChiral ligand
tert-Butyl hydroperoxide (TBHP)1.5 equivOxidant
Dichloromethane (DCM)0.1 MAnhydrous
Temperature-20 °C
Reaction Time12-24 hoursMonitor by TLC

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low enantioselectivity (ee) 1. Presence of water.1. Use anhydrous solvents and reagents. Add molecular sieves to the reaction mixture.[1]
2. Incorrect catalyst loading.2. Ensure accurate measurement of the catalyst and ligand.
Low conversion 1. Inactive TBHP.1. Use a fresh, standardized solution of TBHP.
2. Catalyst poisoning.2. Purify the allylic alcohol starting material to remove any potential catalyst poisons.
Difficult workup 1. Formation of titanium-based emulsions.1. Quench the reaction with a saturated aqueous solution of sodium fluoride or a tartaric acid solution to break up the emulsion.

Troubleshooting Logic Diagram

The following diagram illustrates a decision-making process for troubleshooting a low-yielding reaction in the proposed synthesis.

Start Low Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC No_Product No Product Spot, Only Starting Material Check_TLC->No_Product Case 1 Multiple_Spots Multiple Product Spots Check_TLC->Multiple_Spots Case 2 Faint_Product Faint Product Spot Check_TLC->Faint_Product Case 3 Check_Reagents Verify Reagent Quality (Freshness, Purity) No_Product->Check_Reagents Side_Reaction Identify Side Products (NMR, MS) Multiple_Spots->Side_Reaction Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Faint_Product->Check_Conditions Optimize_Stoichiometry Optimize Reagent Stoichiometry Purification_Issue Investigate Purification Step (Column chromatography, Recrystallization) Optimize_Stoichiometry->Purification_Issue Side_Reaction->Optimize_Stoichiometry

Caption: Troubleshooting decision tree for a low-yielding reaction.

References

Technical Support Center: Overcoming Isatropolone A Solubility Challenges in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Isatropolone A in biological assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

This compound is a natural product belonging to the tropolone class of compounds. Its complex, polycyclic structure is largely non-polar, which limits its ability to form favorable interactions with polar water molecules. This inherent hydrophobicity leads to low solubility in the aqueous buffers typically used in biological assays.

Q2: What are the common indicators of this compound solubility problems in my experiments?

Signs of poor solubility include:

  • Precipitation: The compound may fall out of solution, appearing as visible particles, a film, or a pellet after centrifugation.

  • Cloudiness or Turbidity: The solution may appear hazy or opaque.

  • Inconsistent Results: Poor solubility can lead to variability in experimental data and a lack of reproducibility between assays.

  • Underestimated Potency: If the compound is not fully dissolved, the actual concentration in the assay will be lower than intended, leading to an underestimation of its biological activity.

Q3: What is the first step I should take to dissolve this compound?

The recommended initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is minimal (typically <1%, often <0.1%) to avoid solvent-induced artifacts in your bioassay.

Q4: Can I use physical methods like heating or sonication to help dissolve this compound?

Yes, gentle heating and sonication can aid in dissolution. Sonication can help break up compound aggregates, while gentle warming can increase the solubility. However, it is critical to proceed with caution as excessive heat may lead to the degradation of this compound. Always verify the stability of the compound under these conditions before proceeding with your experiment.

Troubleshooting Guide: Common Solubility Issues and Solutions

Problem Potential Cause Recommended Solution
Precipitate forms when diluting DMSO stock into aqueous buffer. The aqueous solubility limit of this compound has been exceeded. The final DMSO concentration may be too low to maintain solubility.1. Decrease Final Concentration: Test a lower final concentration of this compound. 2. Increase DMSO Percentage: If your assay is tolerant, you can slightly increase the final DMSO concentration. Always include a vehicle control with the same DMSO concentration. 3. Use a Co-solvent: Introduce a less polar, water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final dilution.
Assay results are inconsistent and not reproducible. Incomplete dissolution of this compound is leading to variable concentrations in the assay wells.1. Ensure Complete Dissolution of Stock: Visually inspect your stock solution for any particulate matter. If necessary, briefly sonicate the stock solution before making dilutions. 2. Optimize Dilution Protocol: Add the this compound stock solution to the assay medium with vigorous mixing or vortexing to facilitate rapid dispersion. 3. Consider Advanced Solubilization Techniques: Explore the use of cyclodextrins or surfactants to improve and stabilize the solubility.
Low or no biological activity observed at expected concentrations. The actual concentration of dissolved this compound is much lower than the nominal concentration due to poor solubility.1. Verify Solubility: Before conducting the bioassay, perform a preliminary solubility test at the desired final concentration and solvent conditions. Observe for any precipitation or turbidity over time. 2. Employ Solubilization Enhancement: Utilize the protocols outlined below to increase the aqueous solubility of this compound.

Strategies for Enhancing this compound Solubility

The following table summarizes various techniques to improve the solubility of poorly soluble compounds like this compound.

Method Principle Considerations
Co-solvents Using a water-miscible organic solvent to increase the solubility of a non-polar compound.The final concentration of the co-solvent should be tested for its effect on the biological system. Common co-solvents include DMSO, ethanol, methanol, and polyethylene glycol (PEG).
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the compound to its more soluble ionized form. Tropolones are weakly acidic.The selected pH must be compatible with the stability of this compound and the biological assay. Increasing the pH of the buffer may enhance the solubility of the acidic tropolone moiety.
Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.Choose a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL). The surfactant concentration should be above its critical micelle concentration (CMC) but below a level that could cause cell lysis or interfere with the assay.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, increasing their solubility.Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) have varying cavity sizes and affinities for guest molecules. The appropriate cyclodextrin needs to be selected and optimized.
Particle Size Reduction Decreasing the particle size of the solid compound increases the surface area-to-volume ratio, which can enhance the dissolution rate.Methods include micronization and nanosuspension. This is more applicable to the preparation of formulations for in vivo studies but can be relevant for in vitro work if starting from a solid.
Solubility of Tropolone (Parent Compound)
Solvent Solubility
DMSO24 mg/mL (196.53 mM)
Ethanol30 mg/mL
WaterSoluble (40.9 g/L)
DMF5 mg/mL

Note: this compound is a much larger and more complex molecule than tropolone, and its solubility is expected to be significantly lower, particularly in water.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Serial Dilution
  • Prepare a High-Concentration Stock Solution: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to create a stock solution of 10-20 mM. If necessary, gently warm the solution or sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there is no particulate matter.

  • Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in 100% DMSO.

  • Final Dilution: Add a small aliquot of the appropriate DMSO stock dilution to your pre-warmed aqueous assay buffer with vigorous vortexing or mixing. The final DMSO concentration in the assay should ideally be below 0.5%.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Protocol 2: Solubility Enhancement using a Co-solvent
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a series of aqueous buffers containing varying percentages of a co-solvent such as ethanol or PEG 400 (e.g., 1%, 2%, 5% v/v).

  • Dilute the this compound stock solution into each of the co-solvent buffers to the desired final assay concentration.

  • Observe for precipitation or turbidity immediately and after a period of incubation at the experimental temperature.

  • Select the lowest concentration of the co-solvent that maintains the solubility of this compound.

  • Run a vehicle control with the selected co-solvent concentration in your bioassay.

Protocol 3: Solubility Enhancement using Cyclodextrins
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and lower toxicity compared to β-cyclodextrin.

  • Prepare a Concentrated Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer. Gentle heating may be required to dissolve the cyclodextrin.

  • Complexation:

    • Method A (from solid): Add solid this compound to the HP-β-CD solution and stir or sonicate until it dissolves. This may take several hours.

    • Method B (from organic stock): Prepare a concentrated stock of this compound in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol). Add this dropwise to the stirring HP-β-CD solution. The organic solvent can then be removed by evaporation under a stream of nitrogen or by vacuum.

  • Determine Concentration: The concentration of the solubilized this compound should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

  • Bioassay: Dilute the this compound-cyclodextrin complex solution in your assay buffer. Remember to include a vehicle control with the same concentration of HP-β-CD.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Troubleshooting Solubility

G start Start: this compound Powder stock Prepare 10-20 mM Stock in 100% DMSO start->stock dilute Dilute to Final Concentration in Aqueous Buffer (<0.5% DMSO) stock->dilute observe Observe for Precipitation/Turbidity dilute->observe soluble Proceed with Bioassay observe->soluble No insoluble Insoluble observe->insoluble Yes troubleshoot Troubleshooting Strategies insoluble->troubleshoot cosolvent Option 1: Use Co-solvents (e.g., Ethanol, PEG) troubleshoot->cosolvent ph_adjust Option 2: Adjust Buffer pH (for weakly acidic tropolone) troubleshoot->ph_adjust cyclodextrin Option 3: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin surfactant Option 4: Use Surfactants (e.g., Tween® 80) troubleshoot->surfactant retest Re-test Solubility cosolvent->retest ph_adjust->retest cyclodextrin->retest surfactant->retest retest->soluble Soluble retest->troubleshoot Still Insoluble (Try another option)

Workflow for addressing this compound solubility.
Proposed Signaling Pathway: this compound-Induced Autophagy

Isatropolone C, a close analog of this compound, has been shown to induce autophagy. This process is often regulated by the mTOR signaling pathway. It is proposed that this compound may inhibit mTOR, leading to the activation of the ULK1 complex, which in turn phosphorylates and activates the Beclin-1/VPS34 complex, a key step in the initiation of autophagosome formation.

G cluster_upstream Upstream Regulation cluster_initiation Autophagy Initiation cluster_downstream Autophagosome Formation IsatropoloneA This compound mTOR mTORC1 (Inhibited) IsatropoloneA->mTOR Inhibition ULK1 ULK1 Complex (Active) mTOR->ULK1 Inhibition Beclin1 Beclin-1/VPS34 Complex (Active) ULK1->Beclin1 Phosphorylation & Activation PI3P PI3P Production Beclin1->PI3P ATG_proteins ATG Proteins (e.g., ATG5, ATG7) PI3P->ATG_proteins Recruitment LC3 LC3-I -> LC3-II (Lipidation) ATG_proteins->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome

Proposed this compound autophagy induction pathway.
Proposed Mechanism of Action against Leishmania donovani

Leishmania donovani has a high requirement for iron for its survival and proliferation within host macrophages. Tropolones are known to be effective iron chelators. It is hypothesized that this compound exerts its potent anti-leishmanial activity by chelating intracellular iron, thereby depriving the parasite of this essential metal. This leads to the inhibition of key iron-dependent enzymes and ultimately results in parasite death.

G cluster_host Host Macrophage cluster_parasite Leishmania donovani host_iron Labile Iron Pool (Fe²⁺/Fe³⁺) parasite_uptake Iron Uptake Mechanisms host_iron->parasite_uptake parasite_iron Intracellular Iron parasite_uptake->parasite_iron iron_dependent_enzymes Iron-Dependent Enzymes (e.g., Ribonucleotide Reductase, SOD) parasite_iron->iron_dependent_enzymes Cofactor Chelation Iron Chelation parasite_iron->Chelation parasite_survival Parasite Proliferation & Survival iron_dependent_enzymes->parasite_survival Essential for Death Parasite Death iron_dependent_enzymes->Death parasite_survival->Death IsatropoloneA This compound IsatropoloneA->Chelation Inhibition Inhibition Chelation->Inhibition Inhibition->iron_dependent_enzymes

Proposed anti-leishmanial mechanism of this compound.

Troubleshooting Isatropolone A instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Isatropolone A. The information is presented in a question-and-answer format to directly address common challenges related to the compound's stability in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading after preparation. What could be the cause?

A1: this compound, like other tropolone-containing compounds, can be susceptible to degradation in solution. Based on related compounds, a likely cause is oxidation. For instance, a precursor to Isatropolone C, 7,12-dihydroisatropolone C, is known to undergo spontaneous oxidation to form Isatropolone C.[1] This suggests that this compound may also be sensitive to oxidative degradation, potentially accelerated by factors such as exposure to air, light, or the presence of metal ions. The tropolone ring itself has a unique electronic structure that can make it reactive.[2][3]

Q2: What is the recommended solvent for dissolving this compound?

Q3: I am observing variability in my experimental results. Could the stability of this compound be a factor?

A3: Yes, inconsistent stability of your this compound solution can be a significant source of experimental variability. If the compound degrades over the course of an experiment, the effective concentration will decrease, leading to non-reproducible results. It is important to establish the stability of this compound under your specific experimental conditions (e.g., temperature, pH, and media components).

Q4: Are there any specific storage conditions recommended for this compound solutions?

A4: To minimize degradation, this compound solutions should be stored under inert gas (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light. Aliquoting the stock solution into single-use vials can help avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guides

Issue: Precipitate formation in aqueous buffer

If you observe precipitation when diluting your this compound stock solution into an aqueous buffer, consider the following:

  • Solubility Limit: You may be exceeding the solubility of this compound in the aqueous buffer. Try preparing a more dilute solution.

  • pH Effects: The hydroxyl group of the tropolone ring is acidic (pKa ≈ 7), meaning its charge state will change with pH.[2] This can significantly impact solubility. Experiment with buffers at different pH values to find the optimal range for your experiment.

  • Salt Concentration: The ionic strength of your buffer can also influence the solubility of small molecules.

Issue: Color change in solution

A change in the color of your this compound solution, such as a darkening or the appearance of a greenish tint, can be an indicator of degradation, particularly oxidation.[5]

  • Minimize Oxygen Exposure: Prepare solutions using degassed solvents and store them under an inert atmosphere.

  • Antioxidants: Consider the addition of antioxidants to your solution. However, be aware that antioxidants can sometimes interact with the compound of interest, so appropriate controls are necessary.[5]

  • Chelating Agents: Tropolones can form complexes with metal cations.[2] If your buffer contains metal ions, they could be catalyzing degradation. The addition of a chelating agent like EDTA may help improve stability.

Experimental Protocols

Protocol 1: Assessing the Solubility of this compound
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions: Create a series of dilutions of the stock solution in your desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation.

  • Spectrophotometric Analysis: Measure the absorbance of the clear supernatants at a wavelength where this compound absorbs to quantify the amount of dissolved compound.

  • Data Analysis: Plot the measured concentration against the prepared concentration. The point at which the measured concentration plateaus indicates the solubility limit.

Protocol 2: Evaluating the Stability of this compound in Solution
  • Solution Preparation: Prepare a solution of this compound in your experimental buffer at a relevant concentration.

  • Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Plot the concentration of this compound as a function of time. A significant decrease in concentration over time indicates instability.

Time (hours) This compound Concentration (µM) - Condition A This compound Concentration (µM) - Condition B
010.010.0
29.88.5
49.57.2
89.15.1
248.22.3

This table presents hypothetical data for illustrative purposes.

Visual Aids

IsatropoloneA_Degradation cluster_factors Contributing Factors IsatropoloneA This compound (Stable) DegradedProduct Oxidized Products (Inactive) IsatropoloneA->DegradedProduct Oxidation Oxygen Oxygen Oxygen->IsatropoloneA Light Light Light->IsatropoloneA MetalIons Metal Ions MetalIons->IsatropoloneA HighTemp High Temperature HighTemp->IsatropoloneA

Caption: Potential degradation pathway of this compound.

Troubleshooting_Workflow Start Instability Observed (e.g., color change, precipitation) CheckSolvent Verify Solvent & Preparation Start->CheckSolvent CheckSolvent->Start Incorrect Solvent OptimizeConditions Optimize Storage & Handling CheckSolvent->OptimizeConditions Solvent OK ModifyBuffer Modify Buffer Conditions OptimizeConditions->ModifyBuffer Instability Persists StableSolution Stable Solution Achieved OptimizeConditions->StableSolution Problem Solved AddStabilizers Consider Stabilizers ModifyBuffer->AddStabilizers Instability Persists ModifyBuffer->StableSolution Problem Solved AddStabilizers->StableSolution Problem Solved

Caption: Workflow for troubleshooting this compound instability.

References

Minimizing off-target effects of Isatropolone A in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Isatropolone A in in vitro experiments. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a natural product isolated from Streptomyces species. It belongs to the tropolone class of compounds, which are known for a wide range of biological activities.[1][2][3] The primary reported activities of isatropolones include potent anti-leishmanial effects against Leishmania donovani and the induction of autophagy in human cancer cell lines such as HepG2.[4][5][6]

Q2: What are the likely sources of this compound's off-target effects?

A2: The chemical structure of this compound suggests two main sources for off-target interactions:

  • Tropolone Ring: The tropolone scaffold is a known metal chelator. This property can lead to the inhibition of metalloenzymes, such as matrix metalloproteinases (MMPs) or carboxypeptidases, which could be unintended targets.[7][8]

  • 1,5-Diketone Moiety: Isatropolones possess a 1,5-diketone moiety which can covalently react with primary amines, such as the epsilon-amino group of lysine residues on proteins.[6] This non-specific, covalent modification of proteins is a significant potential source of off-target effects and cytotoxicity.

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: A robust experimental design is critical.

  • Use the Lowest Effective Concentration: Perform a careful dose-response analysis for your primary endpoint (e.g., autophagy induction) and use the lowest concentration that elicits the desired on-target effect for downstream experiments.

  • Control Incubation Times: For compounds like this compound that can form covalent bonds, the duration of exposure can significantly impact the extent of off-target modification. Keep incubation times consistent and as short as feasible.

  • Use Appropriate Controls:

    • Negative Control: A structurally related but inactive analogue, if available.

    • Positive Control: A well-characterized compound known to produce the same on-target effect (e.g., rapamycin for autophagy).

    • Vehicle Control: The solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration.

Q4: What are the recommended in vitro assays to profile the off-target effects of this compound?

A4: A multi-pronged approach is recommended to build a comprehensive selectivity profile.

  • Broad Kinase Panel Screen: Screen this compound against a panel of hundreds of kinases to identify any unintended inhibition of cell signaling pathways.

  • Safety Pharmacology Panel: Employ a commercial service that screens compounds against a panel of clinically relevant off-targets, including GPCRs, ion channels, and transporters, to predict potential adverse reactions.[9][10]

  • Cytotoxicity Profiling: Assess cytotoxicity in a panel of cell lines, including the target cell line, a non-cancerous cell line (e.g., HEK293), and cell lines from different tissues of origin to determine the therapeutic window.

  • Proteomic Approaches: Use techniques like chemical proteomics to identify covalent protein targets of this compound directly in cell lysates.

Troubleshooting Guide

Problem: I am observing high cytotoxicity in my cell line, even at concentrations where the on-target effect is minimal.

  • Possible Cause 1: Covalent Modification: The inherent reactivity of this compound with amines may be causing widespread, non-specific protein modification, leading to cell death.[6]

    • Solution: Reduce the incubation time. A time-course experiment (e.g., 2, 6, 12, 24 hours) can help find a window where the on-target effect is measurable before significant toxicity occurs.

  • Possible Cause 2: Off-Target Enzyme Inhibition: The compound may be inhibiting a critical enzyme for cell survival, such as a metalloprotease.[7]

    • Solution: Review data from a broad off-target screening panel (See FAQ Q4) to identify potential unintended targets. If a specific enzyme family is implicated, you can use more specific inhibitors of that family as controls to see if they phenocopy the cytotoxic effect.

Problem: My dose-response curves are inconsistent between experiments.

  • Possible Cause 1: Compound Instability/Reactivity: this compound can dimerize or react with components in the culture medium over time, changing its effective concentration.[11][12]

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Minimize the time the compound spends in aqueous media before being added to cells.

  • Possible Cause 2: Inconsistent Cell Health or Density: Variations in cell passage number, confluence, or seeding density can dramatically alter a cell's response to a compound.[13][14]

    • Solution: Use cells within a consistent, low passage number range. Develop and adhere to a strict cell seeding protocol. Always perform a cell count and viability check before plating.

  • Possible Cause 3: Microplate Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to increased compound concentration and variability.[13]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

Problem: I see a signal in my fluorescence-based assay from wells containing only the compound and media (no cells).

  • Possible Cause: Autofluorescence: this compound is a fluorescent molecule.[6]

    • Solution: Always include a "compound only" control for every concentration tested. Subtract the background fluorescence from these wells from your experimental wells to get the true cell-dependent signal.

Data Presentation

Table 1: Representative Selectivity and Activity Profile of this compound

Note: The following data are for illustrative purposes to demonstrate a target profile and do not represent experimentally verified values.

Assay TypeTarget / Cell LineEndpointResult (IC₅₀ / EC₅₀)
On-Target Activity Leishmania donovaniGrowth Inhibition0.5 µM
HepG2 CellsAutophagy (LC3-II Fold Increase)2.0 µM
Off-Target Activity Kinase Panel (Example)SRC Kinase Inhibition> 50 µM
Kinase Panel (Example)EGFR Kinase Inhibition> 50 µM
Metalloprotease (Example)MMP-2 Inhibition8.5 µM
Cytotoxicity HepG2 (Cancer Cell Line)Cell Viability10.0 µM
HEK293 (Non-cancerous)Cell Viability25.0 µM

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using an MTS Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also prepare vehicle control wells.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control. Include "no cell" and "compound only" background control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Correct for background absorbance, normalize the data to the vehicle-treated control wells, and plot the dose-response curve to calculate the IC₅₀ value.

Protocol 2: Western Blot for On-Target Autophagy Induction (LC3-I/II Conversion)

  • Cell Culture and Treatment: Plate cells (e.g., HepG2) in 6-well plates and grow to 70-80% confluence. Treat with this compound at various concentrations (e.g., 0, 1, 2, 5, 10 µM) for a set time (e.g., 12 hours). A positive control like Rapamycin should be included.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3 (which detects both LC3-I and the lower band, LC3-II) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., GAPDH). The ratio of LC3-II to the loading control indicates the level of autophagy induction.

Visualizations

G cluster_plan Phase 1: Initial Screening & Profiling cluster_select Phase 2: Off-Target Investigation cluster_validate Phase 3: Validation & Mitigation start This compound dose_response Dose-Response Assay (On-Target Effect, e.g., Autophagy) start->dose_response cytotoxicity Cytotoxicity Profiling (Panel of Cell Lines) start->cytotoxicity determine_ec50 Determine Lowest Effective Concentration (EC₅₀) dose_response->determine_ec50 kinase_panel Broad Kinase Panel Screen (>300 Kinases) determine_ec50->kinase_panel Test at 10x EC₅₀ safety_panel Safety Pharmacology Screen (GPCRs, Ion Channels, etc.) determine_ec50->safety_panel Test at 10x EC₅₀ proteomics Chemoproteomics (Identify Covalent Targets) determine_ec50->proteomics Test at 10x EC₅₀ analyze Analyze Panel Hits kinase_panel->analyze safety_panel->analyze proteomics->analyze validate Validate Hits with Orthogonal Assays analyze->validate mitigate SAR to Mitigate Off-Target Activity validate->mitigate

Caption: Workflow for identifying and mitigating this compound off-target effects.

G compound This compound stress Cellular Stress compound->stress initiation Autophagy Initiation Complex (ULK1, Beclin-1) stress->initiation vesicle Phagophore (Isolation Membrane) Formation initiation->vesicle autophagosome Autophagosome vesicle->autophagosome lc3i Cytosolic LC3-I lc3ii Lipidated LC3-II (Membrane Bound) lc3i->lc3ii Conjugation lc3ii->vesicle Incorporation

Caption: Simplified pathway of this compound-induced autophagy via LC3 conversion.

G cluster_checks cluster_actions start Unexpected Cytotoxicity Observed? check_conc Is concentration far above on-target EC₅₀? start->check_conc Yes check_time Is incubation time long (>24h)? start->check_time No check_conc->check_time No action_dose Perform full dose-response check_conc->action_dose Yes check_controls Are controls (vehicle, cells only) behaving as expected? check_time->check_controls No action_time Run time-course experiment (2-24h) check_time->action_time Yes action_troubleshoot Troubleshoot basic assay (cells, reagents) check_controls->action_troubleshoot No action_offtarget Proceed to broad off-target screening check_controls->action_offtarget Yes

Caption: Troubleshooting decision tree for unexpected cytotoxicity with this compound.

References

Isatropolone A Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Isatropolone A. It addresses common challenges and offers detailed troubleshooting strategies and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges encountered during the purification of this compound?

Researchers may face several challenges during the purification of this compound, primarily stemming from its inherent instability. Key issues include:

  • Conversion to Isatropolone C: this compound can be converted to Isatropolone C, likely through an oxidation process, leading to a mixed population of final products. This conversion is a significant challenge in obtaining pure this compound.

  • Dimerization: Isatropolone C, a closely related compound, is known to spontaneously form a dimer (di-isatropolone C) in methanol.[1] This suggests that this compound may also be susceptible to dimerization, especially in certain solvents, which would complicate purification and reduce the yield of the monomeric form.

  • Co-eluting Impurities: The crude extract from Streptomyces fermentations contains a complex mixture of related isatropolones and other secondary metabolites, some of which may have similar chromatographic properties to this compound, making separation difficult.

  • Degradation: The tropolone ring in isatropolones can be sensitive to factors like pH, light, and temperature, potentially leading to degradation during lengthy purification procedures. The precursor 7,12-dihydroisatropolone C is known to be unstable and spontaneously oxidizes to Isatropolone C.[2]

Troubleshooting Guide

Problem 1: Low yield of this compound and presence of Isatropolone C in the final product.

  • Possible Cause: Spontaneous conversion of this compound to Isatropolone C during purification.

  • Solution:

    • Minimize exposure to oxygen: Use degassed solvents for chromatography and work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Work at low temperatures: Keep the sample and fractions cold (4°C) throughout the purification process to slow down the conversion rate.

    • Expedite the purification process: Optimize the chromatography steps to reduce the overall purification time.

    • Genetic Engineering: In a producing strain like Streptomyces sp. CPCC 204095, targeted gene deletions of isaJ or isaS can impede the conversion of this compound to C, leading to a significantly higher yield of this compound.[3][4]

Problem 2: Appearance of unexpected peaks with higher molecular weight in analytical HPLC/LC-MS.

  • Possible Cause: Dimerization of this compound. Isatropolone C is known to form a dimer in methanol.[1]

  • Solution:

    • Solvent Selection: Avoid using methanol as a solvent for storage or during purification if dimerization is suspected. Test alternative solvents like acetonitrile, ethyl acetate, or dichloromethane for better stability.

    • Concentration: Avoid high concentrations of the purified compound in solution for extended periods. It is best to store the final product as a dry solid.

    • pH control: Investigate the effect of pH on dimerization and buffer the mobile phase accordingly if necessary.

Problem 3: Poor separation of this compound from other related impurities.

  • Possible Cause: Suboptimal chromatographic conditions.

  • Solution:

    • Orthogonal Chromatography Techniques: Employ a multi-step purification strategy using different separation principles. A suggested workflow is Silica Gel Chromatography followed by Octadecylsilane (ODS) Column Chromatography, and finally, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for final polishing.[2]

    • Optimize HPLC Method:

      • Column: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and particle sizes.

      • Mobile Phase: Perform gradient optimization of the mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid to improve peak shape).

      • Flow Rate and Temperature: Adjust the flow rate and column temperature to improve resolution.

Experimental Protocols

Protocol 1: General Purification Strategy for Isatropolones

This protocol is based on the successful purification of 7,12-dihydroisatropolone C, a direct precursor to Isatropolone C, and can be adapted for this compound.[2]

  • Extraction:

    • Lyophilize the mycelium from the Streptomyces fermentation broth.

    • Extract the lyophilized mycelium with an organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography (Initial Cleanup):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the solution onto a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., hexane-ethyl acetate gradient).

    • Collect fractions and analyze by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

    • Pool the relevant fractions and evaporate the solvent.

  • ODS Column Chromatography (Intermediate Purification):

    • Dissolve the partially purified extract in a suitable solvent.

    • Load onto an ODS (C18) column.

    • Elute with a stepwise or linear gradient of decreasing polarity (e.g., water-methanol or water-acetonitrile gradient).

    • Collect and analyze fractions as described above.

  • Preparative RP-HPLC (Final Polishing):

    • Dissolve the enriched fraction in the mobile phase.

    • Inject onto a preparative RP-HPLC column (e.g., C18).

    • Elute with an isocratic or gradient mobile phase optimized for the separation of this compound from its close analogs (e.g., a mixture of acetonitrile and water, potentially with 0.1% formic acid).

    • Monitor the elution profile with a UV detector at a suitable wavelength.

    • Collect the peak corresponding to this compound.

    • Desalt the purified fraction if necessary and lyophilize to obtain the pure compound.

Data Presentation

Table 1: Comparison of this compound Production Yields

StrainFermentation MethodMaximum Yield (mg/L)Reference
Genetically Modified Streptomyces sp. CPCC 204095Small-scale solid-state fermentation980.8[3][4]

Visualizations

Diagram 1: General Purification Workflow for this compound

Purification_Workflow Start Streptomyces Fermentation Broth Extraction Extraction of Mycelium Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Partially_Purified Partially Purified Fractions Silica_Gel->Partially_Purified ODS ODS Column Chromatography Partially_Purified->ODS Enriched_Fraction This compound Enriched Fraction ODS->Enriched_Fraction RP_HPLC Preparative RP-HPLC Enriched_Fraction->RP_HPLC Pure_Isatropolone_A Pure this compound RP_HPLC->Pure_Isatropolone_A

Caption: A multi-step chromatographic workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Low this compound Yield

Troubleshooting_Yield Low_Yield Low Yield of This compound Check_Isatropolone_C Presence of Isatropolone C? Low_Yield->Check_Isatropolone_C Check_Dimer Presence of Higher MW Peaks? Low_Yield->Check_Dimer Conversion Conversion to Isatropolone C Check_Isatropolone_C->Conversion Yes Degradation Degradation Check_Isatropolone_C->Degradation No Dimerization Dimerization Check_Dimer->Dimerization Yes Check_Dimer->Degradation No Solution_Conversion Solutions: - Use degassed solvents - Low temperature - Expedite process - Genetic modification Conversion->Solution_Conversion Solution_Dimerization Solutions: - Avoid methanol - Avoid high concentrations - pH control Dimerization->Solution_Dimerization Solution_Degradation Solutions: - Control pH - Protect from light - Low temperature Degradation->Solution_Degradation

Caption: A decision tree for troubleshooting low yields of this compound.

References

Strategies to reduce Isatropolone A cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isatropolone A. The focus is on strategies to mitigate its cytotoxic effects in normal cells while preserving its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell lines when treated with this compound. What are the potential mechanisms behind this toxicity?

A1: The cytotoxicity of tropolone-containing compounds like this compound in normal cells can be attributed to several mechanisms. A primary mechanism is believed to be the chelation of essential metal ions, particularly iron. Tropolones can disrupt cellular iron homeostasis, which is critical for numerous cellular processes, leading to cell death. Additionally, like many cytotoxic agents, this compound may induce oxidative stress and apoptosis.

Q2: Are there any established methods to selectively reduce this compound's toxicity in normal cells without affecting its activity in cancer cells?

A2: While specific research on reducing this compound cytotoxicity in normal cells is limited, several strategies can be explored based on the known properties of tropolones and general principles of toxicology. These include:

  • Iron Co-administration: Supplementing the cell culture medium with a source of iron may counteract the iron-chelating effects of this compound.

  • Antioxidant Co-administration: The use of antioxidants could mitigate cytotoxicity induced by oxidative stress.

  • Advanced Drug Delivery Systems: Encapsulating this compound in targeted delivery systems like liposomes or nanoparticles can help direct the compound to cancer cells, thereby reducing exposure to normal cells.

Q3: What is the rationale behind using iron supplementation to reduce this compound's cytotoxicity?

A3: The tropolone ring in this compound is known to be an efficient iron chelator. By binding to intracellular iron, it can deplete the pool of this essential metal, leading to the disruption of iron-dependent enzymatic activities and ultimately, cell death.[1] Co-administration with an iron source, such as ferric chloride or ammonium ferrous sulfate, can saturate the chelating capacity of this compound, thus preventing its interaction with cellular iron and reducing its cytotoxic effects in normal cells.[1]

Q4: Can co-treatment with antioxidants protect normal cells from this compound-induced damage?

A4: While not specifically documented for this compound, many cytotoxic compounds exert their effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. If this compound induces oxidative stress, co-administration with antioxidants like N-acetylcysteine (NAC) or Vitamin E could potentially scavenge these ROS and reduce cytotoxicity in normal cells. However, it is crucial to empirically determine the effect of antioxidants, as they can sometimes interfere with the anticancer activity of a compound.

Q5: How can drug delivery systems help in reducing the off-target toxicity of this compound?

A5: Drug delivery systems, such as liposomes and polymeric nanoparticles, can improve the therapeutic index of cytotoxic drugs by altering their pharmacokinetic and biodistribution profiles.[2] These carriers can be designed to:

  • Passively Target Tumors: Liposomal and nanoparticle formulations can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[2]

  • Actively Target Cancer Cells: By functionalizing the surface of these delivery systems with ligands that bind to receptors overexpressed on cancer cells, this compound can be specifically delivered to the target cells, minimizing exposure to healthy tissues.

Troubleshooting Guides

Issue: High Cytotoxicity of this compound in Normal Fibroblast Cell Line (e.g., NIH-3T3)

Potential Cause 1: Iron Chelation

  • Troubleshooting Steps:

    • Iron Co-incubation Experiment: Culture your normal fibroblast cells in the presence of this compound with and without the addition of ferric chloride (FeCl₃) or ferrous sulfate (FeSO₄).

    • Dose-Response Analysis: Perform a dose-response experiment to determine the optimal concentration of the iron salt that rescues the cells from this compound-induced cytotoxicity without causing iron-related toxicity.

    • Viability Assay: Assess cell viability using a standard method like the MTT or PrestoBlue™ assay.

Potential Cause 2: Oxidative Stress

  • Troubleshooting Steps:

    • Antioxidant Co-treatment: Treat your normal fibroblast cells with this compound in the presence and absence of an antioxidant such as N-acetylcysteine (NAC).

    • Concentration Optimization: Test a range of NAC concentrations to find the most effective dose for cytoprotection.

    • ROS Measurement: Quantify intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA to confirm if this compound induces oxidative stress and if NAC can mitigate it.

Issue: Lack of Selectivity Between Cancer Cells and Normal Cells

Potential Solution: Formulation with a Targeted Drug Delivery System

  • Troubleshooting Steps:

    • Liposomal Encapsulation: Formulate this compound within liposomes. This can be achieved through methods like thin-film hydration followed by extrusion.

    • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

    • In Vitro Testing: Compare the cytotoxicity of free this compound and liposomal this compound on both your cancer cell line and a normal cell line. The goal is to observe a decrease in toxicity in normal cells while maintaining or improving efficacy in cancer cells.

    • Targeted Ligand Conjugation (Advanced): For enhanced selectivity, conjugate a targeting ligand (e.g., an antibody or peptide that recognizes a tumor-specific antigen) to the surface of the liposomes.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in the Presence of Ferric Chloride in Normal Cells (e.g., HUVEC)

This compound (µM)Ferric Chloride (µM)Cell Viability (%)
1045 ± 5
11065 ± 6
15085 ± 4
5020 ± 3
51040 ± 5
55060 ± 7

Table 2: Hypothetical Effect of Liposomal Formulation on the Selectivity Index of this compound

FormulationIC₅₀ in Cancer Cells (µM)IC₅₀ in Normal Cells (µM)Selectivity Index (Normal/Cancer)
Free this compound2.55.02
Liposomal this compound2.020.010

Experimental Protocols

Protocol 1: Iron Co-administration to Reduce this compound Cytotoxicity
  • Cell Seeding: Seed normal cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Prepare a stock solution of ferric chloride (FeCl₃) in sterile water.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • For the co-treatment groups, add FeCl₃ to the this compound dilutions at various final concentrations (e.g., 10 µM, 50 µM, 100 µM).

    • Include controls for untreated cells, cells treated with this compound alone, and cells treated with FeCl₃ alone.

  • Incubation: Replace the medium in the 96-well plate with the prepared treatment solutions and incubate for 48 hours.

  • Viability Assessment: After incubation, assess cell viability using the MTT assay. Add MTT reagent to each well, incubate for 4 hours, and then solubilize the formazan crystals with DMSO. Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves.

Protocol 2: Formulation of this compound in Liposomes
  • Lipid Film Hydration:

    • Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG(2000) in a molar ratio of 55:40:5) and this compound in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the lipid phase transition temperature.

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a detergent to calculate the encapsulation efficiency.

Visualizations

experimental_workflow_iron_rescue start Start: High Cytotoxicity in Normal Cells hypothesis Hypothesis: Toxicity due to Iron Chelation start->hypothesis experiment Experiment: Co-administer this compound with Ferric Chloride hypothesis->experiment viability_assay Cell Viability Assay (e.g., MTT) experiment->viability_assay data_analysis Data Analysis: Compare viability with and without iron viability_assay->data_analysis outcome Cytotoxicity Reduced? data_analysis->outcome conclusion_yes Conclusion: Iron chelation is a key mechanism. Proceed with optimized iron co-treatment. outcome->conclusion_yes Yes conclusion_no Conclusion: Iron chelation is not the primary cause. Explore other mechanisms (e.g., Oxidative Stress). outcome->conclusion_no No signaling_pathway_iron_chelation cluster_cell Normal Cell cluster_rescue Rescue Strategy IsatropoloneA This compound Iron Intracellular Iron (Fe²⁺/Fe³⁺) IsatropoloneA->Iron Chelates Cytotoxicity Cytotoxicity IsatropoloneA->Cytotoxicity IronDependentEnzymes Iron-Dependent Enzymes Iron->IronDependentEnzymes Required for function CellViability Cell Viability IronDependentEnzymes->CellViability ExternalIron External Iron Supplement (e.g., FeCl₃) ExternalIron->IsatropoloneA Saturates drug_delivery_logic cluster_free Standard Administration cluster_liposomal Liposomal Formulation FreeDrug Free this compound NormalCells Normal Cells FreeDrug->NormalCells CancerCells Cancer Cells FreeDrug->CancerCells Toxicity High Cytotoxicity NormalCells->Toxicity ReducedToxicity Reduced Cytotoxicity Efficacy Therapeutic Efficacy CancerCells->Efficacy MaintainedEfficacy Maintained/Improved Efficacy LiposomalDrug Liposomal this compound LiposomalDrug->NormalCells Reduced Uptake LiposomalDrug->CancerCells Targeted Delivery (EPR Effect)

References

Isatropolone A experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges when working with Isatropolone A and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural product isolated from Streptomyces species. It belongs to a class of compounds characterized by a rare tropolone ring structure. This compound and its analogs, such as Isatropolone C, have demonstrated several biological activities, including:

  • Antileishmanial Activity: Potent activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.

  • Autophagy Induction: Isatropolone C has been shown to induce incomplete autophagy in human hepatocellular carcinoma (HepG2) cells.[1]

Q2: What are the main challenges associated with the experimental use of Isatropolones?

Researchers may encounter several challenges that can lead to experimental variability and reproducibility issues:

  • Compound Stability: Isatropolone C, a closely related analog, is known to spontaneously dimerize in protic solvents like methanol, which can alter its biological activity.[2] Tropolone compounds, in general, can be sensitive to pH, light, and temperature.[3][4]

  • Purity and Characterization: As with many natural products, ensuring the purity of the isolated this compound is crucial. Contamination with other co-extracted metabolites can lead to confounding results.

  • Assay Interference: Natural products can sometimes interfere with experimental assays.[5] Tropolone moieties may interact with assay components, leading to false positives or negatives.

  • Variability in Biological Systems: The response of cell lines to this compound can vary depending on cell passage number, density, and overall health.[6]

Troubleshooting Guides

Guide 1: Inconsistent Antileishmanial Activity

Problem: Significant variability in the IC50 values of this compound against Leishmania donovani promastigotes or amastigotes between experiments.

Potential Cause Troubleshooting Step Rationale
Compound Degradation/Dimerization 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. 2. Avoid storing the compound in protic solvents like methanol for extended periods. 3. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.Isatropolone C, a related compound, spontaneously dimerizes in methanol, which could affect its bioactivity.[2] Fresh preparations ensure the use of the monomeric, active form.
Inconsistent Parasite Viability 1. Ensure parasites are in the mid-logarithmic growth phase for promastigote assays. 2. Monitor the health and morphology of the parasites before each experiment. 3. Standardize the parasite density used in each assay.The physiological state of the parasites significantly impacts their susceptibility to drugs.
Assay Interference 1. Run a control with the vehicle (solvent) alone to assess its effect on parasite viability. 2. If using a fluorescence or colorimetric-based assay, test for autofluorescence or color interference of this compound at the working concentrations.The complex structure of natural products can sometimes interfere with assay readouts.[5]
Guide 2: Variable Autophagy Induction in HepG2 Cells

Problem: Inconsistent results in autophagy assays (e.g., LC3-II conversion, p62 degradation) when treating HepG2 cells with Isatropolone C.

Potential Cause Troubleshooting Step Rationale
Suboptimal Cell Conditions 1. Use cells with a low passage number and ensure they are healthy and not overgrown.[6] 2. Seed cells at a consistent density for each experiment.Cell confluency and health can significantly affect the autophagic response.
Compound Instability in Media 1. Prepare fresh dilutions of Isatropolone C in cell culture media immediately before treating the cells. 2. Minimize the exposure of the compound to light during preparation and incubation.The stability of tropolones can be affected by the pH and composition of the culture medium.[3][4]
Incorrect Assessment of Autophagic Flux 1. Include controls that block lysosomal degradation (e.g., Bafilomycin A1 or Chloroquine) alongside Isatropolone C treatment. 2. Measure both an early marker (LC3-II) and a substrate of autophagy (p62) to assess flux.An accumulation of autophagosomes (increased LC3-II) could indicate either induction of autophagy or a blockage in the degradation pathway. Measuring autophagic flux is crucial for correct interpretation.

Quantitative Data Summary

Table 1: Antileishmanial Activity of Tropolone-Containing Compounds

CompoundParasite StageIC50 (µg/mL)Cell LineReference
Agnuside (Iridoid glycoside)L. donovani promastigotes5.38-[7]
Various Pathogen Box CompoundsL. donovani promastigotes0.12 - >6.25-[8]
Various Pathogen Box CompoundsL. donovani amastigotes0.13 - >6.25-[8]

Note: Specific IC50 values for this compound were not explicitly available in the provided search results. The data presented is for compounds with similar biological activity or structural motifs to provide a general reference.

Table 2: Autophagy Induction in HepG2 Cells

CompoundConcentrationEffectReference
Isatropolone Cm & Isarubrolone CmNot specifiedInduce incomplete autophagy[1]
Di-isatropolone CNot specifiedInduces autophagy[2]
Fisetin (a flavonol)25, 50, 100 µMInhibited autophagy[9]

Note: The available literature confirms the autophagy-inducing properties of Isatropolone C and its dimer, but specific effective concentrations for inducing a measurable response are not detailed in the search snippets. The Fisetin data is included to show a compound that modulates autophagy in the same cell line.

Experimental Protocols

Protocol 1: General Protocol for Extraction and Isolation of Isatropolones from Streptomyces

This protocol is adapted from the isolation of Dihydroisatropolone C, a precursor to Isatropolone C.[10]

  • Fermentation: Culture Streptomyces sp. CPCC 204095 on a suitable fermentation medium at 28°C for 32-36 hours.

  • Extraction: Extract the fermentation culture with an equal volume of ethyl acetate containing 5% acetic acid (v/v). Repeat the extraction twice. The entire extraction process should be completed within a few hours to minimize compound degradation.

  • Concentration: Combine the organic layers and evaporate the solvent under vacuum at a temperature below 30°C to obtain a crude residue.

  • Chromatographic Purification:

    • Load the crude residue onto a preparative silica gel column.

    • Elute the compounds using a gradient of methanol in dichloromethane (e.g., 0% to 3% methanol).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

    • Further purify the fractions containing the desired Isatropolone using an ODS column and reverse-phase HPLC.

  • Storage: Store the purified compound at low temperatures (0°C or -20°C) to prevent degradation or spontaneous changes.[10]

Protocol 2: In Vitro Antileishmanial Susceptibility Assay (Promastigote Stage)

This protocol is a general method for assessing the activity of compounds against Leishmania promastigotes.

  • Parasite Culture: Culture Leishmania donovani promastigotes in a suitable medium (e.g., M199) at 25°C until they reach the late logarithmic phase of growth.

  • Assay Preparation: Seed the promastigotes into a 96-well plate at a density of 105 cells/well.

  • Compound Treatment: Add varying concentrations of this compound (prepared from a fresh stock solution) to the wells. Include a vehicle-only control and a positive control (e.g., Amphotericin B).

  • Incubation: Incubate the plates at 25°C for 72 hours.

  • Viability Assessment: Add a viability reagent such as Resazurin to each well and incubate for an additional 24 hours.

  • Data Analysis: Measure the fluorescence (e.g., λex 550 nm; λem 590 nm) and calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

Protocol 3: Autophagy Assay in HepG2 Cells (Western Blot for LC3 Conversion)

This is a standard method to assess a key hallmark of autophagy.

  • Cell Culture: Seed HepG2 cells in a 6-well plate and allow them to adhere and grow to approximately 70-80% confluency.

  • Treatment: Treat the cells with the desired concentration of Isatropolone C for 24 hours. Include a vehicle control, a positive control for autophagy induction (e.g., starvation or Rapamycin), and a negative control. For autophagic flux analysis, include a condition with Isatropolone C plus a lysosomal inhibitor (e.g., Bafilomycin A1).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 40 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin).

    • Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an accumulation of autophagosomes.

Visualizations

Isatropolone_A_Troubleshooting_Workflow This compound Experimental Troubleshooting Workflow cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_bio Biological System Issues start Inconsistent Experimental Results compound_stability Check Compound Stability - Prepare fresh stocks - Avoid protic solvents - Proper storage start->compound_stability Variability observed assay_interference Test for Assay Interference - Vehicle controls - Autofluorescence check start->assay_interference Variability observed cell_health Standardize Cell Health - Low passage number - Consistent confluency start->cell_health Variability observed compound_purity Verify Compound Purity - NMR/Mass Spec analysis compound_stability->compound_purity reproducible_results Reproducible Results compound_purity->reproducible_results Purity Confirmed assay_conditions Optimize Assay Conditions - Cell density - Incubation times assay_interference->assay_conditions assay_conditions->reproducible_results Optimized parasite_stage Control Parasite Stage - Logarithmic growth phase cell_health->parasite_stage parasite_stage->reproducible_results Standardized

Caption: Troubleshooting workflow for this compound experiments.

Autophagy_Pathway_Modulation Simplified Autophagy Signaling Pathway cluster_induction Autophagy Induction cluster_degradation Autophagic Degradation isatropolone Isatropolone C lc3_i LC3-I isatropolone->lc3_i Induces lc3_ii LC3-II lc3_i->lc3_ii Lipidation autophagosome Autophagosome lc3_ii->autophagosome Incorporation autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation Products autolysosome->degradation bafilomycin Bafilomycin A1 / Chloroquine bafilomycin->autolysosome Blocks Fusion/ Degradation

Caption: Modulation of autophagy by Isatropolone C and inhibitors.

References

Technical Support Center: Isatropolone A Bioactivity Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering artifacts and variability in bioactivity measurements of Isatropolone A and its analogs. The following FAQs and troubleshooting guides address common issues stemming from the inherent chemical properties of this class of molecules.

Frequently Asked Questions (FAQs)

Q1: My bioassay results with this compound are inconsistent. What are the potential causes?

Inconsistent results with this compound can arise from several factors related to its chemical reactivity and stability. A primary cause is the non-enzymatic reaction of isatropolones with primary and secondary amines, including amino acids, peptides, and proteins.[1][2][3] This can lead to the depletion of the active compound and the formation of less active or inactive adducts. Additionally, the composition of your sample may change over time due to the spontaneous oxidation of precursors like dihydroisatropolone C to the more active Isatropolone C.[4] The solvent used can also play a role; for instance, Isatropolone C is known to spontaneously dimerize in methanol, and this dimer exhibits its own biological activity.[5][6][7]

Q2: I am observing unexpected fluorescence in my assay when using this compound. Why is this happening?

Isatropolones possess intrinsic fluorescent properties that change upon binding to amines.[2] If your assay utilizes fluorescence as a readout, this can lead to significant interference. The formation of fluorescent adducts with components of your assay medium, such as amino acids or proteins, can create background noise or false-positive signals.

Q3: Can the type of buffer I use affect the bioactivity of this compound?

Yes, the choice of buffer is critical. Buffers containing primary or secondary amines (e.g., Tris, glycine) are likely to react with this compound, reducing its effective concentration and potentially generating confounding byproducts. It is advisable to use non-amine-based buffers such as phosphate-buffered saline (PBS) or HEPES.

Q4: How should I prepare and store this compound stock solutions to minimize artifacts?

To minimize artifacts, dissolve this compound in a non-protic solvent like DMSO or acetone, as protic solvents like methanol can promote dimerization.[6] Prepare fresh stock solutions for each experiment if possible. If storage is necessary, store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent IC50 Values
Potential Cause Troubleshooting Step Rationale
Reaction with Assay Components 1. Analyze your assay medium for the presence of primary or secondary amines (e.g., Tris buffer, amino acid supplements). 2. Switch to a non-amine-containing buffer system (e.g., PBS, HEPES). 3. If serum is used, consider reducing the serum concentration or using a serum-free medium for the duration of the compound treatment.Isatropolones readily react with amines, leading to a decrease in the concentration of the active compound.[1][2][3]
Compound Instability/Degradation 1. Prepare fresh stock solutions of this compound before each experiment. 2. Avoid storing diluted solutions of the compound in aqueous buffers for extended periods. 3. If a precursor like Dihydroisatropolone C is suspected, purify the this compound sample.Isatropolone precursors can oxidize over time, and the compound itself may degrade under certain conditions.[4]
Spontaneous Dimerization 1. Avoid using methanol as a solvent for stock solutions. Opt for DMSO or acetone.[6] 2. Analyze the stock solution by HPLC to check for the presence of dimers.Isatropolone C can dimerize in methanol, and the resulting dimer has its own distinct bioactivity.[5][7]
Issue 2: High Background or False Positives in Fluorescence-Based Assays
Potential Cause Troubleshooting Step Rationale
Intrinsic Fluorescence and Amine Adduct Formation 1. Run a control experiment with this compound in the assay medium without cells or the target protein to measure background fluorescence. 2. If possible, switch to a non-fluorescence-based detection method (e.g., luminescence, absorbance). 3. If using a fluorescence-based assay is unavoidable, select excitation and emission wavelengths that minimize interference from the isatropolone and its potential adducts.Isatropolones are fluorescent, and their fluorescence properties change upon reacting with amines, which can interfere with the assay readout.[2]

Experimental Protocols

Protocol: Evaluating this compound Reactivity with Assay Buffer
  • Objective: To determine if the assay buffer components react with this compound.

  • Materials:

    • This compound

    • Assay buffer (e.g., Tris-HCl)

    • Control buffer (e.g., PBS)

    • HPLC system with a C18 column

  • Procedure:

    • Prepare a 10 µM solution of this compound in the assay buffer and the control buffer.

    • Incubate the solutions at the same temperature and for the same duration as your bioassay.

    • At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot from each solution.

    • Analyze the aliquots by HPLC, monitoring the peak corresponding to this compound.

  • Interpretation: A decrease in the peak area of this compound over time in the assay buffer compared to the control buffer indicates a reaction between the compound and the buffer components.

Visualizing Potential Artifact Pathways

Artifact_Pathways IsaA This compound (Active Compound) Reaction Non-enzymatic Reaction IsaA->Reaction Dimerization Spontaneous Dimerization IsaA->Dimerization Precursor Dihydroisatropolone C Oxidation Spontaneous Oxidation Precursor->Oxidation Dimer Di-isatropolone C (Also Bioactive) AmineAdduct Amine Adduct (Inactive/Altered Activity) AssayBuffer Amine-Containing Buffer (e.g., Tris, Glycine) AssayBuffer->Reaction Methanol Methanol Solvent Methanol->Dimerization Oxidation->IsaA Increases active compound Reaction->AmineAdduct Decreases active compound Dimerization->Dimer Alters active species

Caption: Potential pathways leading to artifacts in this compound bioassays.

This diagram illustrates the key chemical transformations that can affect the integrity of this compound in an experimental setting, leading to variability in bioactivity measurements. Researchers should be mindful of these potential reactions when designing experiments and interpreting results.

References

Validation & Comparative

Validating the Anticancer Mechanism of Isatropolone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatropolone A, a naturally occurring tropolone derivative, presents a novel scaffold for potential anticancer drug development. However, its specific mechanism of action against cancer cells remains uncharacterized. This guide provides a framework for validating the anticancer properties of this compound by comparing it with established tropolone-containing compounds, Hinokitiol and Colchicine, and a standard chemotherapeutic agent, Doxorubicin. We present key experimental protocols and comparative data to facilitate the investigation of this compound's potential as a therapeutic agent.

Comparative Analysis of Anticancer Activity

To validate the anticancer potential of this compound, its cytotoxic effects must be quantified and compared against relevant compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Hinokitiol, Colchicine, and Doxorubicin in various cancer cell lines. The corresponding values for this compound are yet to be determined and represent a critical first step in its evaluation.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound To be determinedTo be determinedTo be determined
HinokitiolIshikawaEndometrial Cancer13.33 (48h)[1]
HEC-1AEndometrial Cancer49.51 (48h)[1]
KLEEndometrial Cancer4.69 (48h)[1]
U-2 OSOsteosarcoma25 (48h)[2]
MG-63Osteosarcoma36 (48h)[2]
MCF-7Breast Cancer39.33[3]
MDA-MB-231Breast Cancer8.38[3]
ColchicineBT-12Atypical Teratoid/Rhabdoid Tumor0.016[4]
BT-16Atypical Teratoid/Rhabdoid Tumor0.056[4]
5637Bladder Cancer0.053 (96h)[5]
MDA-MB-231Breast Cancer1.98 (48h)[5]
MCF-7Breast Cancer0.008[6]
DoxorubicinBT-12 (3D spheroid)Atypical Teratoid/Rhabdoid Tumor>10[4]

Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Arrest

A crucial aspect of characterizing a novel anticancer compound is to determine its effect on programmed cell death (apoptosis) and cell cycle progression. The following tables compare the known effects of the reference compounds.

Table 2.1: Induction of Apoptosis

CompoundEffect on ApoptosisKey MarkersCitation
This compound To be determinedTo be determined
HinokitiolInduces apoptosisIncreased cleaved PARP, cleaved caspase-3, Bax/Bcl-2 ratio[1][7]
ColchicineInduces apoptosisActivation of caspase-3[4]
DoxorubicinInduces apoptosisActivation of caspase-3 and -9, release of cytochrome c[8]

Table 2.2: Effects on Cell Cycle

CompoundEffect on Cell CyclePhase of ArrestCitation
This compound To be determinedTo be determined
HinokitiolInduces cell cycle arrestG0/G1 or S phase[1][2]
ColchicineInduces cell cycle arrestG2/M phase[9][10]
DoxorubicinInduces cell cycle arrestG2/M phase

Signaling Pathways Implicated in Anticancer Activity

The anticancer effects of the comparative compounds are mediated by various signaling pathways. Understanding these pathways is key to elucidating the molecular mechanism of this compound.

Hinokitiol

Hinokitiol has been shown to modulate multiple signaling pathways in cancer cells. It can induce apoptosis and cell cycle arrest through the p53 pathway. Additionally, it affects cell survival and proliferation by modulating the ERK and Akt signaling pathways.

Hinokitiol_Signaling cluster_0 Cellular Effects Hinokitiol Hinokitiol p53 p53 activation Hinokitiol->p53 ERK ERK signaling Hinokitiol->ERK Akt Akt signaling Hinokitiol->Akt Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest ERK->Apoptosis Akt->Apoptosis

Figure 1: Simplified signaling pathways affected by Hinokitiol.

Colchicine

Colchicine's primary mechanism involves its interaction with tubulin, a key component of microtubules. By binding to tubulin, colchicine disrupts microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.

Colchicine_Signaling Colchicine Colchicine Tubulin Tubulin Colchicine->Tubulin binds Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest disrupts Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 2: Mechanism of action of Colchicine.

Doxorubicin

Doxorubicin is a well-established chemotherapeutic agent with multiple mechanisms of action. It intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), all of which contribute to DNA damage and ultimately lead to apoptosis.

Doxorubicin_Signaling cluster_1 Molecular Targets Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoisomeraseII Topoisomerase II Inhibition Doxorubicin->TopoisomeraseII ROS ROS Generation Doxorubicin->ROS DNADamage DNA Damage DNA->DNADamage TopoisomeraseII->DNADamage ROS->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with compounds (serial dilutions) incubate1->treat incubate2 Incubate (48h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read Measure absorbance (570 nm) add_solubilizer->read

References

A Comparative Analysis of Isatropolone A and Other Bioactive Tropolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isatropolone A, a naturally occurring tropolone, with other notable tropolones, focusing on their biological activities and mechanisms of action. The information presented is supported by experimental data to facilitate objective evaluation and inform future research and development endeavors.

Executive Summary

Tropolones are a class of non-benzenoid aromatic compounds known for their diverse and potent biological activities. This compound, isolated from Streptomyces sp., has demonstrated significant anti-leishmanial properties. This guide compares the bioactivity of this compound with other well-studied tropolones, such as Hinokitiol (β-thujaplicin), in the contexts of anti-parasitic, anti-cancer, and antimicrobial activities. This comparative analysis is intended to highlight the therapeutic potential of this compound and provide a foundation for further investigation into its mechanism of action and potential clinical applications.

Comparative Biological Activity of Tropolones

The following table summarizes the quantitative biological activities of this compound and other selected tropolones, providing a direct comparison of their potency across different therapeutic areas.

CompoundBiological ActivityTarget/AssayIC50 / MICSelectivity Index (SI)
This compound Anti-leishmanialLeishmania donovani amastigotes0.5 µM[1]179.6
CytotoxicityL6 cells89.8 µM[1]
Hinokitiol (β-thujaplicin) AnticancerIshikawa endometrial cancer cells13.33 µM (48h)
AnticancerHEC-1A endometrial cancer cells49.51 µM (48h)
AnticancerKLE endometrial cancer cells4.69 µM (48h)
AntimicrobialStaphylococcus aureus1.56-3.13 mg/L
AntimicrobialStaphylococcus epidermidis IFO-129930.2 µg/mL
Metalloprotease InhibitionCarboxypeptidase A2.76 x 10⁻⁶ M
Tropolone Metalloprotease InhibitionCarboxypeptidase A2.73 x 10⁻⁶ M
AntifungalPythium aphanidermatum IFO-324406.0 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Anti-leishmanial Activity Assay (this compound)

This protocol outlines the in vitro assay used to determine the half-maximal inhibitory concentration (IC50) of a compound against the amastigote stage of Leishmania donovani.

1. Parasite and Cell Culture:

  • Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 26°C.

  • A macrophage cell line (e.g., THP-1 or murine peritoneal macrophages) is maintained in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

2. Macrophage Infection:

  • Macrophages are seeded in 96-well plates and allowed to adhere.

  • Stationary phase L. donovani promastigotes are added to the macrophages at a parasite-to-cell ratio of 10:1.

  • The plate is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Non-phagocytosed parasites are removed by washing with pre-warmed medium.

3. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium.

  • The dilutions are added to the infected macrophages. A vehicle control (DMSO) and a positive control (e.g., Amphotericin B) are included.

4. Determination of IC50:

  • After 72 hours of incubation, the cells are fixed with methanol and stained with Giemsa.

  • The number of amastigotes per 100 macrophages is determined by light microscopy.

  • The percentage of inhibition is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Autophagy Induction Assay (Isatropolone C)

This protocol describes the Western blot analysis of LC3-II, a key marker of autophagy, in HepG2 cells treated with Isatropolone C.

1. Cell Culture and Treatment:

  • Human hepatoma (HepG2) cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cells are seeded in 6-well plates and grown to 70-80% confluency.

  • Cells are treated with various concentrations of Isatropolone C for a specified time (e.g., 24 hours). A vehicle control is included.

2. Protein Extraction:

  • After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein concentration is determined using a BCA protein assay.

3. Western Blotting:

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with a primary antibody against LC3 (to detect both LC3-I and LC3-II). A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • The membrane is washed with TBST and incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Quantification:

  • The band intensities of LC3-I and LC3-II are quantified using densitometry software.

  • The LC3-II/LC3-I ratio is calculated to assess the level of autophagy induction. An increase in this ratio indicates an increase in autophagosome formation.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and mechanisms of action for this compound and Isatropolone C.

Proposed Anti-leishmanial Mechanism of this compound

This compound's potent activity against Leishmania donovani is likely multifaceted. Tropolones are known metal chelators and can inhibit metalloenzymes that are crucial for parasite survival. Furthermore, they can induce oxidative stress within the parasite, leading to cell death.

IsatropoloneA This compound Leishmania Leishmania donovani IsatropoloneA->Leishmania Enters MetalChelation Metal Ion Chelation IsatropoloneA->MetalChelation ROS Reactive Oxygen Species (ROS) Production IsatropoloneA->ROS Metalloenzyme Parasite Metalloenzymes MetalChelation->Metalloenzyme Deprives of cofactors Inhibition Inhibition Metalloenzyme->Inhibition Apoptosis Parasite Apoptosis Inhibition->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

Caption: Proposed mechanism of this compound against L. donovani.

Autophagy Induction Pathway by Isatropolone C

Isatropolone C has been shown to induce autophagy in HepG2 cells, a process that involves the formation of autophagosomes to degrade cellular components. This pathway is regulated by a series of autophagy-related (ATG) proteins.

IsatropoloneC Isatropolone C ATG4A ATG4A (down-regulated) IsatropoloneC->ATG4A ATG5 ATG5 (up-regulated) IsatropoloneC->ATG5 ATG7 ATG7 IsatropoloneC->ATG7 LC3I LC3-I ATG5->LC3I ATG7->LC3I LC3II LC3-II LC3I->LC3II Lipidation Autophagosome Autophagosome Formation LC3II->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: Autophagy pathway induced by Isatropolone C in HepG2 cells.

Conclusion

This compound demonstrates remarkable potency against Leishmania donovani, with an IC50 value of 0.5 µM, highlighting its potential as a lead compound for the development of new anti-leishmanial drugs. Its high selectivity index suggests a favorable therapeutic window. In comparison, other tropolones like Hinokitiol show a broader range of activities, including anticancer and antimicrobial effects, but with generally higher IC50 or MIC values. The autophagy-inducing properties of the related Isatropolone C suggest that this class of compounds may have complex and varied mechanisms of action that warrant further investigation. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to build upon in the exploration of isatropolones and other tropolones for therapeutic applications.

References

Isatropolone A: A Comparative Analysis Against Known Anti-leishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Isatropolone A with established inhibitors used in the treatment of visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani. The content herein is intended to provide an objective overview supported by available experimental data to inform further research and drug development efforts.

Introduction to this compound

This compound is a fluorescent natural product isolated from Streptomyces Gö66. It belongs to the tropolone class of compounds, which are known for their metal-chelating properties and diverse biological activities. Recent studies have highlighted the potent anti-leishmanial activity of this compound, demonstrating a 50% inhibitory concentration (IC50) of 0.5 µM against Leishmania donovani. While the precise molecular target of this compound in Leishmania has not been definitively elucidated, its tropolone scaffold suggests a potential mechanism involving the disruption of essential metabolic pathways through metal ion chelation or the induction of autophagy.

Comparative Efficacy Against Leishmania donovani

The following table summarizes the in vitro efficacy of this compound and standard anti-leishmanial drugs against the clinically relevant intracellular amastigote stage of Leishmania donovani.

CompoundTarget/Mechanism of ActionIC50 against L. donovani Amastigotes (µM)
This compound Proposed: Metal chelation, disruption of metabolic pathways, induction of autophagy.0.5*
Amphotericin B Binds to ergosterol in the parasite's cell membrane, forming pores and leading to increased permeability and cell death.[1]0.08 - 0.4
Miltefosine Multifactorial: Disrupts lipid metabolism and cell signaling pathways, induces apoptosis-like cell death, and impairs mitochondrial function and calcium homeostasis.[2][3][4]0.9 - 4.3[5][6]
Pentamidine Interferes with DNA, RNA, phospholipid, and protein synthesis; may also target mitochondrial function.[7][8]~15
Sodium Stibogluconate (Pentavalent Antimony)Pro-drug converted to trivalent antimony (SbIII), which inhibits glycolysis and the citric acid cycle, leading to decreased ATP and GTP levels. Also inhibits DNA topoisomerase I and trypanothione reductase.[1][4][9]9 - 28 (as µg/mL SbV)

Mechanisms of Action: A Comparative Overview

The established anti-leishmanial drugs exhibit diverse mechanisms of action, providing multiple avenues for therapeutic intervention. This section outlines the known or proposed mechanisms for each compound.

This compound: A Potentially Novel Mechanism

The tropolone ring of this compound is a key structural feature that likely dictates its biological activity. Tropolones are known to be effective metal chelators. This suggests that this compound may exert its anti-leishmanial effect by sequestering essential metal ions, thereby disrupting the function of vital metalloenzymes within the parasite. Furthermore, some studies on related compounds suggest that tropolones can induce autophagy, a cellular self-degradation process that can lead to cell death if dysregulated.

Established Inhibitors: Defined Molecular Targets
  • Amphotericin B: This polyene macrolide antibiotic has a high affinity for ergosterol, a major sterol component of the Leishmania cell membrane. By binding to ergosterol, Amphotericin B forms pores that disrupt the membrane's integrity, leading to leakage of intracellular contents and cell death.[1]

  • Miltefosine: As the first effective oral treatment for visceral leishmaniasis, miltefosine has a complex and multifactorial mechanism of action. It is known to interfere with lipid metabolism, particularly phosphatidylcholine biosynthesis, and disrupt cell signaling pathways.[2][3][4] It also induces an apoptosis-like cell death cascade in the parasite and has been shown to impair mitochondrial function by inhibiting cytochrome c oxidase.[2] Recent studies also point to its role in disrupting intracellular calcium homeostasis.[3][4]

  • Pentamidine: This aromatic diamidine is thought to exert its anti-leishmanial effects by interfering with multiple macromolecular synthesis pathways, including DNA, RNA, phospholipids, and proteins.[7][8] Evidence also suggests that it may target the parasite's mitochondria.[7]

  • Sodium Stibogluconate: This pentavalent antimonial is a pro-drug that is metabolized to its active trivalent form (SbIII) within the host macrophages and the parasite. SbIII is believed to inhibit key enzymes in the glycolytic and citric acid cycle pathways, leading to a depletion of the parasite's energy supply in the form of ATP and GTP.[9] More specific targets have been identified as DNA topoisomerase I and trypanothione reductase.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and other anti-leishmanial agents.

In Vitro Intracellular Amastigote Susceptibility Assay (THP-1 Macrophage Model)

This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of Leishmania donovani.

1. Cell Culture and Differentiation:

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
  • For differentiation into macrophage-like cells, THP-1 monocytes are seeded into 96-well plates at a density of 1 x 10^5 cells/well in the presence of 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) and incubated for 48-72 hours.[10][11]

2. Parasite Infection:

  • Stationary-phase L. donovani promastigotes are added to the differentiated THP-1 cells at a parasite-to-macrophage ratio of 10:1.[11]
  • The co-culture is incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes within the macrophages.
  • Extracellular parasites are removed by washing the wells with pre-warmed RPMI-1640 medium.

3. Compound Treatment:

  • Serial dilutions of the test compounds (this compound and comparator drugs) are prepared in the culture medium.
  • The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for an additional 72 hours.

4. Quantification of Intracellular Amastigotes:

  • After incubation, the cells are fixed with methanol and stained with Giemsa.
  • The number of amastigotes per 100 macrophages is determined by light microscopy.
  • The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Resazurin-Based Cell Viability Assay

This colorimetric assay is a common method for assessing the viability of Leishmania promastigotes in a high-throughput format.

1. Reagent Preparation:

  • A stock solution of resazurin sodium salt is prepared at 0.15 mg/mL in Dulbecco's Phosphate-Buffered Saline (DPBS) and filter-sterilized.[3] The solution should be protected from light.

2. Assay Procedure:

  • L. donovani promastigotes are seeded into 96-well plates at a density of 1 x 10^6 cells/well in a final volume of 100 µL of culture medium.
  • Serial dilutions of the test compounds are added to the wells.
  • The plates are incubated for 72 hours at 26°C.
  • Following incubation, 20 µL of the resazurin solution is added to each well, and the plates are incubated for another 4 hours.[3]

3. Data Acquisition and Analysis:

  • The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[9][12]
  • The IC50 value is determined as the concentration of the compound that reduces the fluorescence signal by 50% compared to the untreated control.

Visualizing the Landscape of Anti-leishmanial Action

The following diagrams illustrate the proposed mechanism of action for this compound and the established signaling pathways affected by comparator drugs.

Isatropolone_A_Mechanism cluster_parasite Leishmania Parasite This compound This compound Metal Ions Metal Ions This compound->Metal Ions Chelates Autophagy Induction Autophagy Induction This compound->Autophagy Induction Induces Metalloenzymes Metalloenzymes Parasite Death Parasite Death Metalloenzymes->Parasite Death Inhibition leads to Metal Ions->Metalloenzymes Required for function Autophagy Induction->Parasite Death Leads to Antileishmanial_Drug_Targets cluster_targets Drug Targets & Mechanisms Leishmania Parasite Leishmania Parasite Cell Membrane\n(Ergosterol) Cell Membrane (Ergosterol) Cell Membrane\n(Ergosterol)->Leishmania Parasite Lipid Metabolism &\nSignal Transduction Lipid Metabolism & Signal Transduction Lipid Metabolism &\nSignal Transduction->Leishmania Parasite DNA/RNA/Protein\nSynthesis DNA/RNA/Protein Synthesis DNA/RNA/Protein\nSynthesis->Leishmania Parasite Energy Metabolism\n(Glycolysis, Citric Acid Cycle) Energy Metabolism (Glycolysis, Citric Acid Cycle) Energy Metabolism\n(Glycolysis, Citric Acid Cycle)->Leishmania Parasite Amphotericin B Amphotericin B Amphotericin B->Cell Membrane\n(Ergosterol) Miltefosine Miltefosine Miltefosine->Lipid Metabolism &\nSignal Transduction Pentamidine Pentamidine Pentamidine->DNA/RNA/Protein\nSynthesis Sodium Stibogluconate Sodium Stibogluconate Sodium Stibogluconate->Energy Metabolism\n(Glycolysis, Citric Acid Cycle)

References

Cross-Validation of Isatropolone A Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the bioactivity of Isatropolone A, a fluorescent natural product isolated from Streptomyces Gö66. We present a comparative analysis of its performance in key biological assays, including anti-leishmanial and autophagy-inducing activities, alongside alternative compounds. Detailed experimental protocols and quantitative data are summarized to facilitate informed research and development decisions.

Anti-leishmanial Activity against Leishmania donovani

This compound exhibits potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Its efficacy is comparable to the clinically used oral drug, miltefosine.

Comparative Bioactivity Data
CompoundTarget OrganismAssay StageIC50Citation
This compound Leishmania donovaniNot Specified0.5 µM [1]
MiltefosineLeishmania donovaniPromastigotes0.4 - 3.8 µM[2]
MiltefosineLeishmania donovaniIntracellular Amastigotes0.9 - 4.3 µM[2]
Amphotericin BLeishmania donovaniPromastigotes0.6 - 0.7 µM[2]
Amphotericin BLeishmania donovaniIntracellular Amastigotes0.1 - 0.4 µM[2]
Experimental Protocol: Anti-leishmanial Susceptibility Assay

The in vitro susceptibility of Leishmania donovani to the test compounds is typically determined for both the extracellular promastigote and intracellular amastigote stages.

1. Promastigote Assay:

  • Log-phase promastigotes are cultured in appropriate media (e.g., M199).

  • The parasites are incubated with serial dilutions of the test compound for a defined period (e.g., 72 hours).

  • Parasite viability is assessed using methods such as direct counting with a hemocytometer or metabolic assays (e.g., MTT or resazurin-based assays).

  • The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

2. Intracellular Amastigote Assay:

  • Host cells, such as primary mouse peritoneal macrophages or a human monocytic cell line (e.g., THP-1), are infected with Leishmania donovani amastigotes or promastigotes (which then transform into amastigotes).

  • After infection, the cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72-120 hours).

  • The number of intracellular amastigotes is quantified by microscopy after Giemsa staining.

  • The IC50 value is determined as the concentration of the compound that reduces the number of amastigotes per host cell by 50% compared to untreated controls.

Induction of Autophagy in HepG2 Cells

Isatropolones have been shown to induce autophagy, a cellular process of degradation and recycling of cellular components, in human hepatocellular carcinoma (HepG2) cells. This activity is demonstrated by monitoring key autophagy markers.

Comparative Bioactivity Data

While direct quantitative comparison of this compound's autophagy induction is not available, data for the closely related Isatropolone C provides a strong indication of the family's activity. Rapamycin is a well-established mTOR inhibitor and a standard positive control for autophagy induction.

CompoundCell LineConcentrationKey ObservationsCitation
Isatropolone C HepG21, 5, 10 µMDose-dependent increase in LC3B-II/I ratio and decrease in p62 expression.[1]
RapamycinHepG2100 nMSignificant increase in Beclin-1 and LC3 expression, leading to decreased cell viability.[3]
Experimental Protocol: Western Blot Analysis of Autophagy Markers

1. Cell Culture and Treatment:

  • HepG2 cells are cultured in a suitable medium, such as Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are treated with the test compound (e.g., Isatropolone C at 0, 1, 5, or 10 µM) for a specified time, typically 24 hours.

2. Protein Extraction and Quantification:

  • Following treatment, cells are lysed using a RIPA buffer containing a protease inhibitor cocktail.

  • The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against key autophagy markers, including LC3B and p62/SQSTM1. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • After washing, the membrane is incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.

  • The ratio of LC3-II to LC3-I and the levels of p62 are normalized to the loading control to determine the extent of autophagy induction.

Signaling Pathway and Experimental Workflow

Autophagy_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_markers Autophagy Markers HepG2 HepG2 Cells Lysis Cell Lysis & Protein Extraction HepG2->Lysis IsatropoloneC Isatropolone C (0, 1, 5, 10 µM) IsatropoloneC->HepG2 SDSPAGE SDS-PAGE Lysis->SDSPAGE WesternBlot Western Blot SDSPAGE->WesternBlot Quantification Densitometry & Quantification WesternBlot->Quantification LC3 LC3-II / LC3-I Ratio Quantification->LC3 p62 p62 Degradation Quantification->p62

Autophagy Western Blot Workflow

Autophagy_Pathway cluster_autophagy Autophagy Induction Isatropolone Isatropolone C Phagophore Phagophore Formation Isatropolone->Phagophore Induces LC3_conversion LC3-I → LC3-II (Lipidation) Isatropolone->LC3_conversion p62_binding p62 binding to Ubiquitinated Cargo Isatropolone->p62_binding Leads to degradation of p62 Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure LC3_conversion->Autophagosome incorporation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion p62_binding->Autophagosome sequestration Lysosome Lysosome Lysosome->Autolysosome Fusion

Simplified Autophagy Pathway

Antiviral Activity

While preliminary studies suggest that isatropolone derivatives, such as isarubrolone C, may possess broad-spectrum antiviral effects mediated by autophagy, specific quantitative data (e.g., EC50 values) for this compound against particular viruses are not yet available in the public domain. Isarubrolone C has been shown to reduce the levels of viral proteins from Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), Zika Virus (ZIKV), and Human Immunodeficiency Virus (HIV) in cellular models.[4] This effect is attributed to the induction of autophagic degradation of these viral proteins.[4] Further research is required to elucidate the direct antiviral efficacy of this compound and to quantify its activity against a range of viruses.

Conclusion

This compound demonstrates significant and quantifiable bioactivity as an anti-leishmanial agent, with a potency that warrants further investigation as a potential therapeutic lead. The isatropolone scaffold also serves as a potent inducer of autophagy, a pathway with implications in various diseases, including cancer and neurodegenerative disorders. The preliminary evidence for antiviral activity is promising and highlights a clear area for future research to establish a quantitative understanding of its spectrum and efficacy. This guide provides a foundational dataset and standardized protocols to aid researchers in the continued exploration and validation of this compound's therapeutic potential.

References

Navigating the Therapeutic Potential of Isatropolone A: An In Vivo Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Isatropolone A, a natural product isolated from Streptomyces species, has demonstrated promising in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Preliminary evidence suggests its mechanism of action may involve the induction of autophagy, a cellular self-degradation process that can play a role in controlling intracellular pathogens. However, a critical gap exists in the preclinical data package for this compound, namely the absence of in vivo validation studies. This guide provides a comprehensive overview of the current knowledge on this compound, outlines a proposed roadmap for its in vivo evaluation, and presents a comparative analysis with established anti-leishmanial drugs. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-parasitic compounds.

Introduction to this compound and its In Vitro Activity

Isatropolones are a class of secondary metabolites characterized by a rare tropolone ring structure. In vitro studies have highlighted the biological activities of this compound class. Specifically, this compound and its analogue Isatropolone C have shown potent activity against Leishmania donovani[1]. Furthermore, studies on Isatropolone C and its derivatives have indicated that they can induce autophagy in human cancer cell lines[2][3]. This dual activity suggests a potential therapeutic avenue for leishmaniasis, a disease caused by an intracellular parasite where host cell processes like autophagy can be pivotal.

Proposed Mechanism of Action: Autophagy Induction

The therapeutic potential of this compound against Leishmania donovani is hypothesized to be linked to its ability to modulate autophagy in the host's macrophages, the primary cells harboring the parasite. Autophagy is a cellular process that involves the sequestration and degradation of cellular components within double-membraned vesicles called autophagosomes. This process can either be a source of nutrients for the parasite or a host defense mechanism leading to parasite clearance. The role of autophagy in Leishmania infection is complex and appears to be dependent on the specific Leishmania species and the host's genetic background[4][5][6][7][8]. Some studies suggest that inducing autophagy can enhance parasite killing, while others indicate it may promote parasite survival[4][5][7]. Therefore, the in vivo validation of autophagy-inducing compounds like this compound is essential to determine their therapeutic efficacy.

Isatropolone_A_Signaling_Pathway cluster_host_cell Host Macrophage Isatropolone_A This compound Autophagy_Induction Autophagy Induction Isatropolone_A->Autophagy_Induction Activates Autophagosome_Formation Autophagosome Formation Autophagy_Induction->Autophagosome_Formation Autolysosome Autolysosome Autophagosome_Formation->Autolysosome Fuses with Leishmania_Parasitophorous_Vacuole Leishmania-containing Parasitophorous Vacuole Leishmania_Parasitophorous_Vacuole->Autolysosome Fuses with Parasite_Clearance Parasite Clearance Autolysosome->Parasite_Clearance

Figure 1: Proposed mechanism of this compound in Leishmania-infected macrophages.

In Vivo Validation: A Proposed Experimental Workflow

To ascertain the therapeutic potential of this compound, rigorous in vivo studies are necessary. The following section details a proposed experimental workflow for the preclinical validation of this compound in a murine model of visceral leishmaniasis.

Experimental Protocol

Animal Model: BALB/c mice, a widely used model for visceral leishmaniasis, will be infected with Leishmania donovani promastigotes via intravenous injection[9][10]. Hamster models are also a viable alternative, known to closely mimic human visceral leishmaniasis[1][11][12][13].

Experimental Groups:

  • Group 1 (Vehicle Control): Infected mice receiving the vehicle used to dissolve this compound.

  • Group 2-4 (this compound Treatment): Infected mice treated with this compound at three different dose levels (e.g., low, medium, high) administered orally or intraperitoneally.

  • Group 5 (Positive Control): Infected mice treated with a standard-of-care anti-leishmanial drug, such as miltefosine (oral) or liposomal amphotericin B (intravenous)[3][9][10][14][15][16][17][18][19][20].

  • Group 6 (Toxicity Control): Uninfected mice receiving the highest dose of this compound to assess for potential side effects.

Treatment Regimen: Treatment will commence at a predetermined time post-infection (e.g., 7 or 14 days) and continue for a specified duration (e.g., 5-10 consecutive days).

Outcome Measures:

  • Efficacy:

    • Parasite burden in the liver and spleen will be determined at the end of the treatment period by microscopic examination of Giemsa-stained tissue imprints (Leishman-Donovan Units) or by quantitative PCR[1][3][9][10][13].

    • Survival rates will be monitored for a specified period post-treatment.

  • Toxicity:

    • Animal body weight and clinical signs of toxicity will be monitored throughout the study.

    • At the end of the study, blood samples will be collected for hematological and biochemical analysis to assess liver and kidney function.

  • Immunological Response:

    • Spleen and lymph node cells can be isolated to assess the T-cell response (Th1/Th2 balance) through cytokine profiling (e.g., IFN-γ, IL-4, IL-10) by ELISA or flow cytometry.

Experimental_Workflow Start Start Infection Infect BALB/c mice with L. donovani Start->Infection Grouping Randomize into experimental groups Infection->Grouping Treatment Administer treatment: - Vehicle - this compound (3 doses) - Positive Control (Miltefosine) - Toxicity Control Grouping->Treatment Monitoring Monitor: - Body weight - Clinical signs Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Efficacy_Assessment Efficacy Assessment: - Parasite burden (liver, spleen) - Survival analysis Endpoint->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment: - Hematology - Serum biochemistry Endpoint->Toxicity_Assessment Immuno_Assessment Immunological Assessment: - Cytokine profiling Endpoint->Immuno_Assessment Data_Analysis Data Analysis and Conclusion Efficacy_Assessment->Data_Analysis Toxicity_Assessment->Data_Analysis Immuno_Assessment->Data_Analysis

References

Isatropolone A: A Head-to-Head Comparison with Standard-of-Care Drugs for Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isatropolone A, a natural product derived from Streptomyces species, has emerged as a promising candidate in the search for new treatments for visceral leishmaniasis, a parasitic disease caused by Leishmania donovani. Preclinical data indicates that this compound exhibits potent in vitro activity against L. donovani, comparable to the current standard-of-care oral therapy. This guide provides a head-to-head comparison of this compound with established drugs for visceral leishmaniasis, summarizing the available quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Executive Summary

Current therapeutic options for visceral leishmaniasis face challenges, including toxicity, emerging resistance, and parenteral administration routes. This compound presents a novel scaffold with a distinct mechanism of action. While in vitro studies are promising, a comprehensive understanding of its efficacy and safety profile relative to standard treatments requires further in vivo and toxicological evaluation. This document synthesizes the existing data to facilitate an objective comparison and guide future research directions.

In Vitro Efficacy Against Leishmania donovani

This compound has demonstrated potent activity against the promastigote stage of L. donovani. The available data indicates its efficacy is on par with miltefosine, the only oral drug currently approved for visceral leishmaniasis.

CompoundIC50 (µM) vs. L. donovani Promastigotes
This compound 0.5
Miltefosine0.3

Note: Data for other standard-of-care drugs against promastigotes is presented for context but direct comparative studies including this compound are limited. The intracellular amastigote is the clinically relevant stage, and further testing of this compound in this model is crucial.

Mechanism of Action: A Comparative Overview

This compound's mechanism of action is believed to involve its 1,5-diketone moiety, which can react with and scavenge amines, potentially disrupting essential biological processes in the parasite. The mechanisms of standard-of-care drugs are more established and diverse.

Signaling Pathways of Standard-of-Care Drugs

The following diagrams illustrate the known or proposed mechanisms of action for key anti-leishmanial drugs.

cluster_miltefosine Miltefosine Miltefosine Miltefosine Lipid_Metabolism Disruption of Phospholipid and Sterol Biosynthesis Miltefosine->Lipid_Metabolism interferes with Cell_Signaling Inhibition of PI3K/Akt Pathway Miltefosine->Cell_Signaling inhibits Mitochondrial_Dysfunction Inhibition of Cytochrome C Oxidase Miltefosine->Mitochondrial_Dysfunction causes Apoptosis Induction of Apoptosis-like Cell Death Cell_Signaling->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Proposed mechanism of action for Miltefosine.

cluster_amphotericin_b Amphotericin B Amphotericin_B Amphotericin_B Ergosterol_Binding Binds to Ergosterol in Parasite Membrane Amphotericin_B->Ergosterol_Binding Pore_Formation Forms Pores/ Ion Channels Ergosterol_Binding->Pore_Formation Membrane_Permeability Increased Membrane Permeability Pore_Formation->Membrane_Permeability Cell_Death Cell Death Membrane_Permeability->Cell_Death leads to

Caption: Mechanism of action for Amphotericin B.

cluster_pentavalent_antimonials Pentavalent Antimonials (e.g., Sodium Stibogluconate) SbV Pentavalent Antimony (SbV) Reduction Reduction to Trivalent Antimony (SbIII) SbV->Reduction intracellular Metabolic_Inhibition Inhibition of Glycolysis and Fatty Acid Oxidation Reduction->Metabolic_Inhibition ATP_Depletion Decreased ATP/GTP Synthesis Metabolic_Inhibition->ATP_Depletion Macromolecule_Synthesis Inhibition of DNA/RNA/Protein Synthesis ATP_Depletion->Macromolecule_Synthesis

Caption: Mechanism of action for Pentavalent Antimonials.

cluster_paromomycin Paromomycin Paromomycin Paromomycin Ribosome_Binding Binds to 30S Ribosomal Subunit Paromomycin->Ribosome_Binding Mitochondrial_Dysfunction Mitochondrial Dysfunction Paromomycin->Mitochondrial_Dysfunction Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_Binding->Protein_Synthesis_Inhibition Cell_Death Cell Death Protein_Synthesis_Inhibition->Cell_Death Mitochondrial_Dysfunction->Cell_Death

Caption: Mechanism of action for Paromomycin.

Experimental Protocols

Detailed experimental protocols are essential for the accurate comparison of drug candidates. Below are generalized, yet detailed, methodologies for key in vitro and in vivo assays used in anti-leishmanial drug discovery.

In Vitro Susceptibility Assay Against L. donovani Amastigotes

This assay determines the 50% inhibitory concentration (IC50) of a compound against the intracellular, clinically relevant stage of the parasite.

Start Start Macrophage_Culture 1. Culture and seed macrophage cell line (e.g., THP-1) in 96-well plates Start->Macrophage_Culture Differentiation 2. Differentiate monocytes to macrophages using PMA Macrophage_Culture->Differentiation Infection 3. Infect macrophages with stationary-phase L. donovani promastigotes Differentiation->Infection Incubation1 4. Incubate to allow parasite internalization and transformation to amastigotes Infection->Incubation1 Drug_Addition 5. Add serial dilutions of This compound and standard-of-care drugs Incubation1->Drug_Addition Incubation2 6. Incubate for 72 hours Drug_Addition->Incubation2 Staining 7. Fix and stain cells (e.g., Giemsa) Incubation2->Staining Microscopy 8. Quantify intracellular amastigotes by microscopy Staining->Microscopy IC50_Calculation 9. Calculate IC50 values Microscopy->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for in vitro amastigote susceptibility assay.

Detailed Steps:

  • Cell Culture: Human monocytic cell line THP-1 is cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics. Cells are seeded into 96-well plates.

  • Macrophage Differentiation: Phorbol 12-myristate 13-acetate (PMA) is added to the cell culture to induce differentiation into adherent macrophages.

  • Parasite Infection: Differentiated macrophages are infected with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.

  • Internalization: The plates are incubated to allow for phagocytosis of promastigotes and their transformation into intracellular amastigotes.

  • Compound Addition: Non-internalized promastigotes are washed away, and fresh medium containing serial dilutions of the test compounds (this compound) and reference drugs (miltefosine, amphotericin B) is added.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Staining: After incubation, the cells are fixed with methanol and stained with Giemsa.

  • Quantification: The number of intracellular amastigotes per 100 macrophages is determined by light microscopy.

  • Data Analysis: The IC50 value, the concentration of the compound that reduces the number of amastigotes by 50% compared to untreated controls, is calculated.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

This experimental model assesses the ability of a compound to reduce parasite burden in infected animals, providing a more clinically relevant measure of efficacy.

Start Start Animal_Infection 1. Infect BALB/c mice with L. donovani amastigotes via intravenous injection Start->Animal_Infection Infection_Establishment 2. Allow infection to establish (e.g., 14-28 days) Animal_Infection->Infection_Establishment Treatment_Initiation 3. Initiate treatment with This compound, standard drugs, or vehicle control Infection_Establishment->Treatment_Initiation Dosing_Regimen 4. Administer compounds for a defined period (e.g., 5-10 days) via the appropriate route Treatment_Initiation->Dosing_Regimen Sacrifice_and_Harvest 5. Sacrifice animals post-treatment Dosing_Regimen->Sacrifice_and_Harvest Parasite_Burden 6. Determine parasite burden in liver and spleen (LDU) Sacrifice_and_Harvest->Parasite_Burden Data_Analysis 7. Compare parasite reduction between treated and control groups Parasite_Burden->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo efficacy testing in a mouse model.

Detailed Steps:

  • Infection: Female BALB/c mice are infected with freshly isolated L. donovani amastigotes via tail vein injection.

  • Establishment of Infection: The infection is allowed to become established over a period of 2 to 4 weeks.

  • Treatment Groups: Mice are randomized into treatment groups: this compound, standard-of-care drug (e.g., miltefosine), and a vehicle control.

  • Drug Administration: The compounds are administered according to a predefined dosing schedule and route (e.g., oral gavage for miltefosine).

  • Euthanasia and Organ Harvest: At the end of the treatment period, mice are euthanized, and their livers and spleens are aseptically removed and weighed.

  • Parasite Quantification: Impression smears of the liver and spleen are made on glass slides, fixed, and stained with Giemsa. The number of amastigotes per 1000 host cell nuclei is counted.

  • Calculation of Leishman-Donovan Units (LDU): Parasite burden is expressed in LDU, calculated as: (number of amastigotes / number of host cell nuclei) x organ weight (in mg). The percentage of parasite inhibition is then calculated relative to the vehicle-treated control group.

Toxicity Profile

A critical aspect of drug development is the assessment of a compound's toxicity to mammalian cells. This is often expressed as the 50% cytotoxic concentration (CC50) and is used to calculate the selectivity index (SI), a measure of a drug's specificity for the parasite over host cells.

CompoundCC50 (µM) vs. Mammalian CellsSelectivity Index (SI = CC50/IC50)
This compound Data Not Available Data Not Available
MiltefosineVaries by cell lineVaries
Amphotericin BVaries by cell lineVaries
ParomomycinGenerally low toxicityHigh
Sodium StibogluconateVariesVaries

Note: The lack of publicly available cytotoxicity data for this compound is a significant gap in its preclinical assessment.

Future Directions and Data Gaps

The preliminary data on this compound is encouraging, suggesting it is a potent inhibitor of L. donovani in vitro. However, to establish its potential as a viable clinical candidate, several critical data gaps must be addressed:

  • In vivo Efficacy: Head-to-head comparative studies in a relevant animal model of visceral leishmaniasis (e.g., BALB/c mice or Syrian hamsters) are essential to confirm its anti-leishmanial activity in a physiological context.

  • Comprehensive Toxicity Profiling: Determination of CC50 values against a panel of human cell lines is necessary to calculate the selectivity index and provide an initial assessment of its therapeutic window.

  • Activity against Intracellular Amastigotes: While potent against promastigotes, its efficacy against the clinically relevant intracellular amastigote stage needs to be thoroughly evaluated.

  • Mechanism of Action Studies: Further elucidation of its molecular targets within the parasite will aid in understanding its mode of action and potential for resistance development.

  • Pharmacokinetic Profiling: Studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties are crucial for designing appropriate dosing regimens.

Conclusion

This compound represents a promising starting point for the development of a new class of anti-leishmanial drugs. Its in vitro potency against L. donovani is comparable to the oral standard-of-care, miltefosine. However, the current dataset is incomplete. The generation of robust in vivo efficacy and comprehensive toxicity data will be paramount in determining whether this compound can progress through the drug development pipeline and offer a new therapeutic option for patients suffering from visceral leishmaniasis. Researchers are encouraged to pursue studies that address the identified data gaps to fully elucidate the therapeutic potential of this novel natural product.

Replicating Published Findings on Isatropolone A's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reported bioactivities of Isatropolone A, a fluorescent natural product isolated from Streptomyces Gö66. We present a comparative analysis of its anti-leishmanial and autophagy-inducing properties, alongside data for relevant alternative compounds. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and further investigation of these findings.

I. Comparative Bioactivity Data

The following table summarizes the key quantitative data on the bioactivity of this compound and selected comparator compounds.

CompoundBioactivityTarget/AssayCell LineIC50/EC50Citation
This compound Anti-leishmanialLeishmania donovani amastigotes-0.5 µM[1]
Amphotericin BAnti-leishmanialLeishmania donovani intracellular amastigotes-0.1 - 0.4 µM[2][3]
Isatropolone C Autophagy InductionAutophagy marker expression (Western Blot)HepG2-
NSC185058Autophagy InhibitionATG4B enzymatic activity-51 µM[3]
UAMC-2526Autophagy InhibitionATG4B enzymatic activity-Low micromolar[4]

II. Experimental Protocols

A. Anti-leishmanial Activity Assay against Leishmania donovani

This protocol is based on the methods generally used for in vitro anti-leishmanial drug screening.

1. Parasite Culture:

  • Leishmania donovani promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Axenically grown amastigotes can be obtained by differentiating promastigotes at 37°C in a mildly acidic medium (pH 5.5).

  • For intracellular assays, macrophages (e.g., THP-1 or primary peritoneal macrophages) are infected with stationary-phase promastigotes.

2. Drug Susceptibility Assay (Intracellular Amastigotes):

  • Seed macrophages in 96-well plates and allow them to adhere.

  • Infect the macrophages with L. donovani promastigotes at a parasite-to-cell ratio of approximately 10:1.

  • After 24 hours of infection, wash the cells to remove non-internalized promastigotes.

  • Add fresh medium containing serial dilutions of this compound or the comparator compound (e.g., Amphotericin B). A solvent control (e.g., DMSO) should be included.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in the number of intracellular amastigotes compared to the solvent control.

B. Autophagy Induction Assay in HepG2 Cells

This protocol describes the detection of autophagy induction by monitoring the expression of key autophagy-related proteins using Western blotting.

1. Cell Culture and Treatment:

  • Culture human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Seed the cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treat the cells with Isatropolone C at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for autophagy induction (e.g., rapamycin or starvation).

2. Western Blot Analysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against autophagy markers overnight at 4°C. Key antibodies include:

    • LC3B (to detect the conversion of LC3-I to LC3-II)

    • p62/SQSTM1 (autophagy substrate that is degraded during autophagy)

    • Atg5, Atg7, Beclin-1 (other key autophagy-related proteins)

    • A loading control antibody (e.g., GAPDH or β-actin).

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

III. Visualizations

A. Experimental Workflow for Anti-leishmanial Activity Screening

G cluster_0 Parasite Preparation cluster_1 Drug Treatment cluster_2 Data Analysis P1 Culture L. donovani promastigotes P2 Infect macrophages P1->P2 T1 Add serial dilutions of this compound P2->T1 T2 Incubate for 72h T1->T2 A1 Fix and stain cells T2->A1 A2 Count intracellular amastigotes A1->A2 A3 Calculate IC50 value A2->A3

Caption: Workflow for determining the anti-leishmanial IC50 of this compound.

B. Signaling Pathway of Autophagy Induction and Inhibition

G cluster_0 Autophagy Induction cluster_1 Autophagy Inhibition Inducer Isatropolone C ULK1 ULK1 Complex Activation Inducer->ULK1 PI3KC3 PI3KC3 Complex Activation ULK1->PI3KC3 Phagophore Phagophore Formation PI3KC3->Phagophore LC3 LC3-I to LC3-II Conversion Phagophore->LC3 Autophagosome Autophagosome LC3->Autophagosome Inhibitor NSC185058 / UAMC-2526 ATG4B ATG4B Inhibitor->ATG4B ATG4B->LC3 Cleavage & Lipidation

Caption: Simplified signaling pathway of autophagy modulation.

References

Unveiling the Cellular Targets of Isatropolone A: A Comparative Guide to Genetic Validation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of genetic approaches to validate the therapeutic targets of Isatropolone A, a promising natural product with potent anti-leishmanial and autophagy-inducing activities. While the precise molecular target of this compound remains to be definitively identified, this guide outlines strategies to elucidate its mechanism of action through robust genetic methodologies.

This compound, a member of the isatropolone class of secondary metabolites, has demonstrated significant biological activity, notably against the protozoan parasite Leishmania donovani and as an inducer of autophagy in mammalian cells. However, the specific molecular interactions that underpin these effects are not yet fully understood. Genetic target validation offers a powerful set of tools to identify and confirm the protein(s) upon which this compound exerts its therapeutic effects. This guide compares and contrasts key genetic approaches—CRISPR/Cas9-based screening and RNA interference (siRNA/shRNA)—that can be employed for this purpose.

Comparative Analysis of Genetic Target Validation Approaches

The selection of an appropriate genetic validation strategy depends on the specific research question, the cellular context (Leishmania or mammalian cells), and available resources. Both CRISPR/Cas9 and RNAi technologies offer unique advantages and limitations for identifying and validating drug targets.

FeatureCRISPR/Cas9 ScreeningsiRNA/shRNA Screening
Mechanism of Action Gene knockout (permanent) or modulation of gene expression (CRISPRi/a) through DNA modification.Post-transcriptional gene silencing (transient or stable) by mRNA degradation.
Specificity Generally high on-target specificity, but off-target effects can occur.Prone to off-target effects due to partial sequence complementarity.
Efficiency of Knockout/Knockdown Can achieve complete and permanent gene knockout.Typically results in partial and often transient knockdown of gene expression.[1][2]
Screening Format Pooled (genome-wide or focused libraries) and arrayed formats are common.[3][4]Pooled and arrayed screens are well-established.[5][6][7]
Application in Leishmania Feasible, with established protocols for genome editing.[8][9][10][11]RNAi machinery is absent in most Leishmania species, limiting its application.[12]
Application in Mammalian Cells Widely used for target discovery and validation in various cell lines.A standard and widely used technique for functional genomics in mammalian cells.[5][6][7][13][14]
Data Analysis Complexity Requires next-generation sequencing (NGS) for pooled screens to deconvolute guide RNA representation.NGS is also used for pooled shRNA screens; arrayed screens can utilize high-content imaging or other phenotypic readouts.

Experimental Protocols for Target Validation

Detailed methodologies are crucial for the successful implementation of genetic screens. Below are generalized protocols for CRISPR/Cas9 and siRNA screening aimed at identifying the molecular target of this compound.

CRISPR/Cas9 Knockout Screening in Leishmania donovani

This protocol outlines a pooled screening approach to identify genes that, when knocked out, confer resistance to this compound in L. donovani.

  • Library Design and Preparation: A genome-wide or sub-pooled single-guide RNA (sgRNA) library targeting the L. donovani genome is designed and synthesized. The sgRNAs are cloned into a suitable expression vector that also encodes Cas9.

  • Parasite Culture and Transfection: L. donovani promastigotes are cultured to mid-log phase. The sgRNA library is introduced into the parasites via electroporation.

  • Drug Selection: After a recovery period, the transfected parasite population is treated with a sublethal concentration of this compound. A parallel culture is maintained without the drug as a control.

  • Genomic DNA Extraction and Sequencing: Genomic DNA is isolated from both the treated and untreated parasite populations at various time points. The sgRNA sequences are amplified by PCR and subjected to next-generation sequencing.

  • Data Analysis: The frequency of each sgRNA in the treated population is compared to the untreated control. sgRNAs that are significantly enriched in the this compound-treated population likely target genes whose inactivation confers resistance, thus pointing to potential drug targets or pathways.[8]

siRNA Screening for Modulators of this compound-Induced Autophagy in Mammalian Cells

This protocol describes an arrayed, high-content imaging-based siRNA screen to identify genes that regulate this compound-induced autophagy.

  • Cell Plating and Transfection: Human cells stably expressing a fluorescent autophagy marker (e.g., GFP-LC3) are seeded in multi-well plates. Each well is transfected with a specific siRNA from a genome-wide or focused library.

  • This compound Treatment: Following a suitable incubation period to allow for gene knockdown, cells are treated with a concentration of this compound known to induce autophagy. Control wells are treated with a vehicle control.

  • High-Content Imaging: After a defined treatment time, cells are fixed, stained with nuclear and other relevant markers, and imaged using an automated high-content microscope.

  • Image Analysis: Automated image analysis software is used to quantify autophagy induction, typically by measuring the number and intensity of GFP-LC3 puncta per cell.

  • Hit Identification and Validation: siRNAs that significantly enhance or suppress this compound-induced autophagy compared to controls are identified as primary hits. These hits are then validated using independent siRNAs targeting the same genes and further functional assays.[5][13]

Visualizing Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the putative signaling pathway for this compound-induced autophagy, a general workflow for genetic target validation, and a comparison of the genetic approaches.

IsatropoloneA_Autophagy_Pathway cluster_upstream Upstream Signaling cluster_core_machinery Core Autophagy Machinery cluster_downstream Downstream Events IsatropoloneA This compound PutativeTarget Putative Molecular Target IsatropoloneA->PutativeTarget Binds/Modulates ULK1_complex ULK1 Complex PutativeTarget->ULK1_complex Regulates PI3K_complex Class III PI3K Complex ULK1_complex->PI3K_complex ATG_conjugation ATG Conjugation Systems PI3K_complex->ATG_conjugation Autophagosome Autophagosome Formation ATG_conjugation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation

Caption: Putative signaling pathway of this compound-induced autophagy.

Genetic_Validation_Workflow start Start: Phenotypic Observation (e.g., cell death, autophagy) library_screen Genome-wide Genetic Screen (CRISPR or siRNA/shRNA) start->library_screen hit_identification Hit Identification (Enrichment/Depletion or Phenotypic Change) library_screen->hit_identification hit_validation Hit Validation (Secondary screens, individual knockouts/downs) hit_identification->hit_validation target_characterization Target Characterization (Biochemical & Cellular Assays) hit_validation->target_characterization end Validated Target target_characterization->end

Caption: General experimental workflow for genetic target validation.

Caption: Logical comparison of CRISPR/Cas9 and RNAi approaches.

References

Isatropolone A: A Comparative Analysis of Preclinical Anti-leishmanial Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anti-leishmanial drug discovery, the natural product Isatropolone A has emerged as a compound of interest, demonstrating potent in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This guide provides a comparative overview of the preclinical data available for this compound against established treatments—miltefosine, amphotericin B, and paromomycin—to offer researchers, scientists, and drug development professionals a benchmark for its potential.

In Vitro Efficacy: A Promising Start

This compound, a natural product isolated from Streptomyces Gö66, has shown significant promise in preliminary in vitro studies.[1] It exhibits a potent half-maximal inhibitory concentration (IC50) of 0.5 μM against Leishmania donovani.[2] This positions its efficacy as comparable to the oral anti-leishmanial drug, miltefosine, which has a reported IC50 of 0.3 μM in similar assays.[3]

A critical aspect of preclinical assessment is the selectivity of a compound for the pathogen over host cells. This compound has been tested against the rat skeletal muscle cell line L6, demonstrating an IC50 of 89.8 μM.[2] This provides a preliminary selectivity index, though further studies against a broader range of mammalian cell lines are warranted for a comprehensive safety profile.

Comparative In Vitro Performance

To contextualize the performance of this compound, the following table summarizes its in vitro efficacy alongside standard anti-leishmanial drugs.

CompoundTarget OrganismAssay TypeIC50 (μM)Cytotoxicity (Cell Line)CC50 (μM)
This compound Leishmania donovaniNot Specified0.5[2]L6 (rat skeletal muscle)89.8[2]
Miltefosine Leishmania donovaniNot Specified0.3[3]Not Specified-
Amphotericin B Leishmania donovaniIntracellular amastigotes0.029Bone marrow-derived macrophages (mouse)>10
Paromomycin Leishmania donovaniNot Specified-Not Specified-

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental protocols between studies.

In Vivo Efficacy: The Data Gap

A comprehensive evaluation of a drug candidate's potential relies heavily on its performance in in vivo models that mimic human disease. Currently, there is a notable absence of publicly available data on the efficacy of this compound in animal models of visceral leishmaniasis, such as the BALB/c mouse model. This represents a significant gap in the preclinical assessment of this compound and is a critical area for future research.

In contrast, extensive in vivo data is available for the comparator drugs. For instance, various studies have demonstrated the dose-dependent efficacy of miltefosine, amphotericin B, and paromomycin in reducing parasite burden in the liver and spleen of Leishmania donovani-infected BALB/c mice.[4][5][6][7][8][9]

Mechanism of Action: Unraveling the "How"

The proposed mechanism of action for this compound centers on its unique chemical structure. It possesses a 1,5-diketone moiety that can react with amines, leading to its classification as an "amine-scavenging" compound.[1] This reactivity is thought to be central to its biological activity, though the specific intracellular targets and signaling pathways in Leishmania donovani that are disrupted by this action have not yet been fully elucidated.

The established anti-leishmanial drugs operate through distinct mechanisms:

  • Miltefosine: Exerts its effect by interacting with lipids, leading to the inhibition of cytochrome c oxidase and inducing apoptosis-like cell death in the parasite.

  • Amphotericin B: Binds to ergosterol in the parasite's cell membrane, forming pores that lead to leakage of intracellular components and cell death.

  • Paromomycin: An aminoglycoside antibiotic that inhibits protein synthesis in the parasite.

Below is a simplified representation of the proposed amine-scavenging mechanism of this compound.

Isatropolone_A_Mechanism Proposed Amine-Scavenging Mechanism of this compound Isatropolone_A This compound (with 1,5-diketone moiety) Covalent_Adduct Formation of Covalent Adduct Isatropolone_A->Covalent_Adduct Cellular_Amines Leishmania Cellular Amines (e.g., in proteins, metabolites) Cellular_Amines->Covalent_Adduct Disruption Disruption of Essential Cellular Processes Covalent_Adduct->Disruption Death Parasite Death Disruption->Death

Caption: Proposed amine-scavenging action of this compound.

Experimental Protocols

Detailed experimental protocols for the in vitro assays that generated the IC50 value for this compound are not publicly available. However, a general workflow for such an assay is outlined below.

General In Vitro Anti-leishmanial Assay Workflow

This diagram illustrates a typical workflow for assessing the in vitro efficacy of a compound against intracellular Leishmania amastigotes.

In_Vitro_Assay_Workflow General Workflow for In Vitro Anti-leishmanial Assay cluster_preparation Preparation cluster_infection_treatment Infection and Treatment cluster_analysis Analysis Host_Cells 1. Seed Host Macrophages (e.g., THP-1, peritoneal macrophages) Infection 3. Infect Macrophages with Promastigotes Host_Cells->Infection Promastigotes 2. Culture Leishmania donovani promastigotes Promastigotes->Infection Differentiation 4. Allow differentiation into intracellular amastigotes Infection->Differentiation Treatment 5. Add Test Compound (this compound) at various concentrations Differentiation->Treatment Incubation 6. Incubate for a defined period (e.g., 72 hours) Treatment->Incubation Staining 7. Fix and Stain (e.g., Giemsa, DAPI) Incubation->Staining Quantification 8. Quantify intracellular amastigotes (microscopy or high-content imaging) Staining->Quantification IC50_Calc 9. Calculate IC50 Quantification->IC50_Calc

Caption: A generalized experimental workflow for in vitro anti-leishmanial screening.

Conclusion and Future Directions

This compound demonstrates promising and potent in vitro activity against Leishmania donovani, with an efficacy comparable to the established drug miltefosine. Its amine-scavenging property suggests a potentially novel mechanism of action that warrants further investigation.

However, the current preclinical data package for this compound is incomplete. The most critical next step is to evaluate its efficacy and safety in validated in vivo models of visceral leishmaniasis. These studies are essential to determine if the in vitro potency translates to a therapeutic effect in a whole-organism setting. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of this compound in Leishmania and to fully understand its mode of action.

Without in vivo data, a direct and comprehensive comparison of this compound's performance against current frontline treatments is not possible. The information presented in this guide should, therefore, be considered a preliminary benchmark that highlights the potential of this compound as a lead compound for further anti-leishmanial drug development.

References

Safety Operating Guide

Safe Disposal of Isatropolone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Isatropolone A must be disposed of as hazardous chemical waste through an approved waste disposal facility in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in regular trash.

This compound is a chemical compound utilized in laboratory research. Proper management and disposal are critical to ensure the safety of personnel and to prevent environmental contamination. This guide provides essential information on the safe handling and disposal of this compound, in line with established safety protocols.

Key Hazard Information

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains, water courses, or the soil[1].

Personal Protective Equipment (PPE)

When handling this compound, including for disposal preparation, the following personal protective equipment should be worn:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing to prevent skin exposure.

  • Respiratory Protection: A suitable respirator should be used, especially where dust or aerosol formation is possible[1].

An accessible safety shower and eye wash station must be available in the handling area[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste management company. The following steps outline the general procedure for its collection and disposal within a laboratory setting. Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office[2].

    • Collect solid waste (e.g., residual powder, contaminated weigh boats, gloves, and wipes) in a dedicated, leak-proof container clearly labeled for solid hazardous waste[2].

    • Collect liquid waste (e.g., solutions containing this compound) in a separate, compatible, and leak-proof container clearly labeled for liquid hazardous waste[2].

  • Waste Container Labeling:

    • All waste containers must be clearly and accurately labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from incompatible materials. The SDS for this compound lists strong acids/alkalis and strong oxidizing/reducing agents as incompatible[1].

    • Keep containers tightly sealed in a cool, well-ventilated area[1].

  • Consultation with Environmental Health and Safety (EHS):

    • Contact your institution's EHS office to inform them of your intent to dispose of this compound waste.

    • The EHS office will provide guidance on specific institutional procedures and regulatory requirements.

  • Arranging for Professional Disposal:

    • Your EHS office will typically arrange for the pickup and disposal of the hazardous waste by a licensed and certified hazardous waste management contractor[2].

    • Follow all instructions provided by the EHS office and the disposal contractor regarding final packaging and labeling.

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate personnel to a safe area and ensure adequate ventilation[1].

  • Wear the appropriate personal protective equipment before attempting to clean the spill[1].

  • Prevent further leakage or spillage and keep the product away from drains or water courses[1].

  • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].

  • Decontaminate surfaces and equipment by scrubbing with alcohol[1].

  • Collect all contaminated materials in a suitable, labeled container for disposal as hazardous waste[1].

Decontamination

Thoroughly decontaminate all work surfaces, glassware, and equipment that came into contact with this compound using an appropriate solvent such as alcohol. Collect all decontamination materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste[1][2].

Experimental Workflow for this compound Disposal

G cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Disposal cluster_decon Decontamination start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Contractor ehs_contact->disposal decontaminate Decontaminate Work Surfaces and Equipment with Alcohol disposal->decontaminate decon_waste Dispose of Decontamination Materials as Solid Hazardous Waste decontaminate->decon_waste decon_waste->storage

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isatropolone A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling of Isatropolone A, a bioactive secondary metabolite isolated from Streptomyces species. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain the integrity of your research. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

All personnel handling this compound in solid (powder) or solution form must use the following personal protective equipment. Engineering controls, such as a chemical fume hood, are mandatory for all procedures involving this compound.[1] An eyewash station and safety shower must be readily accessible.[1][2]

Protection Type Specification Rationale
Eye Protection Safety goggles with side-shields or a face shield.[1][3]To prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection Impervious clothing, such as a fully buttoned lab coat.[1]To protect skin from accidental exposure.
Respiratory Protection A suitable respirator should be used when handling the powder form to avoid inhalation of dust.[1]To prevent respiratory tract irritation.[2]
Handling and Storage Protocols

Engineering Controls: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]

Storage:

  • Powder: Store at -20°C in a tightly sealed container.[1]

  • In Solvent: Store at -80°C in a tightly sealed container.[1]

  • Keep away from direct sunlight and sources of ignition.[1]

  • This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

General Handling Precautions:

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling.[1]

Emergency Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.[1]

  • Wear full personal protective equipment as outlined in Table 1.[1]

  • For powdered spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2]

  • For solutions, absorb the spill with an inert material (e.g., diatomite, universal binders) and place it in a sealed container for disposal.[1]

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Prevent spillage from entering drains or water courses.[1]

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[1]

  • If on Skin: Remove contaminated clothing immediately. Rinse the affected skin thoroughly with large amounts of water. Seek medical attention.[1]

  • If in Eyes: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]

Disposal Plan

All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.[1] Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Avoid release to the environment.[1]

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh this compound b->c Proceed to Handling d Reconstitute in Solvent c->d e Perform Experiment d->e f Decontaminate Workspace e->f Experiment Complete g Dispose of Waste f->g h Doff PPE g->h i Return to General Lab Area h->i End of Procedure

Caption: Standard workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.